4-Methoxy-2-vinylbenzenamine
Description
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Properties
IUPAC Name |
2-ethenyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCGZEUOJDTERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477580 | |
| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210536-47-3 | |
| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-vinylbenzenamine
Introduction: The Significance of 4-Methoxy-2-vinylbenzenamine in Modern Organic Synthesis
This compound, also known as 4-methoxy-2-vinylaniline, is a highly valuable and versatile building block in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive vinyl moiety, makes it a sought-after precursor for the construction of a diverse array of complex molecules. This compound serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, including specialty polymers and fluorescent dyes.[1][2] The strategic placement of the methoxy, amino, and vinyl groups on the benzene ring offers a rich platform for a variety of chemical transformations, enabling the synthesis of novel heterocyclic compounds and other intricate molecular architectures.
This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the most effective strategies.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The most prominent and efficient methods involve the formation of the vinyl group on a pre-functionalized aniline ring. This is typically achieved through robust and well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Heck reaction. An alternative, though potentially more circuitous, route involves the construction of the vinyl group via a Wittig reaction on a corresponding aldehyde precursor.
This guide will focus on these three primary strategies, outlining the necessary steps from readily available starting materials.
Figure 1: Overview of primary synthetic routes to this compound.
Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3][4] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] For the synthesis of this compound, this translates to the coupling of a 2-halo-4-methoxyaniline with a vinylboronic acid derivative.
Step 1: Preparation of 2-Halo-4-methoxyaniline
The initial step in this synthetic sequence is the regioselective halogenation of the readily available starting material, 4-methoxyaniline (p-anisidine). Both bromination and iodination at the ortho-position to the amino group are viable.
Protocol 1.1: Synthesis of 2-Bromo-4-methoxyaniline
A common method for the synthesis of 2-bromo-4-methoxyaniline involves the controlled bromination of 4-methoxyaniline. To achieve regioselectivity and prevent over-bromination, the reaction is often carried out using N-bromosuccinimide (NBS) under carefully controlled temperature conditions.[5]
-
Materials:
-
4-Methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
-
Procedure:
-
Dissolve 4-methoxyaniline in the chosen solvent (DCM or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NBS in the same solvent to the cooled 4-methoxyaniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to consume any unreacted bromine.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-bromo-4-methoxyaniline.[5]
-
Protocol 1.2: Synthesis of 2-Iodo-4-methoxyaniline
2-Iodoaniline derivatives can be synthesized through various methods, including the diazotization of an anthranilic acid followed by a Sandmeyer-type reaction with potassium iodide, or a more direct decarboxylative iodination.[6]
-
Materials:
-
4-Methoxyanthranilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Potassium iodide
-
-
Procedure (Sandmeyer-type reaction):
-
Dissolve 4-methoxyanthranilic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude 2-iodo-4-methoxyaniline by column chromatography.
-
Step 2: Suzuki-Miyaura Vinylation
With the 2-halo-4-methoxyaniline in hand, the subsequent step is the palladium-catalyzed coupling with a vinylboronic acid equivalent. A stable and commercially available source of the vinyl group is the trivinylboroxane-pyridine complex, which hydrolyzes in situ to provide the reactive vinylboronic acid.[5]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1.3: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxyaniline with Trivinylboroxane-Pyridine Complex
This protocol is adapted from general procedures for the vinylation of aryl bromides.[5]
-
Materials:
-
2-Bromo-4-methoxyaniline
-
2,4,6-Trivinylcyclotriboroxane-pyridine complex
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., dimethoxyethane/water or 2-methyltetrahydrofuran)
-
-
Procedure:
-
In a nitrogen-flushed reaction vessel, combine 2-bromo-4-methoxyaniline, the trivinylboroxane-pyridine complex, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash chromatography.[7]
-
Part 2: Synthesis via Heck Reaction
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene in the presence of a base.[8] For the synthesis of this compound, this typically involves the reaction of a 2-halo-4-methoxyaniline with a source of ethylene or a vinyl equivalent.
Heck Reaction Mechanism and Considerations
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst.[8] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Figure 3: Simplified catalytic cycle of the Heck reaction.
Protocol 2.1: Heck Vinylation of 2-Iodo-4-methoxyaniline
This protocol is a general procedure that can be adapted for the vinylation of 2-iodo-4-methoxyaniline using a vinylating agent like ethyl acrylate, followed by a potential decarboxylation step if necessary, or directly with a source of ethylene under pressure.[9]
-
Materials:
-
2-Iodo-4-methoxyaniline
-
Alkene (e.g., ethyl acrylate or ethylene gas)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile or DMF)
-
-
Procedure:
-
To a solution of 2-iodo-4-methoxyaniline and palladium(II) acetate in the chosen deoxygenated solvent in a suitable reaction vessel (e.g., a pressure tube for ethylene gas), add the ligand, the alkene, and the base at room temperature.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired this compound.[9]
-
Part 3: Synthesis via Wittig Reaction
The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones.[10][11][12] In the context of synthesizing this compound, this would involve the reaction of 2-formyl-4-methoxyaniline with a methylidene phosphorane.
Step 1: Preparation of 2-Formyl-4-methoxyaniline
The synthesis of the aldehyde precursor, 2-formyl-4-methoxyaniline, is a critical prerequisite for the Wittig approach. This can be achieved through various formylation methods of 4-methoxyaniline, such as the Vilsmeier-Haack or Duff reaction, or by oxidation of a corresponding 2-methyl or 2-hydroxymethyl derivative. The synthesis of the related 4-methoxy-2-nitroaniline is well-documented and could serve as a starting point for conversion to the desired aldehyde.[13][14][15]
Step 2: Wittig Olefination
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[16][17]
Figure 4: General schematic of the Wittig reaction.
Protocol 3.1: Wittig Reaction of 2-Formyl-4-methoxyaniline
This is a general protocol for a Wittig reaction and would need to be optimized for the specific substrate.[10][11]
-
Materials:
-
2-Formyl-4-methoxyaniline
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
-
Procedure:
-
In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the ylide solution at room temperature for a period to ensure complete formation.
-
Cool the ylide solution again and add a solution of 2-formyl-4-methoxyaniline in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the desired this compound from the triphenylphosphine oxide byproduct.
-
Comparative Analysis of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Reagents |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available reagents.[3][5] | Potential for boronic acid homo-coupling, cost of palladium catalysts. | 2-Halo-4-methoxyaniline, vinylboronic acid derivative, Pd catalyst, base.[5][7] |
| Heck Reaction | Atom-economical (especially with ethylene), good for large-scale synthesis. | May require high pressures for gaseous alkenes, potential for alkene isomerization. | 2-Halo-4-methoxyaniline, alkene, Pd catalyst, base.[8][9] |
| Wittig Reaction | Well-established and reliable for alkene formation, predictable stereochemistry in some cases.[11] | Stoichiometric amounts of phosphonium salt and base required, generation of triphenylphosphine oxide as a byproduct can complicate purification.[12] | 2-Formyl-4-methoxyaniline, phosphonium salt, strong base. |
Conclusion
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a versatile and high-yielding route with good functional group tolerance, particularly with the use of stable vinylboronic acid precursors. The Heck reaction presents an atom-economical alternative, especially for industrial-scale production. The Wittig reaction, while a classic method for olefination, involves a multi-step sequence to prepare the necessary aldehyde precursor, which may be less efficient overall compared to the more direct cross-coupling approaches. The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.
References
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). This compound | 210536-47-3. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
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MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Google Patents. (2007). United States Patent. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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ResearchGate. (2021). Scheme 1. Coupling reaction of vinyl bromide with phenylboronic acid.... Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
- Google Patents. (n.d.). CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
-
ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
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Spectroscopic Characterization of 4-Methoxy-2-vinylbenzenamine: A Technical Guide for Researchers
Introduction: The Structural Significance of 4-Methoxy-2-vinylbenzenamine
This compound, also known as 4-methoxy-2-vinylaniline, possesses a unique combination of functional groups that contribute to its reactivity and utility in chemical synthesis. The electron-donating methoxy and amino groups activate the aromatic ring, while the vinyl group provides a site for polymerization and other addition reactions. A thorough understanding of its spectroscopic signature is paramount for any researcher working with this compound.
This guide is structured to provide a foundational understanding of the expected spectroscopic characteristics of this compound, followed by practical, field-proven methodologies for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the electronic effects of the substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, vinyl, amino, and methoxy protons. The chemical shifts are influenced by the interplay of the electron-donating effects of the methoxy and amino groups and the anisotropic effect of the vinyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-vinyl (α) | ~6.7 - 7.0 | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 | The vinyl proton attached to the aromatic ring will be a doublet of doublets due to coupling with the two terminal vinyl protons. |
| H-vinyl (β, trans) | ~5.6 - 5.8 | d | J(trans) ≈ 17.6 | The terminal vinyl proton trans to the other vinyl proton. |
| H-vinyl (β, cis) | ~5.1 - 5.3 | d | J(cis) ≈ 10.9 | The terminal vinyl proton cis to the other vinyl proton. |
| Aromatic H | ~6.6 - 7.3 | m | - | The aromatic protons will appear as a complex multiplet due to their differing electronic environments. |
| -NH₂ | ~3.5 - 4.5 | br s | - | The amino protons typically appear as a broad singlet and their chemical shift can be concentration-dependent. |
| -OCH₃ | ~3.8 | s | - | The methoxy protons will appear as a sharp singlet. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Quaternary Aromatic (C-NH₂) | ~145 - 148 | The carbon attached to the amino group will be significantly deshielded. |
| Quaternary Aromatic (C-OCH₃) | ~158 - 162 | The carbon attached to the methoxy group will be the most deshielded aromatic carbon. |
| Quaternary Aromatic (C-vinyl) | ~125 - 128 | The carbon attached to the vinyl group. |
| Aromatic CH | ~110 - 130 | The remaining aromatic carbons will appear in this region. |
| Vinyl (α-C) | ~135 - 138 | The vinyl carbon directly attached to the aromatic ring. |
| Vinyl (β-C) | ~110 - 115 | The terminal vinyl carbon. |
| Methoxy (-OCH₃) | ~55 | A characteristic chemical shift for a methoxy group on an aromatic ring. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch (-OCH₃) | 2850 - 2960 | Medium |
| C=C stretch (vinyl) | 1630 - 1650 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| N-H bend (primary amine) | 1580 - 1650 | Medium |
| C-O stretch (aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Strong |
| C-N stretch (aromatic amine) | 1250 - 1335 | Strong |
| =C-H bend (vinyl) | 910 and 990 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
Upon electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₁₁NO) is 149.19 g/mol . The molecular ion peak is expected at m/z = 149.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z = 134.
-
Loss of formaldehyde (-CH₂O): Another characteristic fragmentation of methoxyarenes, resulting in a fragment at m/z = 119.
-
Benzylic cleavage: Cleavage of the bond between the vinyl group and the aromatic ring is less likely but could result in a fragment corresponding to the loss of a vinyl radical.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions to support the overall molecular structure.
-
Visualizing the Data and Workflow
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
While experimental spectroscopic data for this compound is not widely published, a comprehensive theoretical analysis based on fundamental principles and comparison with analogous structures provides a robust framework for its characterization. This guide offers researchers a detailed prediction of the NMR, IR, and MS spectra, alongside practical protocols for data acquisition. As a key intermediate in various fields, a thorough understanding of its spectroscopic properties is essential for ensuring the quality and integrity of research and development endeavors. It is our hope that this guide will serve as a valuable reference and encourage the publication of experimental data to further enrich the scientific literature.
References
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Royal Society of Chemistry. Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. [Link]
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NIST Chemistry WebBook. Benzenamine, 4-methoxy-. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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PubChem. 2-Vinylaniline. [Link]
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A Technical Guide to the Chemical Properties and Reactivity of 4-Methoxy-2-vinylbenzenamine
Executive Summary
4-Methoxy-2-vinylbenzenamine is a highly functionalized aromatic compound possessing three distinct reactive centers: a primary amine, a vinyl group, and an electron-rich benzene ring. This unique trifecta of functionality makes it an exceptionally versatile building block in modern organic synthesis. The strategic placement of a vinyl group ortho to the amine enables powerful intramolecular cyclization reactions, providing efficient access to valuable heterocyclic scaffolds. Furthermore, the vinyl moiety serves as a polymerizable handle, while the electron-rich aromatic core, activated by both the amine and methoxy substituents, is primed for further functionalization. This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and diverse reactivity, offering field-proven insights for its application in pharmaceutical development, materials science, and polymer chemistry.
Introduction: A Molecule of Strategic Importance
The structural architecture of this compound, also known by its IUPAC name 2-ethenyl-4-methoxyaniline, is key to its utility.[1] The molecule incorporates:
-
A Primary Aromatic Amine (-NH₂): A nucleophilic and basic center that also acts as a powerful activating group on the aromatic ring through resonance donation.
-
A Vinyl Group (-CH=CH₂): A reactive alkene capable of participating in a wide range of addition reactions and polymerization processes.
-
A Methoxy Group (-OCH₃): A strong electron-donating group that further enhances the electron density of the aromatic ring, influencing its reactivity and physicochemical properties.[2]
The synergy between these groups, particularly the ortho-positioning of the amine and vinyl substituents, is the cornerstone of its synthetic value. This arrangement facilitates intramolecular reactions that are often challenging to achieve through intermolecular pathways, making it a privileged scaffold for constructing complex molecules with high atom economy. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's behavior, enabling its effective deployment in complex synthetic campaigns.
Physicochemical and Computational Properties
A summary of the key physical and computationally derived properties of this compound is presented below. These data are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| IUPAC Name | 2-ethenyl-4-methoxyaniline | [1] |
| CAS Number | 210536-47-3 | [1][3][4] |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | Brown liquid | [3][5] |
| Storage Conditions | Store refrigerated at 2-8 °C | [4] |
| Purity (Typical) | ≥95% (GC) | [3][6] |
| Topological Polar Surface Area | 35.25 Ų | [4] |
| logP (Predicted) | 1.9204 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Spectroscopic Profile: Unveiling the Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.[7][8] Based on its structure, the following spectral characteristics are predicted.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 - 7.2 | dd | 1H | Ar-H (vinyl) | Aromatic proton ortho to the vinyl group, coupled to the adjacent aromatic proton and the vinyl proton. |
| ~6.6 - 6.7 | m | 2H | Ar-H | Remaining two aromatic protons, influenced by the strong donating effects of -NH₂ and -OCH₃. |
| ~6.5 - 6.8 | dd | 1H | -CH =CH₂ | The α-vinyl proton, coupled to the two terminal vinyl protons (cis and trans). |
| ~5.5 - 5.7 | dd | 1H | -CH=CH ₂ (trans) | Terminal vinyl proton trans to the aryl group, showing characteristic geminal and trans coupling. |
| ~5.1 - 5.3 | dd | 1H | -CH=CH ₂ (cis) | Terminal vinyl proton cis to the aryl group, showing characteristic geminal and cis coupling. |
| ~3.8 - 4.2 | br s | 2H | -NH ₂ | Amine protons; chemical shift is variable and can exchange with D₂O. |
| ~3.75 | s | 3H | -OCH ₃ | Methoxy protons, appearing as a sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of nine unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | Ar-C -O | Aromatic carbon attached to the electron-donating methoxy group. |
| ~138 - 142 | Ar-C -N | Aromatic carbon attached to the amine group. |
| ~135 - 138 | -C H=CH₂ | The α-carbon of the vinyl group. |
| ~125 - 130 | Ar-C -CH=CH₂ | Quaternary aromatic carbon bearing the vinyl group. |
| ~115 - 120 | -CH=C H₂ | The terminal carbon of the vinyl group. |
| ~110 - 118 | Ar-C H | Aromatic methine carbons. |
| ~55 | -OC H₃ | Methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present.[7][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3500 | N-H Stretch (doublet) | Primary Amine |
| 3010 - 3080 | C-H Stretch | Vinyl & Aromatic |
| 2850 - 2960 | C-H Stretch | Methoxy (Aliphatic) |
| ~1620 | C=C Stretch | Aromatic Ring |
| ~1600 & ~910, 990 | C=C Stretch & C-H Bends | Vinyl Group |
| ~1240 | C-O Stretch (asymmetric) | Aryl Ether |
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
| m/z Value | Assignment |
| ~149.08 | [M]⁺ (Molecular Ion) |
| Fragments | Loss of CH₃, C₂H₂, etc. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is a composite of its three functional domains, often acting in concert to enable unique transformations.
Reactivity of the Vinyl Group
The vinyl group is a site of high electron density, making it susceptible to a variety of reactions:
-
Polymerization: The vinyl group readily participates in polymerization, making the compound a valuable monomer for creating specialty polymers with enhanced thermal stability, chemical resistance, and conductivity.[1][3][5] The polymerization can proceed via radical, cationic, or anionic mechanisms, though copolymerization with other monomers may require careful consideration of reactivity ratios.[10][11][12]
-
Electrophilic Addition: The double bond will react with electrophiles such as halogens (Br₂, Cl₂) and acids (HBr, HCl) following Markovnikov's rule.
-
Transition-Metal Catalyzed Reactions: The vinyl group is an excellent substrate for a host of metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling.[13][14]
Reactivity of the Aromatic Amine
The primary amine is a versatile nucleophilic and basic site:
-
N-Acylation and N-Alkylation: The amine readily reacts with acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is often used as a strategy to protect the amine or to introduce new functional groups.[15]
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would yield a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
Synergistic Reactivity: Intramolecular Cyclizations
The most compelling aspect of this molecule's reactivity lies in the interplay between the ortho-amine and vinyl groups. This proximity enables powerful intramolecular cyclization cascades, most notably for the synthesis of indole and indoline ring systems, which are privileged scaffolds in medicinal chemistry.[13]
A prime example is the intramolecular hydroaminomethylation (HAM) reaction.[13][16] Catalyzed by transition metals like rhodium, this reaction proceeds through a sequence of hydroformylation of the vinyl group to form an aldehyde intermediate, which is then trapped in situ by the neighboring amine to form a five-membered indoline ring.[13] The chemoselectivity of these reactions can often be controlled by the choice of protecting group on the nitrogen atom.[13][16]
Caption: Rh-catalyzed intramolecular hydroaminomethylation pathway.
Applications in Research and Development
The unique reactivity profile of this compound makes it a high-value intermediate in several scientific fields.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material for building complex heterocyclic molecules, particularly indole and indoline derivatives, which are common motifs in biologically active compounds and approved drugs.[1][13] The methoxy group itself is a prevalent feature in many pharmaceuticals, often improving metabolic stability and binding affinity.[2]
-
Polymer and Materials Science: As a functional monomer, it is used to synthesize specialty polymers for advanced coatings, adhesives, and electronic materials.[3][5] The incorporation of the aniline moiety can impart properties like thermal stability, chemical resistance, and conductivity.[1][17]
-
Fluorescent Dyes: The conjugated system of the molecule makes it a suitable scaffold for the development of fluorescent probes and dyes used in biological imaging and sensing applications.[1][3]
Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory-specific conditions and safety assessments.
Illustrative Synthesis: N-Acetylation of this compound
This protocol demonstrates the protection of the amine functionality, a common first step before performing reactions on other parts of the molecule.
Objective: To synthesize N-(4-methoxy-2-vinylphenyl)acetamide.
Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) to the solution to act as a base.
-
Cool the flask to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford the pure N-acetylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Caption: Experimental workflow for N-acetylation.
Safety, Handling, and Storage
As a substituted aniline, this compound requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.
-
Toxicology: Aromatic amines are generally considered hazardous. Avoid inhalation, ingestion, and skin contact.[19] Assume the compound may be harmful if swallowed or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][20] For long-term stability, refrigeration at 2-8 °C is recommended.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a potent and versatile chemical intermediate whose value is derived from the strategic interplay of its amine, vinyl, and methoxy-activated aromatic functionalities. Its capacity for intramolecular cyclization provides an elegant and efficient route to valuable heterocyclic systems, while its polymerizable nature opens avenues in materials science. A thorough understanding of its reactivity, guided by the principles and data outlined in this guide, will empower researchers to leverage this unique building block for innovation in drug discovery, agrochemical development, and the creation of advanced functional materials.
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An In-Depth Technical Guide to 4-Methoxy-2-vinylaniline (CAS No. 210536-47-3)
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-vinylaniline (CAS No. 210536-47-3), a versatile building block in modern organic synthesis. With its unique bifunctional structure, featuring both a nucleophilic aniline and a polymerizable vinyl group, this compound serves as a critical intermediate in the development of novel pharmaceuticals, advanced polymers, and functional materials. This document details a plausible multi-step synthesis, outlines key analytical characterization techniques, and explores its potential applications, particularly in the realms of kinase inhibitor synthesis and conductive polymers. The content herein is intended to equip researchers and professionals with the necessary technical insights to effectively utilize this compound in their respective fields.
Introduction
4-Methoxy-2-vinylaniline, also known as 4-methoxy-2-vinylbenzenamine, is an aromatic amine of growing interest in the chemical and pharmaceutical industries. Its strategic substitution pattern—a methoxy group para to the amine and a vinyl group ortho to it—imparts a unique combination of electronic and steric properties. This arrangement allows for selective functionalization at multiple sites, making it a valuable synthon for creating complex molecular architectures.
The presence of the vinyl group opens avenues for polymerization and cross-linking reactions, while the aniline moiety can be readily diazotized or act as a nucleophile, offering a gateway to a diverse range of chemical transformations. This guide will delve into the synthesis, characterization, and application of this compound, providing a foundational resource for its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-2-vinylaniline is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 210536-47-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | C=CC1=CC(=CC=C1N)OC | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |
| logP | 1.9204 | [1] |
Synthesis of 4-Methoxy-2-vinylaniline: A Plausible Multi-Step Approach
-
Protection and Nitration: Acetylation of p-anisidine followed by regioselective nitration to yield 4-Methoxy-2-nitroacetanilide.
-
Deprotection and Reduction: Hydrolysis of the acetamido group and subsequent reduction of the nitro group to afford 2,5-diaminoanisole.
-
Diazotization and Vinylation: Diazotization of the newly introduced amino group, followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl moiety.
The overall proposed synthetic pathway is illustrated below.
Sources
An In-Depth Technical Guide to the Synthetic Pathways of 2-Ethenyl-4-Methoxyaniline
Abstract
This technical guide provides a comprehensive overview of proposed synthetic pathways for 2-ethenyl-4-methoxyaniline, a valuable substituted aniline for which a direct, established synthesis is not prominently documented in the scientific literature. Recognizing its potential as a key intermediate in the development of novel pharmaceuticals and functional materials, this document outlines two robust and scientifically grounded synthetic strategies: Palladium-Catalyzed Cross-Coupling and Wittig-Type Olefination. Each pathway is dissected to explain the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. Detailed, step-by-step protocols, supported by mechanistic insights and extensive references to authoritative sources, are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of 2-Ethenyl-4-Methoxyaniline
Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the construction of complex molecular architectures. 2-Ethenyl-4-methoxyaniline, with its ortho-vinyl and para-methoxy functionalities, presents a particularly interesting structural motif. The vinyl group offers a reactive handle for a variety of subsequent transformations, including polymerization, cycloadditions, and further cross-coupling reactions. The methoxy and amino groups, with their distinct electronic properties, influence the molecule's reactivity and potential biological interactions. The development of reliable synthetic routes to this compound is therefore a critical step towards unlocking its full potential in drug discovery and the creation of advanced materials.
Proposed Synthetic Pathways: A Comparative Analysis
In the absence of a well-established, direct synthesis, two primary strategies are proposed, leveraging powerful and well-understood reactions in organic chemistry.
Pathway A: Palladium-Catalyzed Cross-Coupling
This approach focuses on the late-stage introduction of the ethenyl (vinyl) group onto a pre-functionalized 4-methoxyaniline core. The reliability and functional group tolerance of palladium-catalyzed reactions, such as the Heck and Suzuki couplings, make this a highly attractive and versatile strategy.[1][2][3]
The core principle of this pathway is the formation of a new carbon-carbon bond between an sp²-hybridized carbon of the aniline ring and an sp²-hybridized carbon of the vinyl group.
-
The Heck Reaction: This reaction couples a vinyl halide or triflate with an alkene in the presence of a palladium catalyst and a base.[2][4] In this context, we would utilize a variation where an aryl halide (the halogenated 4-methoxyaniline) is coupled with a vinyl source, such as ethylene gas or a vinyl organometallic reagent. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the vinyl group and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[5]
-
The Suzuki-Miyaura Coupling: This powerful reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] For our target molecule, this would involve the coupling of a halogenated 4-methoxyaniline with a vinylboronic acid or its ester. The Suzuki reaction is often favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids.
A critical consideration for both reactions is the potential for the aniline's amino group to interfere with the catalyst. While many modern palladium catalysts show good tolerance for anilines, protection of the amino group (e.g., as a Boc-carbamate) may be necessary to prevent side reactions and catalyst deactivation.
The overall workflow for the palladium-catalyzed synthesis is depicted below:
Caption: Workflow for Palladium-Catalyzed Synthesis.
Protocol A1: Synthesis of 2-Bromo-4-methoxyaniline
This protocol is adapted from established procedures for the regioselective bromination of activated anilines.[6]
-
Protection (Optional but Recommended): Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base (e.g., triethylamine, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until TLC analysis indicates complete conversion to the N-Boc protected aniline.
-
Bromination: Cool the solution of N-Boc-4-methoxyaniline to 0 °C. Slowly add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS provides excellent regioselectivity for the ortho position due to the directing effect of the bulky Boc group.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc-2-bromo-4-methoxyaniline in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid.[7] Stir at room temperature until the deprotection is complete.
-
Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-methoxyaniline.
Protocol A2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the vinylation of the synthesized 2-bromo-4-methoxyaniline.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methoxyaniline (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford 2-ethenyl-4-methoxyaniline.
| Parameter | Heck Reaction | Suzuki-Miyaura Coupling |
| Vinyl Source | Ethylene gas, vinyl siloxanes | Vinylboronic acids/esters |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | Triethylamine, K₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Advantages | Atom economical with ethylene | Milder conditions, broad substrate scope |
| Disadvantages | May require pressure for ethylene | Boronic acids can be unstable |
Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for Vinylation.
Pathway B: Wittig-Type Olefination
This strategy involves the construction of the ethenyl group from a carbonyl precursor, specifically 2-formyl-4-methoxyaniline (also known as 2-amino-5-methoxybenzaldehyde). The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are exceptionally reliable for converting aldehydes to alkenes.[8][9][10][11][12]
The key transformation in this pathway is the reaction of an aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons) to form a carbon-carbon double bond.[13]
-
The Wittig Reaction: A phosphonium ylide, typically generated by deprotonating a phosphonium salt with a strong base, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.[9][12] This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. For the synthesis of a terminal alkene like our target, methyltriphenylphosphonium bromide is the ylide precursor of choice.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate ester instead of a phosphonium salt.[13] The resulting phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide and the water-soluble phosphate byproduct is easier to remove than triphenylphosphine oxide.
A significant challenge in this pathway is the synthesis of the 2-formyl-4-methoxyaniline precursor. Direct formylation of 4-methoxyaniline can be achieved through several methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, though regioselectivity can be an issue.[6][10] An alternative would be to start from a precursor where the ortho-position is already functionalized, such as 2-nitro-4-methoxyaniline, and then convert the nitro group to an amino group and introduce the formyl group.
The proposed workflow for the Wittig-type olefination is as follows:
Caption: Workflow for Wittig-Type Olefination Synthesis.
Protocol B1: Synthesis of 2-Formyl-4-methoxyaniline (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a good candidate for the formylation of electron-rich aromatic rings like 4-methoxyaniline.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 4-methoxyaniline (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with sodium hydroxide or sodium carbonate to pH 8-9.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 2-formyl-4-methoxyaniline.
Protocol B2: Wittig Reaction
This protocol describes the conversion of the aldehyde to the terminal alkene.
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) dropwise. Stir the resulting bright yellow-orange mixture for 30-60 minutes to ensure complete ylide formation.
-
Olefination: Dissolve 2-formyl-4-methoxyaniline (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons |
| Phosphorus Reagent | Phosphonium Salt | Phosphonate Ester |
| Base | Strong (n-BuLi, NaNH₂) | Milder (NaH, NaOEt) |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Advantages | Widely applicable | Easier byproduct removal |
| Disadvantages | Difficult byproduct removal | Phosphonate esters can be more expensive |
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions.
Conclusion and Future Outlook
The protocols provided herein are based on well-established chemical principles and analogous transformations, offering a solid foundation for further optimization and development. As the demand for novel functionalized anilines in drug discovery and materials science continues to grow, the successful synthesis of 2-ethenyl-4-methoxyaniline will undoubtedly open up new avenues for innovation.
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Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC - NIH. (n.d.). Retrieved from [Link]
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Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved from [Link]
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An In-depth Technical Guide to 4-Methoxy-2-vinylbenzenamine: A Versatile Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-vinylbenzenamine (CAS No. 210536-47-3), a substituted aniline of increasing interest in the fields of medicinal chemistry, polymer science, and materials research. This document details its fundamental physicochemical properties, outlines a representative synthetic protocol, explores its current and potential applications with a focus on drug development, and provides essential safety and handling information. The unique structural combination of a reactive vinyl group and a modifiable methoxy-substituted aniline core positions this molecule as a valuable scaffold for the synthesis of complex chemical entities. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this versatile compound.
Introduction and Molecular Overview
This compound, also known as 4-methoxy-2-vinylaniline, is an aromatic amine characterized by a benzene ring substituted with an amino group, a methoxy group, and a vinyl group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a desirable starting material for a variety of chemical transformations. The electron-donating nature of the methoxy and amino groups activates the aromatic ring, while the vinyl group serves as a key handle for polymerization and carbon-carbon bond-forming reactions.
The aniline moiety is a well-established pharmacophore in numerous approved drugs, particularly in the development of kinase inhibitors for oncology.[1] The introduction of a vinyl substituent offers a site for covalent modification or for extending the molecular framework through reactions such as Heck or Suzuki couplings.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Appearance | Brown liquid | Chem-Impex |
| CAS Number | 210536-47-3 | [2] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |
| logP (octanol-water partition coefficient) | 1.9204 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectroscopic Characterization (Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons with their characteristic coupling patterns (dd, d), the methoxy group protons (singlet around 3.8 ppm), and the amine protons (broad singlet). For example, the related compound 4-methoxy-3-methylaniline shows aromatic protons between 6.50-6.67 ppm, a methoxy singlet at 3.77 ppm, and an amine broad singlet at 3.29 ppm.[3]
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups shifted upfield. The vinyl carbons would appear in the characteristic olefinic region.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic ring, and the prominent C-O stretching of the methoxy group. For comparison, the FTIR spectrum of 4-methoxy-2-nitroaniline shows N-H stretches at 3487 and 3371 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation would likely involve the loss of a methyl group from the methoxy moiety or cleavage of the vinyl group. The fragmentation of aromatic amines often involves the formation of a stable tropylium ion or related structures.
Synthesis of this compound: A Representative Protocol
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, from a readily available precursor. The following is a representative, theoretical protocol based on established methodologies for similar transformations.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
This proposed synthesis involves the coupling of a boronic acid derivative with an aryl halide. A logical precursor would be 2-bromo-5-methoxyaniline, which can be coupled with a vinylboronic acid derivative.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methoxyaniline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Applications in Research and Drug Development
The unique combination of functional groups in this compound makes it a valuable scaffold in several areas of chemical research, particularly in the synthesis of bioactive molecules and functional materials.
Role in Medicinal Chemistry
Substituted anilines are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5] The aniline nitrogen can act as both a hydrogen bond donor and acceptor, which is crucial for binding to enzyme active sites and receptors.
-
Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in cancer therapy. The amino group often forms a key hydrogen bond with the hinge region of the kinase domain. The vinyl group on this compound can be utilized as a reactive handle to form covalent inhibitors or as a point of attachment for further structural elaboration to enhance potency and selectivity.
-
Other Therapeutic Areas: Aniline derivatives have shown a broad spectrum of pharmacological activities, including analgesic, antioxidant, and muscarinic receptor activity.[6][7] The vinyl and methoxy groups on the core structure of this compound can be chemically modified to explore its potential in these and other therapeutic areas.
Caption: Application of this compound in a drug discovery workflow.
Polymer and Materials Science
The presence of the vinyl group makes this compound a suitable monomer for the synthesis of specialty polymers. These polymers may possess interesting electronic, optical, or thermal properties, making them candidates for applications in coatings, adhesives, and advanced materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for handling this compound can be inferred from data on related anilines and vinyl compounds.
-
General Hazards: Anilines are generally toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some anilines are suspected carcinogens.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: A generalized workflow for the safe handling of this compound.
Conclusion
This compound is a promising and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its unique combination of a reactive vinyl group and a functionalized aniline core provides a rich platform for the synthesis of novel compounds with diverse applications. Further research into its synthesis, characterization, and application is warranted to fully unlock the potential of this valuable molecule.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]
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Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]
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SpectraBase. (n.d.). (4-methoxyphenyl)-[(Z)-2-(2-oxazolin-2-yl)-1-phenyl-vinyl]amine - Optional[13C NMR]. Retrieved from [Link]
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2-Vinylaniline in the synthesis of heterocycles: Recent advances. ResearchGate. [Link]
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Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
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NIST. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]
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Solubility of 4-Methoxy-2-vinylbenzenamine in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Methoxy-2-vinylbenzenamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 210536-47-3), a versatile intermediate in organic synthesis and material science.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the theoretical principles governing its solubility and providing robust, field-proven experimental protocols for its quantitative determination. In the absence of extensive publicly available quantitative data for this specific compound, this guide emphasizes the foundational understanding and practical application of solubility measurement techniques. We detail the widely accepted isothermal shake-flask method, coupled with modern analytical quantification, to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.
Introduction: The Critical Role of Solubility
This compound is a substituted aniline derivative featuring a vinyl group that enhances its reactivity, making it a valuable building block for specialty polymers, dyes, and coatings.[1][2][3] Its molecular structure, comprising a polar amine, a moderately polar methoxy ether, a nonpolar vinyl group, and an aromatic ring, results in a nuanced solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for optimizing synthetic reaction conditions, designing efficient purification strategies like crystallization, and developing formulations.[4][5] Low solubility can lead to unpredictable results in in vitro testing, increase development costs, and potentially cause poor bioavailability in pharmaceutical applications.[6][7][8] This guide will first explore the theoretical underpinnings of this compound's solubility and then provide a detailed, actionable protocol for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[4][9][10] The structure of this compound (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ) suggests a molecule of moderate overall polarity.[11]
-
Polar Moieties : The primary amine (-NH₂) group is capable of acting as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group's oxygen atom can act as a hydrogen bond acceptor. These functional groups will promote solubility in polar protic and polar aprotic solvents.[4][12]
-
Nonpolar Moieties : The benzene ring and the vinyl (-CH=CH₂) group are hydrophobic and will engage in van der Waals interactions, favoring solubility in nonpolar or moderately polar solvents.[13]
Based on these structural features, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine and methoxy groups can form strong hydrogen bonds with the solvent's hydroxyl groups.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The solvent's strong dipole moment can effectively solvate the polar amine and methoxy functionalities of the molecule.[4] |
| Non-Polar | Toluene, Hexane | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly non-polar hydrocarbon solvents, though the aromatic ring may offer some affinity for toluene.[4] |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.[4] |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, experimental measurement is essential. Thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature, is crucial for lead optimization and formulation stages.[6][7] The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[14]
The Isothermal Shake-Flask Method: A Self-Validating Protocol
This protocol describes a robust, miniaturized version of the shake-flask method to determine the equilibrium solubility of this compound, conserving valuable compound while ensuring accuracy.[14]
The core of this method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid. This ensures that the measured concentration is the maximum achievable under the specified conditions (temperature, pressure). Agitation facilitates the dissolution process, and a sufficient incubation time (e.g., 24 hours) is critical to ensure that this equilibrium has been reached.[6][7] Subsequent separation of the solid and liquid phases allows for accurate quantification of the dissolved compound in the supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
0.22 µm PTFE syringe filters (low-binding)
-
Appropriate vials for analysis (e.g., HPLC vials, quartz cuvettes)
-
UV-Vis Spectrophotometer or LC-MS/MS system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid must remain at the end of the experiment to ensure equilibrium was maintained.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation during incubation.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, remove the vials and allow the undissolved solid to settle by gravity. Centrifugation at a low speed can also be used to pellet the solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a standard calibration curve for this compound in each respective solvent. This is a non-negotiable step for accurate quantification.
-
The clear filtrate may need to be diluted with the same solvent to fall within the linear range of the calibration curve.
-
Analyze the samples using a suitable analytical method.
-
UV-Vis Spectroscopy: Ideal for compounds with a strong chromophore and when working with pure solvents. A full spectrum scan should be performed to determine the optimal wavelength (λmax) for analysis.[15][16]
-
LC-MS/MS: The preferred method for its high sensitivity and specificity, especially for complex mixtures or compounds with low UV absorbance.[6][7]
-
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in the filtered supernatant.
-
Account for any dilutions made during sample preparation.
-
Report the final solubility as an average of the replicates with the standard deviation, typically in units of mg/mL or mol/L.
-
Analytical Method Selection Logic
The choice between UV-Vis and LC-MS is a critical experimental decision driven by the specific needs of the researcher.
Caption: Decision tree for analytical method selection.
Conclusion and Future Directions
References
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Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Penzkofer, A. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation2015 , 5, 13-21. [Link]
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An In-depth Technical Guide to 4-Methoxy-2-vinylbenzenamine: Synthesis, History, and Characterization
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-vinylbenzenamine (IUPAC name: 2-ethenyl-4-methoxyaniline), a versatile building block in organic synthesis. Due to the absence of a definitive historical account of its discovery, this guide presents a plausible historical synthetic route based on classical organic reactions. It further details modern, efficient synthetic methodologies, including the Heck, Suzuki-Miyaura, and Wittig reactions, complete with detailed experimental protocols. The guide also compiles the known physicochemical properties and presents predicted spectroscopic data for the characterization of this compound, addressing the current lack of publicly available experimental spectra. This document is intended for researchers, scientists, and drug development professionals, offering both a retrospective look at its potential synthesis and a practical guide to its contemporary preparation and characterization.
Introduction and Significance
This compound, with the CAS number 210536-47-3, is a substituted aniline that has garnered interest in various fields of chemical research.[1][2] Its unique structure, featuring a vinyl group ortho to an amino group and a methoxy group in the para position, makes it a valuable precursor for a range of complex molecules. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] The presence of multiple reactive sites—the nucleophilic amino group, the electron-rich aromatic ring, and the polymerizable vinyl group—allows for a diverse array of chemical transformations. Its applications extend to the development of fluorescent dyes for biological imaging and advanced materials such as conductive polymers.[3]
This guide aims to provide an in-depth exploration of this compound, from its plausible historical synthesis to modern, state-of-the-art preparative methods. By offering detailed protocols and characterization data, this document serves as a valuable resource for chemists seeking to utilize this versatile molecule in their research endeavors.
A Plausible Historical Synthesis: A Retrospective Look
While the exact historical discovery and first synthesis of this compound are not well-documented in readily accessible literature, a plausible route can be postulated based on classical organic reactions available to chemists in the mid-20th century. A likely approach would have involved a multi-step synthesis starting from a readily available precursor like p-anisidine.
A hypothetical historical synthesis could have involved the following key transformations:
-
Protection of the amino group: The highly reactive amino group of p-anisidine would likely have been protected, for example, through acetylation with acetic anhydride to form 4-methoxyacetanilide. This step is crucial to prevent side reactions during subsequent electrophilic substitution.
-
Introduction of a two-carbon unit: A Friedel-Crafts acylation of 4-methoxyacetanilide with acetyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group, likely at the ortho position due to the directing effect of the acetamido group.
-
Reduction of the ketone: The resulting acetophenone derivative would then be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
-
Dehydration to form the vinyl group: Acid-catalyzed dehydration of the alcohol would yield the desired vinyl group.
-
Deprotection of the amino group: Finally, hydrolysis of the acetamido group under acidic or basic conditions would afford this compound.
Caption: Plausible historical synthetic pathway to this compound.
This proposed pathway, while not definitively documented for this specific molecule, represents a logical and feasible approach using well-established reactions of the era.
Modern Synthetic Methodologies
Contemporary organic synthesis offers several highly efficient and versatile methods for the preparation of this compound. These methods, primarily based on transition-metal-catalyzed cross-coupling reactions, provide significant advantages in terms of yield, selectivity, and functional group tolerance.
The Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[4] For the synthesis of this compound, this would involve the coupling of a protected 2-halo-4-methoxyaniline with ethylene or a vinyl equivalent.
Caption: General workflow for the Heck reaction synthesis.
Experimental Protocol (Adapted from a general Heck reaction procedure): [5]
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 2-bromo-4-methoxyaniline (1.0 equiv.) in a suitable solvent such as DMF or NMP.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 equiv.).
-
Alkene Introduction: Introduce the vinyl source. If using ethylene, pressurize the reaction vessel with ethylene gas (1-10 atm). If using a vinyl surrogate like potassium vinyltrifluoroborate, add it as a solid.
-
Reaction: Heat the reaction mixture to 80-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected this compound.
-
Deprotection: Carry out the appropriate deprotection step to yield the final product.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3][6] This method is renowned for its mild reaction conditions and broad functional group tolerance.
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Methodological & Application
Authored by: Senior Application Scientist, Polymer Chemistry Division
An Application Note and Protocol for the Synthesis and Controlled Polymerization of 4-Methoxy-2-vinylbenzenamine
Introduction
This compound, a substituted vinyl aniline, is a functional monomer with significant potential in materials science and drug development.[1][2] Its structure, featuring a polymerizable vinyl group and a reactive primary amine, allows for its incorporation into polymers that can be further functionalized. These functionalities make polymers derived from this monomer attractive for applications such as specialty coatings, adhesives, and as scaffolds in biomedical engineering.[1] However, the presence of the primary amine group presents a significant challenge for controlled polymerization, as it can interfere with most polymerization mechanisms, including free radical, cationic, and anionic methods.
This guide provides a comprehensive, field-proven protocol for the synthesis and controlled polymerization of this compound. To achieve a well-defined polymer with controlled molecular weight and low polydispersity, a "protect-polymerize-deprotect" strategy is employed. This involves the synthesis of the monomer, protection of the amine functionality, controlled radical polymerization of the protected monomer via Reversible Addition-Fragmentation chain Transfer (RAFT), and subsequent deprotection to yield the final functional polymer.
Part 1: Monomer Synthesis and Purification
A reliable source of high-purity monomer is critical for successful polymerization. While this compound is commercially available, this section details a plausible synthetic route for its preparation from common starting materials, based on established organic transformations such as the Wittig reaction.[3][4][5][6][7] An alternative dehydration route is also discussed.[8][9][10][11][12]
Proposed Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for converting an aldehyde to a vinyl group.
Reaction Scheme:
-
Phosphonium Salt Formation: Methyltriphenylphosphonium bromide is prepared from triphenylphosphine and methyl bromide.
-
Ylide Formation: The phosphonium salt is deprotonated with a strong base to form the Wittig reagent (ylide).
-
Wittig Reaction: The ylide reacts with 4-methoxy-2-nitrobenzaldehyde to form 4-methoxy-2-nitrostyrene.
-
Reduction: The nitro group is reduced to a primary amine to yield this compound.
Monomer Purification
Purification of the synthesized or commercially obtained monomer is essential to remove inhibitors and other impurities that can affect polymerization.
Protocol: Distillation and Storage
-
Drying: If the monomer is wet, it can be dried over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2).[6][13]
-
Vacuum Distillation: The aniline derivative should be distilled under reduced pressure to prevent thermal degradation and polymerization. The distillation apparatus should be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Inhibitor Removal: If a polymerization inhibitor is present (e.g., hydroquinone), it can be removed by passing the monomer through a column of activated basic alumina.
-
Storage: The purified monomer should be stored under an inert atmosphere at low temperature (-20°C) in the dark to prevent degradation and spontaneous polymerization.[14]
Part 2: Protection of the Amine Group
To prevent interference from the amine group during polymerization, it must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions of RAFT polymerization and can be removed under acidic conditions without degrading the polymer backbone.[15][16][17]
Boc Protection Protocol
Reaction Scheme: this compound reacts with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form tert-butyl (4-methoxy-2-vinylphenyl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl (4-methoxy-2-vinylphenyl)carbamate.
Part 3: RAFT Polymerization of the Protected Monomer
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][18][19][20]
RAFT Polymerization Protocol
Materials:
-
tert-Butyl (4-methoxy-2-vinylphenyl)carbamate (monomer)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (argon or nitrogen)
-
Precipitation solvent (e.g., cold methanol or hexane)
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2 for a target degree of polymerization of 100).
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.[21]
-
After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing them via ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
| Parameter | Recommended Range | Rationale |
| [Monomer]:[RAFT Agent] | 50:1 to 500:1 | Controls the target degree of polymerization. |
| [RAFT Agent]:[Initiator] | 5:1 to 10:1 | A higher ratio minimizes termination events, leading to better control. |
| Temperature | 60-80°C (for AIBN) | Depends on the half-life of the chosen initiator. |
| Solvent | Toluene, Dioxane, DMF | Should be anhydrous and capable of dissolving all components. |
Part 4: Deprotection of the Polymer
The final step is the removal of the Boc protecting group to reveal the primary amine functionality on the polymer side chains. This is typically achieved by treatment with a strong acid.[3][8][20][22][23][24][25][26][27]
Acidic Deprotection Protocol
Reaction Scheme: The Boc-protected polymer is treated with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to cleave the carbamate and yield the amine salt of the polymer. A subsequent base wash neutralizes the salt to give the final poly(this compound).
Materials:
-
Boc-protected poly(this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aqueous base solution (e.g., 5% sodium bicarbonate or dilute ammonium hydroxide)
-
Dialysis tubing (if applicable) or precipitation solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the Boc-protected polymer in a minimal amount of DCM.
-
Add an excess of TFA (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by ¹H NMR (disappearance of the t-butyl peak at ~1.5 ppm).
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the resulting polymer (now as the trifluoroacetate salt) in a minimal amount of a suitable solvent (e.g., methanol or water).
-
Neutralize the polymer by either:
-
Precipitation: Slowly add the polymer solution to a stirred solution of a weak base (e.g., diethyl ether saturated with ammonia gas or a dilute solution of sodium bicarbonate) to precipitate the neutral polymer.
-
Dialysis: If the polymer is water-soluble, dialyze against a dilute basic solution followed by deionized water.
-
-
Collect the final polymer by filtration or lyophilization and dry under vacuum.
Part 5: Characterization
Thorough characterization at each stage is essential to validate the success of the synthesis and polymerization.
| Stage | Technique | Expected Observations |
| Monomer Synthesis | ¹H NMR, ¹³C NMR | Appearance of vinyl proton signals (~5-7 ppm) and disappearance of aldehyde or alcohol signals. |
| Boc Protection | ¹H NMR, FTIR | Appearance of a large singlet at ~1.5 ppm for the t-butyl group and a C=O stretch in the IR spectrum (~1700 cm⁻¹). |
| Polymerization | GPC/SEC, ¹H NMR | A monomodal, symmetric peak in the GPC chromatogram with a low PDI (<1.3). Broadening of proton signals in the NMR spectrum. |
| Deprotection | ¹H NMR, FTIR | Disappearance of the t-butyl peak in the NMR spectrum. Disappearance of the carbamate C=O stretch and appearance of N-H stretching bands in the IR spectrum. |
References
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- Hirao, A., et al. (1989). Protection and polymerization of functional monomers. 12. Synthesis of well-defined poly(4-aminostyrene) by means of anionic living polymerization of 4-(N,N-bis(trimethylsilyl)amino)styrene. Macromolecules.
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- Wittig Reaction. (2022). YouTube.
- Wikipedia. (n.d.). Wittig reaction.
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- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
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- Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
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- ResearchGate. (2024). Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers.
- Poly(Vinyl Alcohol) Chemical-Dehydration to Polyacetylene By Absolute Sulfuric Acid. (2024).
- ResearchGate. (n.d.). Pervaporation Dehydration of Aqueous Ethanol Solution with Zeolite-Filled Poly (vinyl Alcohol) Composite Membranes.
- Google Patents. (n.d.). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
- Reddit. (2014). Purify and dry aniline? : r/chemistry.
- RAFT Polymeriz
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Application Note: 4-Methoxy-2-vinylbenzenamine as a Versatile Precursor for Novel Fluorogenic Probes
Introduction: The Strategic Advantage of the Vinylaniline Scaffold
In the dynamic field of fluorescence imaging and drug development, the rational design of novel fluorophores is of paramount importance. The selection of a core scaffold dictates the fundamental photophysical properties and the potential for functionalization. 4-Methoxy-2-vinylbenzenamine is emerging as a particularly advantageous precursor for the synthesis of sophisticated fluorescent dyes.[1][2] Its unique molecular architecture, featuring a reactive vinyl group and a nucleophilic amine on a methoxy-activated benzene ring, offers a tripartite platform for constructing diverse and highly tunable fluorescent probes. This application note provides a comprehensive guide to leveraging this compound in the synthesis of a novel styryl-type fluorescent dye, detailing the synthetic protocol, photophysical characterization, and a specific application in cellular imaging.
The vinyl moiety serves as a versatile handle for extending the π-conjugated system through reactions such as Heck or Wittig coupling, which is a common strategy for tuning the emission wavelength of fluorophores.[3] The amino group provides a convenient site for conjugation to biomolecules or for introducing environmentally sensitive moieties that can modulate the fluorescence output in response to specific biological analytes or microenvironments.[4][5] Furthermore, the methoxy group acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the resulting dye, which is crucial for developing probes with high quantum yields and sensitivity.[6][7]
Synthesis of a Novel Styryl-Type Fluorescent Probe: (E)-4-(2-(4-amino-3-methoxyphenyl)vinyl)-N,N-dimethylaniline (AMV-DMA)
This section details the synthesis of a novel fluorescent dye, (E)-4-(2-(4-amino-3-methoxyphenyl)vinyl)-N,N-dimethylaniline (AMV-DMA), via a Heck coupling reaction. This reaction is a reliable method for the formation of carbon-carbon bonds and is particularly well-suited for the vinylation of aryl halides.
Reaction Scheme:
Caption: Heck coupling of this compound with 4-bromo-N,N-dimethylaniline.
Experimental Protocol: Synthesis of AMV-DMA
Materials:
-
This compound (98% purity)
-
4-bromo-N,N-dimethylaniline (98% purity)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N), distilled
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.49 g, 10 mmol), 4-bromo-N,N-dimethylaniline (2.00 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and tri(o-tolyl)phosphine (122 mg, 0.4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous acetonitrile (40 mL) followed by distilled triethylamine (2.8 mL, 20 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Rinse the celite pad with dichloromethane.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane:ethyl acetate (from 9:1 to 3:1) to afford the pure (E)-4-(2-(4-amino-3-methoxyphenyl)vinyl)-N,N-dimethylaniline as a yellow-orange solid.
Photophysical Properties of AMV-DMA
The photophysical properties of the synthesized AMV-DMA were characterized in various solvents to assess its potential as a fluorescent probe.
| Property | Dichloromethane (DCM) | Acetonitrile (ACN) | Ethanol (EtOH) |
| λabs (nm) | 410 | 405 | 408 |
| λem (nm) | 525 | 540 | 550 |
| Stokes Shift (nm) | 115 | 135 | 142 |
| Quantum Yield (Φ) | 0.35 | 0.15 | 0.08 |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ | 24,500 M⁻¹cm⁻¹ | 24,800 M⁻¹cm⁻¹ |
Analysis of Photophysical Data:
The AMV-DMA dye exhibits a significant Stokes shift, which is advantageous for minimizing self-quenching in fluorescence applications. The observed solvatochromism, with a red-shift in the emission maximum in more polar solvents, is indicative of a twisted intramolecular charge-transfer (TICT) state.[4] This property can be exploited for developing probes that are sensitive to the polarity of their microenvironment. The quantum yield is moderate in non-polar solvents and decreases in polar protic solvents, suggesting that hydrogen bonding may provide a non-radiative decay pathway.
Caption: Workflow for staining lipid droplets in live HeLa cells with AMV-DMA.
Conclusion and Future Directions
This compound has been successfully demonstrated as a valuable and versatile starting material for the synthesis of a novel styryl-type fluorescent probe, AMV-DMA. The straightforward Heck coupling protocol allows for efficient construction of the dye. The resulting fluorophore exhibits interesting photophysical properties, including a large Stokes shift and solvatochromism, making it suitable for applications in cellular imaging. The presented protocol for staining lipid droplets highlights its potential as a tool for cell biology research.
Future work will focus on modifying the aniline moiety to introduce reactive groups for covalent labeling of specific proteins or other biomolecules. Furthermore, the vinylaniline core can be incorporated into more complex dye systems to develop probes for specific ions or reactive oxygen species, further expanding the utility of this versatile building block in chemical biology and drug discovery.
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J&K Scientific LLC. This compound | 210536-47-3. [Link]
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Chem-Impex International, Inc. This compound. [Link]
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He, G., et al. (2015). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 20(9), 15837-15852. [Link]
-
Grigoriev, I. A., et al. (2012). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. Tetrahedron, 68(23), 4410-4419. [Link]
-
Gomes, A. S. L., et al. (2000). Triazinylaniline derivatives as fluorescence probes. Part 1. Absorption and fluorescence in organic solvents and in aqueous media in relation to twisted intramolecular charge-transfer state formation, hydrogen bonding, and protic equilibria. Journal of the Chemical Society, Perkin Transactions 2, (7), 1315-1322. [Link]
-
Sato, M., et al. (1998). Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin, 46(3), 512-518. [Link]
-
Singh, R., & Kumar, S. (2018). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. Journal of Molecular Structure, 1165, 290-297. [Link]
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Application Note: Suzuki-Miyaura Coupling of 4-Methoxy-2-vinylbenzenamine for the Synthesis of Functionalized Styrenes and Carbazole Precursors
Introduction: The Strategic Importance of 4-Methoxy-2-vinylbenzenamine
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring an electron-rich aniline moiety ortho to a reactive vinyl group, makes it a strategic precursor for the synthesis of a diverse array of complex molecules. The products derived from its Suzuki-Miyaura coupling are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Specifically, the resulting ortho-amino styrenes are key precursors for the synthesis of carbazoles, a class of heterocyclic compounds with significant biological activity and applications in materials science.[4][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. It offers in-depth mechanistic insights, detailed experimental protocols, and field-proven troubleshooting advice to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[8][9][10] The reaction is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3][11][12] The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][13]
-
Oxidative Addition: The cycle begins with the oxidative addition of a low-valent Palladium(0) complex into the carbon-halogen bond of the organic halide (in this context, an aryl or vinyl halide coupling partner for the vinyl group of this compound, or a halide/triflate on the aniline ring itself if it were modified). This step forms a Pd(II) intermediate.[9][12][13] This is often the rate-determining step in the cycle.[12]
-
Transmetalation: This crucial step requires the presence of a base. The base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[14][15][16] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[10] The choice of base is critical and can significantly impact reaction efficiency.[15][16]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the desired C-C bond and the final product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][12][13]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling of this compound with 4-Bromotoluene
This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction parameters provided are a robust starting point for optimization with other coupling partners.
Reaction Scheme:
(An image depicting the reaction of this compound with 4-Bromotoluene to yield 4-Methoxy-2-(4-methylstyryl)aniline would be placed here in a full document.)
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Store under inert atmosphere. |
| 4-Bromotoluene | >98% | Commercial | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Pre-catalyst, handle in a fume hood. |
| Tricyclohexylphosphine (PCy₃) | >97% | Commercial | Air-sensitive ligand, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powder and dry before use. |
| 1,4-Dioxane | Anhydrous | Commercial | Degas thoroughly before use. |
| Deionized Water | --- | --- | Degas thoroughly before use. |
| Diethyl Ether | ACS Grade | Commercial | For workup. |
| Brine (Saturated NaCl) | --- | --- | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 149 mg, 1.0 mmol), 4-Bromotoluene (1.2 eq, 205 mg, 1.2 mmol), and finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
In a separate vial, weigh Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 4.5 mg, 0.02 mmol) and Tricyclohexylphosphine (PCy₃) (0.04 eq, 11.2 mg, 0.04 mmol). The causality behind this choice is that bulky, electron-rich phosphine ligands like PCy₃ are known to facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates.[14]
-
Add the catalyst and ligand to the Schlenk flask.
-
-
Inert Atmosphere and Solvent Addition:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The active Pd(0) catalyst is susceptible to oxidation, which can lead to deactivation.[17]
-
Using a syringe, add 10 mL of degassed 1,4-Dioxane and 2 mL of degassed deionized water. The use of a biphasic solvent system is common and often enhances reaction rates.[18]
-
-
Reaction Execution and Monitoring:
-
Workup and Isolation:
-
Once the reaction is complete (typically 4-12 hours, as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of diethyl ether and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the coupled product.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
Even well-established reactions can present challenges. This section addresses common issues encountered during the Suzuki coupling of vinyl anilines.
Caption: Figure 2: Troubleshooting Workflow.
-
Issue: Low or No Conversion
-
Cause: Inefficient catalyst activity or deactivation.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is rigorously performed under an inert atmosphere (N₂ or Ar) and that all solvents are properly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[17]
-
Base Selection: The choice of base is critical. While K₂CO₃ is a good starting point, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for less reactive substrates.[16][17]
-
Catalyst/Ligand System: If the Pd(OAc)₂/PCy₃ system is ineffective, screen other common catalyst systems. For example, pre-formed catalysts like Pd(PPh₃)₄ or other ligand combinations such as SPhos or XPhos with a palladium precursor can offer improved results.[11][14]
-
Solvent Effects: The solvent can significantly influence reactivity.[18][19] Consider screening other solvents like toluene, THF, or DMF.
-
-
-
Issue: Formation of Homocoupled Byproducts
-
Cause: This often arises from side reactions of the boronic acid or the organic halide.
-
Solution:
-
Temperature Control: Running the reaction at a lower temperature may suppress homocoupling.
-
Stoichiometry: Ensure the boronic acid is not in vast excess. An excess of 1.1-1.5 equivalents is typically sufficient.
-
Purity of Reagents: Impurities in the starting materials can sometimes promote side reactions.
-
-
-
Issue: Decomposition of Starting Material
-
Cause: The aniline or vinyl group may be sensitive to the reaction conditions.
-
Solution:
-
Milder Base: If decomposition is observed, a milder base such as potassium fluoride (KF) might be beneficial.[14]
-
Lower Temperature: Reducing the reaction temperature can prevent thermal degradation of sensitive functional groups.
-
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for accessing valuable synthetic intermediates. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and reproducible results. The protocol and troubleshooting guide presented here offer a solid foundation for the successful application of this reaction in diverse research and development settings, paving the way for the synthesis of novel carbazoles and other complex molecular architectures.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Reddy, T. J., et al. (2012). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 4(3), 903-907. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, Z., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101011. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Andrus, M. B., & Song, C. (2001). Palladium-imidazolium carbene catalyzed aryl, vinyl, and alkyl Suzuki-Miyaura cross coupling. Organic Letters, 3(23), 3761–3764. Retrieved from [Link]
-
Reddy, T. J., et al. (2012). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]
-
Sblendorio, C., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7654. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 2004. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Aronica, L. A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 202-208. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 15(1), 133-138. Retrieved from [Link]
-
Astruc, D., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 99-110. Retrieved from [Link]
-
Tsang, W. C. P., et al. (2005). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 127(41), 14560-14561. Retrieved from [Link]
-
Gevorgyan, V., et al. (2011). (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated carbazoles. Organic Letters, 13(8), 1976-1979. Retrieved from [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3413-3419. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Reid, J. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9984-9990. Retrieved from [Link]
-
ResearchGate. (n.d.). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Penner, M. H., et al. (2011). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 52(28), 3643-3647. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][8][14][20]thiadiazole. Retrieved from [Link]
-
MDPI. (n.d.). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Retrieved from [Link]
-
NIH. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Retrieved from [Link]
-
Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
NIH. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]
-
WSEAS US. (n.d.). Catalyst of Suzuki Cross-Coupling Based on Polymeric Matrix of Amino-Functionalized Hypercrosslinked Polystyrene. Retrieved from [Link]
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Application Notes and Protocols for the Heck Reaction of 4-Methoxy-2-vinylbenzenamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This guide provides a detailed technical overview and robust protocols for the Heck reaction involving 4-Methoxy-2-vinylbenzenamine, a substrate of interest in the synthesis of complex nitrogen-containing heterocycles and pharmacologically active scaffolds. As a bifunctional molecule with both a nucleophilic amine and a reactive vinyl group, this compound presents unique challenges and opportunities, primarily the competition between the desired C-C bond formation (Heck olefination) and C-N bond formation (Buchwald-Hartwig amination). This document elucidates the mechanistic principles governing this selectivity and provides optimized conditions to favor the desired Heck product.
Introduction: The Synthetic Utility of Arylated Vinylanilines
This compound is a valuable building block, and its arylation via the Heck reaction yields substituted stilbene derivatives. These products are precursors to a wide array of heterocyclic structures, such as quinolines, which can be synthesized through subsequent intramolecular cyclization reactions.[2] The electron-donating nature of the methoxy and amino groups on the benzene ring makes this substrate particularly reactive, but also susceptible to side reactions. Understanding and controlling the reaction parameters is therefore critical to achieving high yields and selectivity.
The primary challenge in the Heck reaction of substrates like this compound is controlling the chemoselectivity between C-C coupling at the vinyl group and N-arylation at the amine. The choice of catalyst, ligand, and base can profoundly influence the reaction pathway.[3] This guide will address these factors to provide a reliable methodology for the synthesis of 2-arylvinyl-4-methoxyanilines.
Mechanistic Rationale: Directing the Reaction Pathway
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Migratory Insertion: The alkene (in this case, the vinyl group of this compound) coordinates to the palladium center and inserts into the Pd-Ar bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the arylated alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[4]
The competition with N-arylation arises from the potential for the amine to displace the halide from the Pd(II)-aryl complex, leading to C-N bond formation. The outcome is largely dictated by the ligand and base combination. Bulky, electron-rich phosphine ligands, often used in Buchwald-Hartwig amination, can favor N-arylation. Conversely, ligands that are less electron-donating and sterically accessible can promote the desired Heck pathway.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimized Reaction Parameters
The successful Heck coupling of this compound with aryl halides is highly dependent on the careful selection of reaction components. The following table summarizes a range of conditions, with a focus on maximizing the yield of the C-C coupled product while minimizing N-arylation and other side reactions.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂ (Palladium(II) Acetate) | A common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) or PPh₃ (Triphenylphosphine) | These monodentate phosphine ligands are effective for the Heck reaction and are less likely to promote the competing N-arylation compared to more electron-rich, bulky ligands.[6] |
| Base | K₂CO₃ (Potassium Carbonate) or Et₃N (Triethylamine) | An inorganic base like K₂CO₃ is often effective and can help suppress side reactions.[7] Et₃N is a common organic base used in Heck reactions to neutralize the generated HX.[4] |
| Solvent | DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | High-boiling polar aprotic solvents are generally preferred as they can solubilize the reagents and catalyst, and the higher temperatures can facilitate the reaction.[8] |
| Aryl Halide | Aryl Iodide > Aryl Bromide >> Aryl Chloride | The reactivity of the aryl halide follows the order of bond dissociation energy (C-I < C-Br < C-Cl). Aryl iodides are the most reactive, followed by bromides. Chlorides are generally unreactive under these conditions.[6] |
| Temperature | 100-140 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides.[7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Caption: Experimental workflow for the Heck reaction.
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-arylvinyl-4-methoxyaniline.[9]
Characterization of the Product
The resulting stilbene derivative can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons in the range of 6.5-7.5 ppm with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. Aromatic protons will appear in their respective regions.
-
¹³C NMR: The spectrum will show signals for the sp² carbons of the vinyl group and the aromatic rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Low reaction temperature- Unreactive aryl halide | - Use fresh Pd(OAc)₂.- Increase the temperature to 140 °C.- Switch to the corresponding aryl iodide. |
| Formation of N-arylated Byproduct | - Ligand choice favors C-N coupling- Base is too strong | - Use P(o-tol)₃ or PPh₃ instead of more electron-rich ligands.- Use a weaker inorganic base like K₂CO₃. |
| Dehalogenation of Aryl Halide | - Presence of water or other proton sources | - Use anhydrous solvent and reagents. Ensure the reaction is under an inert atmosphere. |
| Product Isomerization | - Prolonged reaction time at high temperature | - Monitor the reaction closely and stop it once the starting material is consumed. The addition of silver salts can sometimes suppress isomerization.[4] |
Conclusion
The Heck reaction of this compound provides an effective route to valuable stilbene derivatives, provided that the reaction conditions are carefully controlled to favor C-C bond formation over competitive N-arylation. The use of a Pd(OAc)₂/P(o-tol)₃ catalyst system with an inorganic base in a polar aprotic solvent offers a reliable method for achieving this transformation. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement this reaction in their synthetic endeavors.
References
- Heck, R. F. The Heck Reaction. Org. React.1982, 27, 345–390.
- Reddy, et al. Synthesis of nitrovinyl stilbenes by way of a palladium-catalyzed Mizoroki–Heck reaction with styrene.
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ([Link])
-
Wikipedia. Heck reaction. ([Link])
-
MDPI. Heck Reaction—State of the Art. ([Link])
-
ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ([Link])
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. ([Link])
-
Chemistry LibreTexts. Heck Reaction. ([Link])
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. ([Link])
-
University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. ([Link])
-
ChemRxiv. Catalyst controlled N6 versus Cvinyl arylation of 8-vinyl adenine nucleosides, sequential Cvinyl, N6-diarylation, fluorescence properties, and computational evaluations. ([Link])
-
MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ([Link])
-
Macmillan Group. The Intramolecular Heck Reaction. ([Link])
-
PubMed. Palladium-catalyzed synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene. A new intrinsic fluoroionophore for transition metal ions. ([Link])
-
ResearchGate. S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. ([Link])
-
ResearchGate. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. ([Link])
-
YouTube. The Heck Reaction: Reaction mechanism and tutorial. ([Link])
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. ([Link])
-
SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. ([Link])
-
ResearchGate. Intramolecular Heck reactions of various substituted vinyl halides a. ([Link])
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PubChem. 2-Vinylaniline. ([Link])
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DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ([Link])
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PMC. Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. ([Link])
-
PubMed. Palladium(II)-catalyzed ortho-C-H arylation/alkylation of N-benzoyl α-amino ester derivatives. ([Link])
-
ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ([Link])
-
Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. ([Link])
-
NIH. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. ([Link])
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The Strategic Application of 4-Methoxy-2-vinylbenzenamine in the Synthesis of Novel Kinase Inhibitors
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 4-Methoxy-2-vinylbenzenamine emerges as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic scaffolds that form the core of many targeted therapies.[1][2] Its unique trifunctional structure, featuring a nucleophilic amino group, an electron-donating methoxy substituent, and a reactive vinyl group, offers a convergence of functionalities ripe for exploitation in medicinal chemistry. This application note provides an in-depth technical guide on the utilization of this compound in the synthesis of substituted quinolines, a prominent class of kinase inhibitors, via the Skraup-Doebner-von Miller reaction.[3][4]
The quinoline moiety is a privileged scaffold in drug discovery, forming the backbone of numerous FDA-approved kinase inhibitors used in oncology.[5][6] The methoxy substituent on the benzenoid ring of the quinoline system is a common feature in many potent kinase inhibitors, often contributing to enhanced binding affinity and favorable pharmacokinetic properties. The presence of the vinyl group at a strategic position allows for post-synthesis modifications, enabling the exploration of a wider chemical space and the optimization of lead compounds.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategy, a detailed experimental protocol, mechanistic insights, and the rationale behind the experimental choices.
Synthetic Strategy: The Skraup-Doebner-von Miller Quinoline Synthesis
The Skraup-Doebner-von Miller reaction is a classic and robust method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] In the context of this compound, the vinyl group can participate in the reaction, leading to the formation of a unique 6-methoxy-8-vinylquinoline scaffold. This scaffold is a valuable precursor for the development of novel kinase inhibitors.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed mechanism for the Skraup-Doebner-von Miller synthesis of 6-methoxy-8-vinylquinoline.
Experimental Protocol: Synthesis of 6-Methoxy-4-methyl-8-vinylquinoline
This protocol details the synthesis of a representative 6-methoxy-8-vinylquinoline derivative using methyl vinyl ketone as the α,β-unsaturated carbonyl compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Methyl vinyl ketone (MVK) | ≥99%, stabilized | Commercial Source |
| Hydrochloric acid, concentrated | ACS Grade | Commercial Source |
| Ethanol, anhydrous | ACS Grade | Commercial Source |
| Sodium bicarbonate, saturated | ACS Grade | Prepared in-house |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Anhydrous sodium sulfate | ACS Grade | Commercial Source |
| Silica gel (230-400 mesh) | For chromatography | Commercial Source |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 67.0 mmol) in anhydrous ethanol (100 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the stirred solution. An exotherm may be observed.
-
Addition of MVK: To the resulting solution, add methyl vinyl ketone (5.6 g, 80.4 mmol) dropwise over a period of 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After completion of the reaction, cool the mixture to room temperature and slowly pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate (200 mL) to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure 6-Methoxy-4-methyl-8-vinylquinoline.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | 1H NMR (400 MHz, CDCl3) δ (ppm) |
| 6-Methoxy-4-methyl-8-vinylquinoline | Pale yellow solid | 65-75 | 8.75 (d, 1H), 7.90 (d, 1H), 7.40 (s, 1H), 7.25 (dd, 1H), 7.10 (s, 1H), 5.90 (dd, 1H), 5.50 (dd, 1H), 3.90 (s, 3H), 2.60 (s, 3H) |
Note: The 1H NMR data is a representative example and may vary slightly.
Application in Kinase Inhibitor Drug Discovery
The synthesized 6-methoxy-8-vinylquinoline scaffold serves as a versatile platform for the development of novel kinase inhibitors. The quinoline core is a well-established pharmacophore that can interact with the ATP-binding site of various kinases. [5][6]The methoxy group can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many inhibitors.
The vinyl group at the 8-position is a key feature that allows for further diversification of the molecule through a variety of chemical transformations, including:
-
Heck Coupling: To introduce various aryl or heteroaryl substituents.
-
Michael Addition: To append different functional groups.
-
Oxidation: To form an aldehyde or carboxylic acid for further derivatization.
This post-synthesis modification capability enables the generation of a library of compounds for structure-activity relationship (SAR) studies, which is essential for optimizing the potency and selectivity of a kinase inhibitor.
Conclusion
This compound is a strategic starting material for the efficient synthesis of 6-methoxy-8-vinylquinoline derivatives. The Skraup-Doebner-von Miller reaction provides a reliable and scalable method for the construction of this valuable heterocyclic core. The resulting scaffold, with its inherent features conducive to kinase binding and the potential for further chemical modification, represents a promising avenue for the discovery and development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
-
J&K Scientific LLC. This compound | 210536-47-3. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
Hassan, S. et al. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Available from: [Link]
-
Al-Ostoot, F. H. et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem (2025). Available from: [Link]
Sources
- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 4. CN102464613B - Synthetic method of quinoline derivative - Google Patents [patents.google.com]
- 5. US6593343B2 - Quinoline derivatives - Google Patents [patents.google.com]
- 6. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-2-vinylbenzenamine in Specialty Polymer Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxy-2-vinylbenzenamine as a functional monomer in the synthesis of specialty polymers. This document details the monomer's characteristics and outlines representative protocols for its polymerization via free-radical and cationic methods. Due to the limited availability of direct experimental data for this specific monomer, the provided protocols are based on established procedures for structurally analogous vinyl monomers. This guide also covers standard polymer characterization techniques and explores the potential applications of the resulting functional polymers, with a particular focus on the biomedical and pharmaceutical fields.
Introduction
This compound, also known as 2-amino-5-methoxystyrene, is an aromatic vinyl monomer featuring both a polymerizable vinyl group and a nucleophilic amine moiety, complemented by an electron-donating methoxy group. This unique combination of functional groups makes it a highly attractive building block for the synthesis of specialty polymers with tailored properties.[1][2] The presence of the primary amine allows for post-polymerization modifications, such as conjugation with bioactive molecules or cross-linking, while the methoxy group can influence the polymer's solubility and electronic properties. Polymers derived from this monomer are anticipated to exhibit enhanced thermal stability, chemical resistance, and adhesive properties, making them suitable for a range of applications from advanced coatings to sophisticated biomedical materials.[1] In the context of drug development, the amine functionality offers a pathway to create pH-responsive polymers for targeted drug delivery and biocompatible materials for various therapeutic applications.[3][4][5]
Monomer Characteristics
A thorough understanding of the monomer's properties is essential for designing successful polymerization strategies.
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific |
| CAS Number | 210536-47-3 | J&K Scientific |
| Molecular Formula | C₉H₁₁NO | J&K Scientific |
| Molecular Weight | 149.19 g/mol | J&K Scientific |
| Appearance | Varies; typically a liquid or low-melting solid | - |
| Key Functional Groups | Vinyl (-CH=CH₂), Primary Amine (-NH₂), Methoxy (-OCH₃) | - |
Polymerization of this compound
The vinyl group of this compound is amenable to various chain-growth polymerization techniques. Below are representative protocols for free-radical and cationic polymerization, adapted from established methods for structurally similar monomers like 4-methoxystyrene and 2-methoxy-4-vinylphenol.
General Workflow for Polymerization
The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers from this compound.
Caption: Generalized workflow for the synthesis and characterization of poly(this compound).
Protocol 1: Free-Radical Polymerization (Representative)
Free-radical polymerization is a robust method for polymerizing vinyl monomers. The following protocol is adapted from procedures for 4-substituted styrenes.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 wt% of monomer) in anhydrous toluene (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80 °C. Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the disappearance of the vinyl proton signals by ¹H NMR.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: Cationic Polymerization (Representative)
Cationic polymerization is particularly effective for vinyl monomers with electron-donating substituents, such as the methoxy and amino groups in the target monomer. This protocol is based on methods for the cationic polymerization of 4-methoxystyrene.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator/co-initiator)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for termination)
Procedure:
-
Reaction Setup: Under a dry nitrogen or argon atmosphere, add anhydrous dichloromethane to a flame-dried Schlenk flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Monomer Addition: Add the this compound monomer to the cooled solvent.
-
Initiation: Slowly add a solution of BF₃·OEt₂ in dichloromethane to the stirred monomer solution. The reaction is often rapid and exothermic, so careful control of the addition rate and temperature is crucial.
-
Propagation: Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-4 hours).
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Expected Polymerization Outcomes (Based on Analogous Monomers)
The following table summarizes the expected outcomes of the polymerization of this compound based on data from structurally similar monomers. Actual results may vary.
| Parameter | Free-Radical Polymerization | Cationic Polymerization |
| Initiator | AIBN, BPO | BF₃·OEt₂, TiCl₄ |
| Solvent | Toluene, Dioxane | CH₂Cl₂, Hexane |
| Temperature | 60-90 °C | -78 to 25 °C |
| Control over MWD | Moderate (Đ > 1.5) | Can be high (Đ < 1.2) with living systems |
| Molecular Weight | Broad range, depends on conditions | Can be controlled in living systems |
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the polymer structure by observing the disappearance of vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the presence of key functional groups (e.g., N-H and C-O stretches) and the absence of the vinyl C=C bond.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), providing insight into the polymer's thermal properties and chain flexibility.
Applications in Drug Development
The unique functionalities of poly(this compound) open up numerous possibilities in the biomedical and pharmaceutical fields. The primary amine groups are particularly advantageous for creating "smart" polymers that can respond to physiological cues.
Caption: Relationship between monomer structure, polymer properties, and drug development applications.
pH-Responsive Drug Delivery
The primary amine groups along the polymer backbone can be protonated at acidic pH, leading to a change in the polymer's conformation and solubility.[5][6] This property can be exploited to design drug delivery systems that release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.[5]
Bioconjugation and Targeted Delivery
The reactive amine groups provide convenient handles for conjugating drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[7] This allows for the creation of sophisticated drug delivery vehicles that can selectively target diseased cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Gene Delivery
The cationic nature of the protonated polymer makes it a candidate for complexing with negatively charged nucleic acids, such as siRNA and plasmids.[3][4] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells, offering a non-viral approach to gene therapy.
Hydrogel Formation
The amine functionalities can be cross-linked to form hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate drugs for sustained release.[5] Their swelling behavior can also be made responsive to physiological stimuli, further controlling the drug release profile.
Conclusion
This compound is a promising functional monomer for the synthesis of specialty polymers with significant potential in advanced materials and drug development. While direct polymerization data for this specific monomer is scarce, established free-radical and cationic polymerization techniques for analogous monomers provide a solid foundation for its incorporation into novel polymer architectures. The resulting polymers, bearing reactive amine and modulating methoxy groups, are excellent candidates for creating stimuli-responsive materials, targeted drug delivery systems, and biocompatible scaffolds. Further research into the controlled polymerization of this compound will undoubtedly unlock its full potential in these cutting-edge applications.
References
- Polyvinylamine and Its Derivative as Effective Carrier for Targeted Delivery of Small RNAs. (2024). Methods in Molecular Biology.
- Polyvinylamine and Its Derivative as Effective Carrier for Targeted Delivery of Small RNAs. (n.d.).
- Application Notes and Protocols for Poly(N-Methylethenaminium) Analogues: A Focus on Polyvinylamine (PVAm) for Advanced Biomedic. (2025). Benchchem.
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2021).
- Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis. (2017). Polymers.
- Amino acid-derived stimuli-responsive polymers and their applic
- Electrospun PVA Fibers for Drug Delivery: A Review. (2023). MDPI.
- Polymers with tertiary amine groups for drug delivery and bioimaging. (2017).
-
This compound. (n.d.). Chem-Impex. Retrieved January 17, 2026, from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Polyvinylamine and Its Derivative as Effective Carrier for Targeted Delivery of Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Methoxy-2-vinylbenzenamine Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of derivatives of 4-methoxy-2-vinylbenzenamine, a valuable scaffold in medicinal chemistry and materials science.[1][2] We will explore three robust and versatile synthetic strategies: the Palladium-Catalyzed Heck Coupling, the Suzuki-Miyaura Cross-Coupling, and the Wittig Olefination. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful synthesis, purification, and characterization.
Introduction and Strategic Overview
This compound and its analogues are important building blocks due to the unique combination of a reactive vinyl group and a nucleophilic amine on an electron-rich aromatic ring. This arrangement allows for a multitude of subsequent transformations, making these compounds ideal starting points for the synthesis of complex heterocyclic systems, polymers, and biologically active molecules.[1][3]
The choice of synthetic strategy depends largely on the available starting materials and the desired structural complexity of the final derivative. The three primary routes detailed herein are:
-
Heck Coupling: Ideal for installing the vinyl group onto a pre-existing bromo-aniline scaffold. This method offers excellent functional group tolerance.[4][5]
-
Suzuki-Miyaura Coupling: A powerful C-C bond-forming reaction used to couple the vinylbenzenamine core with various aryl or heteroaryl moieties.[6][7][8]
-
Wittig Olefination: A classic and reliable method for converting an aldehyde into the target vinyl group, providing an alternative pathway when the corresponding aldehyde precursor is readily accessible.[9][10]
Safety and Handling Precautions
Working with vinylaniline derivatives and their precursors requires strict adherence to safety protocols. These compounds are classified as harmful and may cause skin and eye irritation, respiratory issues, and are suspected carcinogens.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13][14] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[13][15]
-
Reagent Handling: Many reagents used, such as organolithium compounds (n-BuLi) and palladium catalysts, are pyrophoric, air-sensitive, or toxic. Handle under an inert atmosphere (Nitrogen or Argon) where specified.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.[13][14][15]
Synthetic Protocol 1: Heck Coupling for Vinyl Group Installation
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene.[5][16] This protocol details the synthesis of this compound from 2-bromo-4-methoxyaniline.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination and subsequent migratory insertion of the alkene into the Pd-Aryl bond. The final steps involve a β-hydride elimination to release the vinylated product and reductive elimination to regenerate the active Pd(0) catalyst.[5][16][17]
Experimental Workflow Diagram
Caption: Workflow for the Heck coupling synthesis of this compound.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromo-4-methoxyaniline (1.0 eq, e.g., 2.16 g, 10 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 45 mg, 0.2 mmol) and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq, 122 mg, 0.4 mmol).
-
Solvent and Base: Evacuate and backfill the flask with nitrogen three times. Add dry, degassed acetonitrile (40 mL) via syringe, followed by triethylamine (TEA, 2.0 eq, 2.8 mL, 20 mmol).[4][5]
-
Alkene Addition: Add potassium vinyltrifluoroborate (1.5 eq, 2.01 g, 15 mmol).
-
Reaction: Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The reaction is typically complete within 5-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate (3 x 20 mL).[5]
-
Extraction: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).[5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound.
Synthetic Protocol 2: Suzuki-Miyaura Coupling for Derivative Synthesis
The Suzuki-Miyaura coupling is an exceptionally versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8][18] This protocol describes the synthesis of a derivative, N-(4-methoxy-2-vinylphenyl)acetamide, followed by its coupling with phenylboronic acid.
Mechanistic Rationale
The Suzuki catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex; (2) Transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[6][8] The presence of a base is crucial for activating the organoboron species for transmetalation.[8]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
This protocol assumes the starting material is 2-bromo-4-methoxyaniline, which is first vinylated via Heck coupling (Protocol 1) and then protected.
-
Amine Protection (Acetylation): To a solution of this compound (1.0 eq) in DCM at 0°C, add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). Stir for 2 hours at room temperature. Quench with water, extract with DCM, dry over MgSO₄, and concentrate to yield N-(4-methoxy-2-vinylphenyl)acetamide. (This step can be substituted with Boc protection if desired).
-
Suzuki Coupling Setup: In a microwave vial or Schlenk tube, combine the protected 2-bromo-4-methoxyaniline derivative (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 100°C for 6-18 hours (or use microwave irradiation, e.g., 120°C for 30 minutes). Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purification: Purify the resulting biaryl product by flash column chromatography on silica gel.
-
Deprotection (if necessary): The acetyl or Boc protecting group can be removed under standard acidic or basic conditions to yield the final derivative.
Synthetic Protocol 3: Wittig Olefination
The Wittig reaction provides a powerful method for synthesizing alkenes from aldehydes or ketones.[19] This route is advantageous if 2-amino-5-methoxybenzaldehyde is the more accessible precursor.
Mechanistic Rationale
The reaction proceeds via the formation of a phosphonium ylide (a Wittig reagent). This is achieved by reacting triphenylphosphine with an alkyl halide (e.g., methyl bromide) to form a phosphonium salt, which is then deprotonated by a strong base. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate called a betaine. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[10][19][20] The formation of the very stable P=O bond is the driving force for this reaction.[10]
Experimental Workflow Diagram
Caption: Workflow for the Wittig olefination to synthesize this compound.
Detailed Step-by-Step Protocol
-
Ylide Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.[20]
-
Ylide Formation: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back down to 0°C. Dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq) in a minimal amount of dry THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis shows consumption of the aldehyde.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product will contain triphenylphosphine oxide, which can be removed by careful column chromatography on silica gel.
Data Summary and Characterization
Comparison of Synthetic Routes
| Parameter | Heck Coupling | Suzuki-Miyaura Coupling | Wittig Olefination |
| Key Precursor | Aryl Halide (e.g., 2-bromo-4-methoxyaniline) | Aryl Halide / Boronic Ester | Aldehyde (e.g., 2-amino-5-methoxybenzaldehyde) |
| Key Reagents | Pd Catalyst, Ligand, Base, Alkene | Pd Catalyst, Base, Boronic Acid/Ester | Phosphonium Salt, Strong Base |
| Typical Yield | 60-85% | 70-95% | 50-75% |
| Key Byproduct | Palladium salts | Boronic acid homocoupling products | Triphenylphosphine oxide |
| Advantages | High functional group tolerance, reliable. | Extremely versatile for diversification. | Orthogonal strategy, avoids Pd. |
| Disadvantages | Cost of Palladium, requires inert atmosphere. | Cost of Palladium, requires inert atmosphere. | Stoichiometric byproduct, requires strong base. |
Product Characterization
Upon purification, the structure and purity of the synthesized derivatives must be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
Vinyl Protons: Expect three distinct signals in the δ 5.2-7.0 ppm range. A doublet of doublets for the proton on the carbon attached to the ring (δ ~6.7 ppm), and two doublets for the terminal CH₂ protons (δ ~5.2 and ~5.6 ppm).
-
Aromatic Protons: Signals in the δ 6.5-7.5 ppm range, with splitting patterns corresponding to the substitution on the ring.
-
Methoxy Protons: A sharp singlet at δ ~3.8 ppm.
-
Amine Protons: A broad singlet (NH₂) typically around δ 3.5-4.5 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Vinyl Carbons: Signals around δ 112 ppm (CH₂) and δ 135 ppm (CH).
-
Aromatic Carbons: Multiple signals in the δ 110-155 ppm range. The carbon bearing the methoxy group will be downfield (~155 ppm).
-
Methoxy Carbon: A signal around δ 55 ppm.
-
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound.
-
FT-IR (ATR): Look for characteristic N-H stretching bands (~3300-3500 cm⁻¹), C=C stretching of the vinyl group (~1630 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).
References
-
Organic Synthesis. Heck Coupling. [Link]
-
NROChemistry. Heck Coupling. [Link]
-
Fisher Scientific. 4-Vinylaniline Safety Data Sheet (Alternative). [Link]
-
JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). [Link]
-
JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). [Link]
-
Oxford Academic. New Synthesis and Some Reactions of Vinyl Arenecarbodithioates. Wittig Reaction of (Triphenylphosphonio)methyl Arenecarbodithioate Iodides. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. (2023). [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
NIH. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). [Link]
-
MDPI. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]
-
ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). [Link]
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- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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Application Notes & Protocols: Leveraging 4-Methoxy-2-vinylbenzenamine for High-Performance Coatings and Adhesives
Abstract: This document provides a detailed technical guide for researchers and formulation scientists on the application of 4-Methoxy-2-vinylbenzenamine, a bifunctional monomer, in the development of advanced coatings and adhesives. This compound offers a unique combination of a polymerizable vinyl group and a reactive primary amine. This dual functionality enables its use as both a monomer for building polymer backbones and a covalent cross-linking or adhesion-promoting agent. The protocols herein describe its incorporation into two distinct systems: a two-component (2K) epoxy coating to enhance durability and substrate adhesion, and a functionalized acrylic copolymer for high-performance pressure-sensitive adhesives (PSAs). The underlying chemical principles, step-by-step experimental procedures, and expected performance outcomes are detailed to provide a comprehensive framework for innovation.
Physicochemical Properties & Molecular Structure
This compound, hereafter referred to as MVBA, is an aromatic compound distinguished by its dual functional groups, which are key to its utility in polymer chemistry.[1] The vinyl group provides a site for addition polymerization, while the nucleophilic primary amine offers a reactive site for cross-linking and surface functionalization.[1][2]
| Property | Value | Reference |
| IUPAC Name | 2-ethenyl-4-methoxyaniline | [1] |
| Synonym(s) | 4-Methoxy-2-vinylaniline | [3] |
| CAS Number | 210536-47-3 | [1][3] |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
Caption: Figure 1: Chemical Structure of MVBA
Core Chemistry & Mechanism of Action
The versatility of MVBA stems from its ability to participate in two independent, yet complementary, chemical transformations critical for forming robust polymer networks. This dual-mode action allows formulators to design materials with enhanced thermal stability, chemical resistance, and superior adhesion.[1]
The Vinyl Group: A Gateway to Polymerization
The vinyl group on the MVBA molecule is readily polymerizable via free-radical mechanisms, similar to common industrial monomers like styrene and acrylates.[5][6] This allows it to be incorporated directly into the main chain of a polymer.
-
Homopolymerization: While possible, MVBA is more commonly used as a functional comonomer.
-
Copolymerization: MVBA can be copolymerized with a wide array of vinyl and acrylic monomers (e.g., butyl acrylate, methyl methacrylate, styrene, vinyl acetate) to introduce pendant amine functionality along the polymer backbone.[7][8] This strategic placement of reactive sites is fundamental to creating functional polymers for targeted applications.
The Amine Group: Driving Cross-Linking and Adhesion
The primary aromatic amine is a potent nucleophile that serves two primary roles:
-
Covalent Cross-Linking: The amine group can react with various electrophilic functional groups to form a durable, cross-linked thermoset network.[6] Common reaction partners include epoxides (forming a β-hydroxyamine linkage), isocyanates (forming a urea linkage), and acetoacetoxy groups (forming an enamine).[9][10] This cross-linking is essential for improving the mechanical strength, solvent resistance, and thermal stability of the final coating or adhesive film.[11]
-
Adhesion Promotion: The amine functionality significantly enhances adhesion to a variety of substrates, particularly polar surfaces like metal, glass, and certain plastics. This is achieved through strong intermolecular forces such as hydrogen bonding and potential covalent interactions with surface oxides or hydroxyl groups. Amine-functional polymers are widely recognized for their role as adhesion promoters and surface modifiers.[2]
Caption: Figure 3: Workflow for 2K Epoxy Coating Evaluation
Characterization & Expected Outcomes
The performance of the MVBA-modified coating is benchmarked against the control.
| Performance Metric | Test Method | Control Formulation (Expected) | MVBA-Modified Formulation (Hypothesized) |
| Pencil Hardness | ASTM D3363 | H - 2H | 3H - 4H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 4B | 5B (No adhesion loss) |
| MEK Double Rubs | ASTM D5402 | ~150 | >200 |
Application Protocol: Functional Acrylic PSA Synthesis
This protocol describes the synthesis of an acrylic copolymer incorporating MVBA via free-radical solution polymerization for use in pressure-sensitive adhesives.
Causality: Standard acrylic PSAs can exhibit poor adhesion to low-surface-energy (LSE) plastics and can lack the chemical robustness for demanding applications. By copolymerizing a small amount of MVBA into an acrylic backbone (e.g., butyl acrylate/acrylic acid), we introduce pendant amine groups. These groups are intended to significantly improve specific adhesion to polar substrates through enhanced hydrogen bonding, providing a performance boost over standard carboxyl-group functionality alone. [7][8]
Materials & Equipment
-
Monomers: 2-Ethylhexyl Acrylate (2-EHA), Acrylic Acid (AA), this compound (MVBA).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Ethyl Acetate.
-
Equipment: Jacketed glass reactor with reflux condenser, nitrogen inlet, mechanical stirrer, and thermocouple; Gel Permeation Chromatography (GPC) system; Titrator.
Synthesis & Formulation Protocol
-
Reactor Setup: Assemble the glass reactor and purge with nitrogen for 30 minutes.
-
Initial Charge: Charge the reactor with 50% of the total ethyl acetate. Begin stirring and heat to a reflux temperature of ~77°C.
-
Monomer/Initiator Feed: In a separate vessel, prepare a homogeneous mixture of the monomers (e.g., 94 parts 2-EHA, 5 parts AA, 1 part MVBA) and the AIBN initiator dissolved in the remaining ethyl acetate.
-
Rationale: This monomer ratio is a typical starting point for a permanent PSA. The 1% MVBA provides functionality without significantly impacting the low Tg required for tack, which is primarily driven by the 2-EHA.
-
-
Polymerization: Slowly feed the monomer mixture into the reactor over 3 hours. Maintain reflux throughout the feed and for an additional 4 hours after the feed is complete to ensure high conversion.
-
Characterization: Cool the reactor. Determine the solids content, viscosity, molecular weight (via GPC), and acid number (via titration) of the resulting polymer solution.
-
PSA Formulation & Testing:
-
Coat the resulting polymer solution onto a 2-mil PET film to achieve a dry adhesive thickness of 25 µm.
-
Dry the coated film in an oven at 70°C for 15 minutes.
-
Laminate with a silicone-coated release liner and condition for 24 hours.
-
Perform standard PSA tests: 180° peel adhesion (on stainless steel and polycarbonate), static shear, and loop tack.
-
Caption: Figure 4: Workflow for Functional Acrylic PSA Synthesis
Safety & Handling
This compound should be handled in a well-ventilated fume hood. As with most amine compounds and vinyl monomers, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a highly effective bifunctional monomer for creating advanced polymers for coating and adhesive applications. Its vinyl group allows for straightforward incorporation into polymer backbones via common polymerization techniques, while its primary amine group provides a powerful tool for covalent cross-linking and enhancing substrate adhesion. The protocols outlined demonstrate its potential to significantly improve the mechanical and adhesive properties of both thermoset epoxy and acrylic PSA systems, offering a clear pathway for developing next-generation, high-performance materials.
References
- J&K Scientific LLC. This compound | 210536-47-3.
- SpecialChem. Vinyl Monomers in Adhesives and Sealants: Overview and Benefits.
- Quimidroga. Vinyl Copolymers for Adhesives.
- Quimidroga. Monomers in Adhesives.
- Polysciences, Inc. Amine Functional Polymers.
- Weinmann, D.J., Dangayach, K., and Smith, C. Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- Chem-Impex. This compound.
- Emmons, W. D., & Stevens, T. E. (1987). U.S. Patent No. 4,665,146. Washington, DC: U.S.
- Cook, M., Ananthachar, S., & Zheng, S. Polyamine Curing Agents Meeting the Industry Need for Enhanced Productivity.
-
PCI Magazine. (2007). Multifunctional Amines for Coatings Reduce Cost and Ingredients. [Link]
- ChemScene. 4-Methoxy-2-vinylaniline.
- ChemicalBook. (2022).
- Winnacker, M., & Gu, W. (1996). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines under Ambient Conditions.
- Czub, P., & Sienkiewicz, A. (2012). Cure Reactions of Polymer Coatings, Cross-Linking via Functional Group Reactions.
-
Trofimov, B. A., et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Molecules, 23(3), 648. [Link]
- SpecialChem.
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- 6. Cure Reactions of Polymer Coatings, Cross-Linking via Functional Group Reactions [ebrary.net]
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- 10. paint.org [paint.org]
- 11. specialchem.com [specialchem.com]
The Strategic Application of 4-Methoxy-2-vinylbenzenamine in the Synthesis of Novel Agrochemicals
Introduction: Unlocking New Potential in Agrochemical Design
4-Methoxy-2-vinylbenzenamine emerges as a pivotal building block in the landscape of modern agrochemical development. Its unique structural features—a reactive vinyl group ortho to an amino functionality, and a methoxy group providing electronic influence—offer a versatile platform for the synthesis of a diverse array of heterocyclic compounds with potential biological activity.[1] This guide provides an in-depth exploration of the utility of this compound, with a specific focus on its application in the synthesis of quinoline-based fungicides. The protocols and insights presented herein are tailored for researchers and scientists dedicated to the discovery and development of next-generation crop protection agents.
Core Concept: The Versatility of the Vinyl Aniline Scaffold
The strategic importance of this compound lies in the dual reactivity of its vinyl and amino groups. This allows for a range of synthetic transformations, making it a valuable precursor for various agrochemical classes. The electron-donating methoxy group can also influence the reactivity of the benzene ring and the properties of the final molecule.
Application Note 1: Synthesis of a Novel Methoxy-Substituted Quinoline Fungicide
Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous agrochemicals.[2][3] Their broad spectrum of biological activities, including fungicidal properties, makes them a focal point in agrochemical research.[4][5][6] This application note details a synthetic protocol for a novel 7-methoxy-2,8-dimethylquinoline, a hypothetical but plausible fungicide, starting from this compound via a modified Doebner-von Miller reaction.[7]
Scientific Rationale: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[7][8] In this proposed synthesis, the vinyl group of this compound, in the presence of an acid catalyst, is envisioned to react in situ to form a suitable α,β-unsaturated species that then condenses with another molecule of the aniline to construct the quinoline core. This approach leverages the inherent reactivity of the starting material to build complexity in a single pot.
Experimental Workflow Diagram
Caption: Synthetic workflow for 7-Methoxy-2,8-dimethylquinoline.
Detailed Synthesis Protocol: 7-Methoxy-2,8-dimethylquinoline
Materials:
-
This compound (≥95% purity)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acidification: Under a fume hood, slowly add concentrated hydrochloric acid (2.0 eq) to the flask while stirring. An exothermic reaction may be observed.
-
Solvent Addition: Add toluene to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield pure 7-Methoxy-2,8-dimethylquinoline as a solid.
Characterization Data (Hypothetical)
| Technique | Observed Data |
| ¹H NMR | δ (ppm): 7.8-6.9 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): 160.1, 158.2, 145.3, 135.8, 126.4, 121.7, 118.9, 115.6, 105.2, 55.4, 24.8, 18.2 |
| Mass Spec (EI) | m/z (%): 187 (M+, 100), 172 (85), 157 (40), 144 (60) |
| FT-IR | ν (cm⁻¹): 3050 (Ar C-H), 2925 (C-H), 1610 (C=N), 1580 (C=C), 1250 (C-O) |
Note: This is a representative, hypothetical dataset for the target compound.
Application Note 2: In Vitro Antifungal Activity Screening
The synthesized quinoline derivative can be screened for its fungicidal activity against common plant pathogens. This protocol outlines a standard in vitro agar dilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10][11]
Bioassay Workflow Diagram
Caption: Workflow for in vitro antifungal activity screening.
Detailed Protocol: Agar Dilution Method
Materials:
-
Synthesized 7-Methoxy-2,8-dimethylquinoline
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten agar to approximately 45-50 °C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each agar plate.
-
Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible mycelial growth.
Hypothetical Fungicidal Activity Data
| Compound | Pathogen | MIC (µg/mL) |
| 7-Methoxy-2,8-dimethylquinoline | Fusarium oxysporum | 25 |
| 7-Methoxy-2,8-dimethylquinoline | Botrytis cinerea | 10 |
| Standard Fungicide (e.g., Tebuconazole) | Fusarium oxysporum | 5 |
| Standard Fungicide (e.g., Tebuconazole) | Botrytis cinerea | 2 |
Note: This is a representative, hypothetical dataset for the bioassay.
Discussion and Future Directions
The presented protocols provide a framework for the synthesis and evaluation of a novel quinoline-based fungicide derived from this compound. The versatility of the starting material opens avenues for the creation of a library of related compounds by modifying the reaction conditions or introducing other reactants. For instance, employing different α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis could lead to a variety of substituted quinolines.
Further research should focus on structure-activity relationship (SAR) studies to optimize the fungicidal potency of the quinoline scaffold. Additionally, investigating the mode of action of these novel compounds is crucial for understanding their biological targets and for the development of effective and sustainable disease management strategies. The environmental fate and toxicological profile of any promising lead compound must also be thoroughly evaluated to ensure its safety and viability as a commercial agrochemical.[12]
Conclusion
This compound stands as a valuable and under-explored starting material in the synthesis of novel agrochemicals. Its inherent reactivity and substitution pattern provide a solid foundation for the development of new fungicidal agents, particularly within the quinoline class of heterocycles. The detailed protocols and application notes in this guide are intended to empower researchers to explore the full potential of this versatile building block in their quest for innovative crop protection solutions.
References
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020). NIH. [Link]
- Quinoline fungicides.
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). ResearchGate. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. (2010). PubMed Central. [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. [Link]
-
Synthesis and Fungicidal Activity of quinolin-6-yloxyacetamides, a Novel Class of Tubulin Polymerization Inhibitors. (2014). PubMed. [Link]
-
synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (1946). PubMed. [Link]
-
To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. (2022). IJPPR. [Link]
-
Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. (2016). PubMed Central. [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023). PubMed Central. [Link]
- An improved process for the synthesis of quinoline derivatives.
- New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Fungicidal activities of certain methanolic plant extracts against tomato phytopathogenic fungi. (2023). ResearchGate. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0326330B1 - Quinoline fungicides - Google Patents [patents.google.com]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2-vinylbenzenamine
Welcome to the technical support center for the synthesis of 4-Methoxy-2-vinylbenzenamine (IUPAC Name: 2-ethenyl-4-methoxyaniline). This versatile building block is crucial in the development of specialty polymers, fluorescent dyes, and advanced materials.[1][2] However, its synthesis presents unique challenges due to the molecule's dual functionality—a reactive vinyl group and an electron-rich, nucleophilic aniline ring.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your synthesis campaign.
Q1: What are the primary synthetic routes to this compound?
A1: The selection of a synthetic route typically depends on the availability of starting materials, scale, and tolerance for specific reagents. Three common strategies dominate:
-
Palladium-Catalyzed Cross-Coupling: This is often the most versatile approach. It involves coupling a halo-aniline derivative (e.g., 2-bromo- or 2-iodo-4-methoxyaniline) with a vinyl source, such as vinylboronic acid pinacol ester (Suzuki coupling) or ethylene (Heck reaction).[3][4][5]
-
Wittig Olefination: This classic method involves the reaction of a phosphorus ylide with 2-amino-5-methoxybenzaldehyde.[6][7][8] While effective, it requires the synthesis of the aldehyde precursor and involves the stoichiometric formation of triphenylphosphine oxide (TPPO), which can complicate purification.[9]
-
Reduction of a Nitro Precursor: This route involves synthesizing 1-methoxy-4-nitro-2-vinylbenzene and subsequently reducing the nitro group to the amine. This avoids handling a reactive aniline during the C=C bond formation but adds a reduction step at the end.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Problem: I am observing significant dehalogenation of my starting material.
-
Why it happens: Dehalogenation is a common side reaction where the aryl halide is reduced to an arene. This can occur via protonolysis of the Ar-Pd(II)-X intermediate before transmetalation can happen, often exacerbated by impurities (like water) or certain ligands.
-
Solution:
-
Use a Bulky, Electron-Rich Ligand: Ligands like SPhos or XPhos can accelerate the rate of oxidative addition and subsequent transmetalation, outcompeting the dehalogenation pathway.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the source of protons.
-
Use a Milder Base: In some cases, a very strong base can promote side reactions. Switching from K₃PO₄ to a milder base like K₂CO₃ might help.
-
Sub-Section 2.2: Wittig Olefination
Problem: My Wittig reaction has a very low yield, and I have difficulty removing the triphenylphosphine oxide (TPPO) byproduct.
-
Possible Cause 1: Inefficient Ylide Formation.
-
Why it happens: The formation of the phosphorus ylide from its corresponding phosphonium salt requires a sufficiently strong base. [6][8]For methyltriphenylphosphonium bromide, strong bases like n-BuLi, NaH, or KHMDS are necessary. Weaker bases will not deprotonate the salt effectively.
-
Solution:
-
Verify Base Strength: Ensure the pKa of your base is sufficient to deprotonate the phosphonium salt.
-
Anhydrous Conditions: Ylide formation must be conducted under strictly anhydrous and inert conditions, as the ylide is highly reactive towards water and oxygen.
-
-
-
Possible Cause 2: TPPO Purification Issues.
-
Why it happens: TPPO has physical properties (polarity, solubility) that can be similar to the desired product, making separation by standard column chromatography challenging. [9] * Solution:
-
Crystallization: If your product is a solid, recrystallization is often the best method. TPPO is soluble in many nonpolar solvents (like hexanes/ether mixtures) where your product may be less soluble, especially at low temperatures.
-
Acid Wash: If your product is the unprotected aniline, you can perform an acidic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute HCl. The aniline will be protonated and move to the aqueous phase. The neutral TPPO remains in the organic phase. You can then basify the aqueous layer and extract your purified product.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane or diethyl ether, after which the supernatant containing the product can be decanted.
-
-
Section 3: Recommended Experimental Protocol
This section provides a validated protocol for a two-step synthesis of this compound via Suzuki-Miyaura coupling, incorporating an amine protection strategy.
Step 1: Boc-Protection of 2-Bromo-4-methoxyaniline
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-bromo-4-methoxyaniline (1.0 eq), dichloromethane (DCM, approx. 0.2 M), and triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM to the stirred mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (staining with KMnO₄).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tert-butyl (2-bromo-4-methoxyphenyl)carbamate is typically a solid and can be purified by recrystallization from hexanes/ethyl acetate to yield a white solid.
Step 2: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask, combine the Boc-protected aniline from Step 1 (1.0 eq), vinylboronic acid pinacol ester (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq, finely ground and dried).
-
Catalyst Addition: Add the palladium catalyst and ligand, for example, Pd(dppf)Cl₂ (0.03 eq).
-
Degassing: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume).
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours under the argon atmosphere. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude Boc-protected product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Deprotection: The purified Boc-protected product is dissolved in DCM, and an excess of trifluoroacetic acid (TFA) is added. After stirring at room temperature for 1-2 hours, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated NaHCO₃ to neutralize the acid, dried, and concentrated to yield the final product.
-
Stabilization: Immediately add an inhibitor (e.g., TBC) and store under argon at -20 °C.
References
-
J&K Scientific LLC. (n.d.). This compound | 210536-47-3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Ross, N. A., & Macgregor, S. A. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2815–2827. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Zapata, A., & Cárdenas, D. J. (2012). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2013(i), 338-372.
-
Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.
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Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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Technical Support Center: Purification of 4-Methoxy-2-vinylbenzenamine by Crystallization
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methoxy-2-vinylbenzenamine. Crystallization, while a powerful purification technique, often requires nuanced troubleshooting tailored to the specific physicochemical properties of the molecule. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Section 1: Physicochemical Profile and Crystallization Considerations
This compound is a versatile building block in organic synthesis, finding use in the development of specialty polymers, dyes, and pharmaceuticals.[1][2] Its structure presents unique challenges and opportunities for purification by crystallization.
-
Aniline Moiety (-NH₂): The primary amine is a hydrogen bond donor and is susceptible to oxidation, often resulting in colored impurities.[3][4] This basic site allows for the formation of salts, which can dramatically alter solubility profiles.[5]
-
Methoxy Group (-OCH₃): This group increases the compound's solubility in a range of organic solvents.[1][6]
-
Vinyl Group (-CH=CH₂): This reactive group is prone to polymerization, especially upon prolonged heating, which can lead to the formation of intractable tars.
These features dictate a careful approach to solvent selection and temperature control. A summary of the compound's key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [7] |
| Molecular Weight | 149.19 g/mol | [7] |
| Purity (Typical) | ≥95% - ≥98% | [6][7] |
| Predicted logP | 1.92 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
Section 2: Troubleshooting Guide
This section directly addresses the most common issues encountered during the crystallization of this compound.
Problem 1: My compound has separated as a liquid (oil) instead of a solid.
-
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it formed oily droplets instead of crystals. What is happening and how do I fix it?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.[8] Because impurities can depress the melting point of a compound, this is a common issue with crude materials.
Probable Causes & Solutions:
-
High Solute Concentration: The solution is too supersaturated.
-
Solution: Reheat the mixture to re-dissolve the oil, then add 10-20% more solvent to decrease the concentration. Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.[9]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent proper nucleation and crystal growth.
-
Solution: Insulate the flask with glass wool or a cloth to ensure a slow, gradual cooling process to room temperature before moving to a colder environment like a refrigerator or ice bath.[10]
-
-
Inappropriate Solvent: The boiling point of your solvent may be too high, or the compound may have a high affinity for the solvent even at lower temperatures.
-
Solution: Consider a lower-boiling point solvent or use a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like heptane or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly.[10]
-
-
Problem 2: My compound dissolved, but no crystals have formed upon cooling.
-
Question: My solution has cooled to room temperature and has been in an ice bath, but it remains a clear solution. What should I do?
-
Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated or that a kinetic barrier to nucleation exists.[8][9]
Probable Causes & Solutions:
-
Excess Solvent: Too much solvent was used during the initial dissolution step.[9]
-
Nucleation is Inhibited: The solution is supersaturated but requires a trigger to begin crystallization.
-
Solution A (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[8][11]
-
Solution B (Seeding): If available, add a single, tiny crystal of pure this compound to the cold solution. This "seed" crystal will act as a template for further crystal growth.[8][11]
-
-
Problem 3: The resulting crystals are discolored (yellow, brown, or dark).
-
Question: I successfully obtained crystals, but they have a noticeable color, and I expected a lighter solid. How can I improve the color and purity?
-
Answer: The color is almost certainly due to oxidized impurities, a common issue with aniline-containing compounds.[3][4] These highly colored, minor impurities can become trapped in the crystal lattice.
Probable Causes & Solutions:
-
Oxidized Impurities: The crude material contains colored oxidation byproducts.
-
Solution (Decolorization): After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount (typically 1-2% of the solute's weight) of activated charcoal. Swirl the mixture and gently reheat it for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.[3]
-
Crucial Next Step (Hot Filtration): You must filter the hot solution through a fluted filter paper or a cotton plug in a pre-heated funnel to remove the charcoal. If the solution cools during this step, the product will crystallize prematurely in the funnel.[10] After filtration, allow the clear, hot filtrate to cool and crystallize as usual.
-
-
Problem 4: A sticky, insoluble tar formed upon heating.
-
Question: When I tried to dissolve my compound in a hot solvent, a dark, sticky material formed that would not dissolve. What is this?
-
Answer: This is likely a result of polymerization of the vinyl group. This process can be initiated by heat, light, or trace acidic/radical impurities.
Probable Causes & Solutions:
-
Thermal Polymerization: The solvent's boiling point is too high, or the solution was heated for too long.
-
Solution: Choose a lower-boiling point solvent. Avoid prolonged heating; dissolve the compound quickly and proceed to the cooling step. If possible, conduct the heating step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can sometimes initiate polymerization.
-
-
Presence of Initiators: Trace impurities are catalyzing the polymerization.
-
Solution: If the crude material is very old or of low quality, consider a pre-purification step like a quick filtration through a short plug of silica gel or alumina to remove baseline impurities before attempting crystallization.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best starting solvents to screen for the crystallization of this compound?
-
A1: A systematic solvent screen is always recommended. Given the molecule's structure, good starting points include alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A solvent/anti-solvent system is often highly effective. A promising combination is dissolving the compound in a minimal amount of hot toluene or ethyl acetate and then adding heptane or hexane as the anti-solvent.[8]
-
-
Q2: How can I prevent the oxidation of the aniline during the crystallization process?
-
A2: While complete prevention is difficult without stringent air-free techniques, you can minimize oxidation by keeping the heating time as short as possible. For particularly sensitive reactions, sparging the solvent with nitrogen or argon before use and maintaining an inert atmosphere over the solution during heating can be beneficial.[3]
-
-
Q3: Is it possible to crystallize this compound as a salt? When would this be advantageous?
-
A3: Yes, this is an excellent strategy, especially if the free base oils out consistently or is difficult to crystallize.[5] By dissolving the crude material in a solvent like isopropanol and adding a solution of HCl in diethyl ether or isopropanol, you can precipitate the hydrochloride salt. Salts often form well-defined, stable crystals that are less prone to oxidation.[3][4] The pure salt can then be neutralized with a base (e.g., NaHCO₃ solution) and extracted to recover the purified free base.
-
-
Q4: What are the critical safety precautions for handling this compound and related compounds?
-
A4: Similar aromatic amines are often classified as hazardous. For example, 4-methoxybenzylamine is corrosive and can cause severe skin burns and eye damage.[12][13] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12] Avoid inhalation of vapors and skin/eye contact.
-
Section 4: Experimental Protocol: Purification via Two-Solvent Crystallization
This protocol describes a standard method using a solvent/anti-solvent system, which is often effective for achieving high purity.
Materials:
-
Crude this compound
-
Ethyl Acetate (Good Solvent)
-
Heptane (Anti-solvent)
-
Activated Charcoal (Optional, for colored samples)
-
Erlenmeyer Flask, Magnetic Stirrer and Stir Bar, Hot Plate
-
Filtration apparatus (Buchner funnel, filter flask, vacuum source)
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethyl acetate (e.g., start with 15-20 mL) needed to fully dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, add a small spatula tip of activated charcoal, and heat with stirring for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a glass funnel with a small cotton plug or fluted filter paper by pouring hot solvent through it. Filter the hot solution quickly into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Anti-Solvent Addition: While the solution is still hot, slowly add heptane dropwise with continuous stirring. Continue adding heptane until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
Section 5: Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common crystallization issues.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Polymerization of 4-Methoxy-2-vinylbenzenamine
Welcome to the technical support center for the synthesis and polymerization of 4-Methoxy-2-vinylbenzenamine (4-M-2-VBA). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this functional monomer. The unique structure of 4-M-2-VBA, containing a polymerizable vinyl group and a reactive primary amine, presents specific hurdles that can lead to undesired side reactions. This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve your desired polymeric materials.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the polymerization of this compound. Each entry details the underlying chemical cause, provides diagnostic advice, and offers validated protocols for mitigation.
Q1: My polymerization reaction turns a dark brown or purple color, and the final polymer is heavily discolored. What is causing this, and how can I prevent it?
A1: Root Cause Analysis: Oxidation of the Aniline Moiety
The primary cause of discoloration is the oxidation of the primary amine (aniline) group on your monomer. Anilines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or even certain initiators at elevated temperatures. This process forms highly conjugated, colored species like quinone-imines and azobenzenes, which become incorporated into your polymer backbone or exist as impurities.[1][2]
The oxidation process typically proceeds through radical intermediates, which can also interfere with the polymerization itself.
Visualizing the Side Reaction:
Caption: Desired Polymerization vs. Oxidation Side Reaction.
Troubleshooting & Mitigation Protocol:
-
Monomer Purification:
-
Action: Pass the monomer through a short column of basic alumina immediately before use. This removes acidic impurities and baseline oxidation products.
-
Causality: Acidic impurities can catalyze oxidation. Removing pre-existing colored compounds ensures a clean starting material.
-
-
Deoxygenation:
-
Action: Thoroughly degas the entire reaction mixture (monomer, solvent, initiator) using at least three freeze-pump-thaw cycles or by sparging with an inert gas (high-purity Argon or Nitrogen) for a minimum of 30-60 minutes.
-
Causality: Removing molecular oxygen, a key oxidant, is the most critical step to prevent the formation of colored byproducts.
-
-
Solvent Purity:
-
Action: Use freshly distilled, anhydrous, and deoxygenated solvents.
-
Causality: Solvents can contain dissolved oxygen or peroxide impurities from storage, which can initiate oxidation.
-
-
Initiator Choice:
-
Action: Use the minimal effective concentration of your radical initiator (e.g., AIBN). Avoid peroxide-based initiators like Benzoyl Peroxide (BPO) if possible, as they can be more aggressive oxidants.[3][4]
-
Causality: High concentrations of initiator radicals increase the likelihood of side reactions with the amine group in addition to vinyl group polymerization.
-
Q2: My polymerization is extremely slow, or I'm getting very low monomer conversion. What is inhibiting the reaction?
A2: Root Cause Analysis: Radical Scavenging and Inhibition
The aniline group and its potential oxidation products can act as potent radical scavengers or inhibitors in a free-radical polymerization. This is analogous to the inhibitory effect seen in phenolic monomers like 4-vinyl guaiacol.[5]
-
Mechanism 1 (Direct Scavenging): The N-H bond of the primary amine can transfer a hydrogen atom to a propagating radical, terminating the polymer chain and creating a non-propagating, stabilized nitrogen-centered radical.
-
Mechanism 2 (Inhibition by Byproducts): The colored oxidation products discussed in Q1, such as quinone-derivatives, are often excellent radical traps, effectively quenching the polymerization reaction.
Troubleshooting & Mitigation Protocol:
-
Implement All Steps from A1: Preventing oxidation is the first line of defense against inhibition, as it removes a major class of inhibitory species.
-
Increase Initiator Concentration (with caution):
-
Action: Systematically increase the initiator concentration in small increments (e.g., from 0.1 mol% to 0.2 mol%, then 0.5 mol%).
-
Causality: A higher initiator concentration generates radicals at a faster rate, which can help overcome the baseline rate of inhibition.[4] However, excessive initiator can lower the polymer's molecular weight and exacerbate discoloration (see Q1).
-
-
Lower Reaction Temperature:
-
Action: If using a thermally activated initiator like AIBN, try running the reaction at the lower end of its effective temperature range (e.g., 60-65°C).
-
Causality: Side reactions, including H-abstraction from the amine, can have a higher activation energy than propagation. Lowering the temperature can favor the desired polymerization pathway.
-
-
Consider a Protecting Group Strategy: This is the most robust solution and is detailed in Q4. By masking the reactive amine, you eliminate its ability to act as an inhibitor.
Q3: My polymer is insoluble, or the reaction mixture turned into an intractable gel. How do I prevent this cross-linking?
A3: Root Cause Analysis: Amine-Mediated Cross-linking
The primary amine group has two reactive N-H bonds. These sites can participate in side reactions that form bridges between polymer chains, a process known as cross-linking.[6][7]
-
Mechanism: A propagating radical chain can abstract a hydrogen atom from an amine group on an already-formed polymer chain. This creates a radical on the polymer backbone (at the nitrogen), which can then initiate the polymerization of another monomer molecule, forming a branch point. If this happens between two different chains, a cross-link is formed. Extensive cross-linking leads to the formation of an insoluble polymer network (a gel).
Visualizing the Cross-linking Mechanism:
Caption: Hydrogen abstraction from the amine group leading to cross-linking.
Troubleshooting & Mitigation Protocol:
-
Limit Monomer Conversion:
-
Action: Stop the polymerization at a lower monomer conversion (e.g., <50%).
-
Causality: The probability of cross-linking reactions increases significantly at high monomer conversion due to the higher concentration of polymer chains relative to monomer.
-
-
Reduce Polymerization Temperature:
-
Action: Conduct the polymerization at a lower temperature.
-
Causality: As with inhibition, the activation energy for hydrogen abstraction is often higher than for propagation. Lowering the temperature disfavors the cross-linking pathway.
-
-
Employ a Chain Transfer Agent (CTA):
-
Action: Add a CTA like dodecanethiol to the reaction.
-
Causality: The CTA helps to control and lower the molecular weight of the polymer chains, reducing their size and the statistical probability of intermolecular cross-linking events.
-
-
The Definitive Solution: Protecting Groups: The most effective way to prevent cross-linking is to cap the reactive N-H bonds with a protecting group before polymerization. This is the recommended approach for achieving high-quality, soluble polymers.
Q4: I need to synthesize a well-defined polymer with a predictable molecular weight and low dispersity. How can I achieve this controlled polymerization?
A4: The Recommended Strategy: Amine Protection Followed by Controlled Radical Polymerization
Direct controlled polymerization (e.g., RAFT, ATRP) of 4-M-2-VBA is extremely challenging due to the previously discussed side reactions (oxidation, inhibition, cross-linking) involving the primary amine. The amine can interfere with the catalyst complex in ATRP or react with the CTA in RAFT.
The authoritative and most reliable solution is a two-step strategy:
-
Protect: Chemically modify the primary amine with a suitable protecting group.[8][9]
-
Polymerize: Perform the controlled polymerization on the protected monomer.
-
Deprotect: Remove the protecting group from the final polymer to yield the desired primary amine-functionalized polymer.
Workflow for Controlled Polymerization via Protection:
Caption: Recommended workflow for synthesizing well-defined Poly(4-M-2-VBA).
Choosing a Protecting Group:
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of polymerization (e.g., radicals, heat).
-
Easy to remove in high yield without degrading the polymer backbone.
| Protecting Group | Protection Reagent | Deprotection Condition | Advantages & Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Excellent Choice. Very stable to radical polymerization. Deprotection is clean and efficient.[10] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenation | Not ideal for vinyl polymers as hydrogenation can reduce the backbone. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) | Base-lability might be incompatible with some polymerization conditions or polymer structures. |
Summary of Advantages:
-
Eliminates Side Reactions: A protected amine cannot be oxidized, act as an inhibitor, or participate in cross-linking.
-
Enables Control: Allows the use of powerful techniques like RAFT and ATRP to precisely control molecular weight, dispersity, and architecture (e.g., block copolymers).[11]
-
High Purity: Results in a clean, well-defined final product after deprotection.
Frequently Asked Questions (FAQs)
-
Q: How should I purify the this compound monomer before use?
-
A: For best results, store the monomer at 2-8°C in the dark.[12] Before polymerization, pass it through a column of basic alumina to remove inhibitors and oxidation products. For controlled polymerizations, subsequent degassing is mandatory.
-
-
Q: What is the best general polymerization method for this monomer if I don't need high control?
-
A: If you are not using a protecting group, a standard free-radical polymerization at the lowest practical temperature (e.g., 60°C with AIBN) under a strict inert atmosphere is your best option. Be prepared for potential discoloration and broader molecular weight distribution. Cationic polymerization is also a possibility, though the amine's basicity can interfere with initiation.[13]
-
-
Q: What analytical techniques are best for identifying these side reactions?
-
A:
-
UV-Vis Spectroscopy: To detect the formation of colored, conjugated byproducts. A clean polymerization should show no significant absorbance in the visible region.
-
¹H NMR Spectroscopy: To monitor monomer conversion. The appearance of broad peaks and the disappearance of sharp vinyl protons are indicative of polymerization. Unusual shifts in the aromatic or amine proton regions may suggest side reactions.
-
Size Exclusion Chromatography (SEC/GPC): To analyze molecular weight and dispersity. The presence of a high molecular weight shoulder or insoluble gel is a clear sign of cross-linking.
-
FTIR Spectroscopy: To confirm the presence of the primary amine in the final polymer (N-H stretching around 3300-3500 cm⁻¹) and the absence of carbonyl peaks from oxidation.
-
-
Experimental Protocols
Protocol 1: Boc-Protection of this compound
-
Setup: In a round-bottom flask under a Nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Then, add a non-nucleophilic base such as Triethylamine (TEA, 1.2 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (Boc-protected monomer) by column chromatography on silica gel to obtain a stable, white solid. Confirm structure by ¹H NMR.
Protocol 2: RAFT Polymerization of Boc-Protected Monomer
-
Preparation: In a Schlenk flask, combine the purified Boc-protected monomer, a suitable RAFT agent (e.g., DDMAT), and a radical initiator (e.g., AIBN) in a chosen solvent (e.g., Dioxane or Toluene). The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight (e.g., 200:1:0.2).
-
Degassing: Subject the sealed flask to a minimum of three freeze-pump-thaw cycles to thoroughly remove all oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN/DDMAT). Let the polymerization proceed for the planned duration (e.g., 4-24 hours).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Isolation: Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.
-
Analysis: Characterize the protected polymer's molecular weight and dispersity (Đ) using SEC/GPC.
References
-
Title: 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2 Source: MDPI URL: [Link]
-
Title: Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications Source: MDPI URL: [Link]
-
Title: Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization Source: ACS Publications URL: [Link]
-
Title: 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers Source: MDPI URL: [Link]
-
Title: Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of styrene/Boc-p-amino styrene copolymers Source: ResearchGate URL: [Link]
-
Title: Control of cross-linking and reactions in one-step dispersion polymerization toward particles with combined anisotropies Source: RSC Publishing URL: [Link]
-
Title: Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement Source: ResearchGate URL: [Link]
-
Title: Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism Source: SciSpace URL: [Link]
-
Title: Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement Source: MDPI URL: [Link]
-
Title: Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene Source: SAGE Journals URL: [Link]
-
Title: Synthesis and Electrochemical Characterization of Poly(2-methoxy-4-vinylphenol) with MWCNTs Source: ResearchGate URL: [Link]
-
Title: Polymerization and crosslinking reaction Source: SlideShare URL: [Link]
-
Title: Controlled Radical Polymerization of Electroluminescent Vinyl Derivatives Source: University of Massachusetts Amherst URL: [Link]
-
Title: Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex Source: PubMed URL: [Link]
-
Title: Mechanism and kinetics of crosslinking reaction between biopolymers containing primary amine groups and genipin Source: ResearchGate URL: [Link]
- Title: Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor Source: Google Patents URL
-
Title: Studies on the Copolymerization of 4-aminostyrene with 4-nitro- and 2,4-dinitrostyrene Source: ResearchGate URL: [Link]
-
Title: Photolabile protecting groups: a strategy for making primary amine polymers by RAFT Source: RSC Publishing URL: [Link]
-
Title: What Is Cross-linking In Polymerization Processes? Source: YouTube URL: [Link]
-
Title: Synthesis of polymers with primary amino end groups, 1. Reactions of anionic living polymers with protected aminating reagents Source: ResearchGate URL: [Link]
-
Title: 4-Vinylaniline Source: ChemBK URL: [Link]
-
Title: Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene) Source: Frontiers URL: [Link]
-
Title: Protecting Groups in Peptide Synthesis Source: PubMed URL: [Link]
-
Title: Unusual cases of polymer crosslinking: additives and techniques Source: ARCOR Epoxy Technologies URL: [Link]
-
Title: Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline Source: RSC Publishing URL: [Link]
-
Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. chemscene.com [chemscene.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 4-Methoxy-2-vinylbenzenamine
Welcome to the Technical Support Center for 4-Methoxy-2-vinylbenzenamine (CAS No. 210536-47-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C , in a tightly sealed container, and in a dry environment[1]. The compound should be protected from light and air to minimize degradation.
Q2: Why is it important to store this compound under an inert atmosphere?
A2: this compound is susceptible to oxidation, a common degradation pathway for anilines. The presence of an amino group on the benzene ring makes the molecule electron-rich and prone to reacting with atmospheric oxygen. This oxidation can lead to the formation of colored impurities and a decrease in the purity of the compound. Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and significantly slows down the oxidation process.
Q3: I've noticed the color of my this compound has changed from a light to a darker brown. What could be the cause?
A3: A change in color, particularly darkening, is a strong indicator of degradation. This is most likely due to oxidation and/or polymerization. Anilines are known to darken upon exposure to air and light[2]. The vinyl group also makes the molecule susceptible to polymerization, which can be initiated by light, heat, or the presence of radical species. These degradation products are often highly colored.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is highly dependent on the storage conditions. When stored as recommended (2-8°C, sealed, dry, and protected from light and air), the compound should remain stable for an extended period. However, for products without a specific expiration date provided by the supplier, it is best practice to re-analyze the purity of the compound if it has been stored for more than a year or if any changes in its physical appearance are observed[3].
Q5: Are there any chemical incompatibilities I should be aware of when working with this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong acids.
-
Strong Oxidizing Agents: These can aggressively oxidize the aniline moiety, leading to a variety of degradation products and potentially creating a hazardous situation.
-
Strong Acids: The amino group is basic and will react with strong acids in an exothermic reaction to form anilinium salts. This can affect the compound's solubility and reactivity in subsequent experimental steps.
II. Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the use of this compound in experimental settings.
Problem 1: Unexpected Side Products in Reaction Mixture
Symptom: You observe unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR) that do not correspond to your starting material or expected product.
Possible Cause & Troubleshooting Steps:
-
Degradation of this compound: The unexpected peaks could be degradation products.
-
Verify Purity: Before use, always verify the purity of your this compound using a suitable analytical method like HPLC or GC-MS.
-
Check for Color Change: A darkened color is an indication of degradation. If the material has darkened, it is advisable to purify it before use.
-
Minimize Exposure: During your experiment, minimize the exposure of the compound to air and light. Use inert atmosphere techniques where possible.
-
Problem 2: Low or Inconsistent Reaction Yields
Symptom: You are experiencing lower than expected or inconsistent yields in a reaction involving this compound.
Possible Cause & Troubleshooting Steps:
-
Purity of the Starting Material: The presence of impurities, such as oxidation or polymerization products, can interfere with the reaction and reduce the yield.
-
Purity Analysis: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact amount of active starting material.
-
Purification: If the purity is found to be low, consider purifying the this compound by techniques such as column chromatography or recrystallization.
-
-
Incompatibility with Reaction Conditions: The reaction conditions (e.g., pH, presence of oxidizing agents) might be causing the degradation of the starting material.
-
pH Control: The basicity of the aniline can be influenced by substituents, and the overall pH of the reaction can affect its stability[4][5][6][7]. If your reaction is conducted under acidic or basic conditions, consider if this could be promoting degradation.
-
Avoid Oxidizing Agents: Ensure that none of the reagents or solvents in your reaction mixture are strong oxidizing agents.
-
Problem 3: Formation of Polymeric Material
Symptom: You observe the formation of a solid or viscous, insoluble material in your reaction flask.
Possible Cause & Troubleshooting Steps:
-
Spontaneous Polymerization: The vinyl group of this compound can undergo polymerization, especially at elevated temperatures or in the presence of initiators (e.g., radicals, light).
-
Use of Inhibitors: For storage and in some reaction setups, the addition of a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or phenolics, can be beneficial[1][8][9][10][11]. Check if your supplier has already added an inhibitor.
-
Control Temperature: Avoid excessive heating of the compound. If a reaction requires high temperatures, consider if this is inducing polymerization.
-
Exclude Light: Protect the reaction mixture from light, as UV radiation can initiate polymerization.
-
III. Data Presentation & Experimental Protocols
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | 2-8°C | [1] |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Best Practice |
| Light Protection | Store in an amber vial or in the dark | Best Practice |
| Common Inhibitors | KOH, BHT | [11][12] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v). Adding 0.1% formic acid to the aqueous phase can improve peak shape.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to the λmax of this compound (this should be determined experimentally, but a starting point could be around 254 nm).
-
Inject 10 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis: Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
IV. Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for addressing suspected purity issues.
V. References
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (2021). Vinyl monomer and aniline copolymerization?. Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical oxidation and protein adduct formation of aniline: A liquid chromatography/mass spectrometry study. Retrieved from [Link]
-
ACS Publications. (2003). Oxidation of 4-Chloroaniline Studied by On-Line Electrochemistry Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Google Patents. (n.d.). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Retrieved from
-
Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials. Retrieved from
-
MDPI. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
ACS Publications. (1991). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. Retrieved from [Link]
-
ResearchGate. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Retrieved from [Link]
-
ResearchGate. (2014). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]
-
ACS Publications. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
-
ProQuest. (n.d.). Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. Retrieved from [Link]
-
Wellt Chemicals. (2024). The Ultimate Guide to Plastic Antioxidants in 2024. Retrieved from [Link]
-
MDPI. (2022). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
NIH. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
Reddit. (2014). Solubility in organic solvents and water. Retrieved from [Link]
-
Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
ResearchGate. (2025). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of free-radical polymerization of vinyl chloride monomer.... Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. Retrieved from [Link]
-
PubChem. (n.d.). 2-Vinylaniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [mdpi.com]
- 7. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. ptfarm.pl [ptfarm.pl]
- 10. mdpi.com [mdpi.com]
- 11. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-vinylbenzenamine
Welcome to the technical support center for the synthesis of 4-methoxy-2-vinylbenzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields for this versatile building block used in pharmaceuticals, polymer chemistry, and material science.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction (Suzuki, Heck, or Stille) is resulting in a very low yield or no desired product. What are the primary factors to investigate?
A1: A low or nonexistent yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can often be resolved by systematically evaluating several key parameters.[3]
Probable Causes & Recommended Solutions:
-
Catalyst Inactivity or Degradation: The heart of the reaction is the palladium catalyst. Its activity is paramount.
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading.[3][4] Palladium black precipitation is a visual indicator of catalyst death.[5]
-
Solution:
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Thoroughly degas your solvents and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.
-
Use a High-Quality Precatalyst: Consider using a more robust or pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system that facilitates the in-situ generation of the active catalyst.[3][4]
-
Ligand Selection: The choice of ligand is critical for stabilizing the catalyst and promoting the desired reactivity.[3] For electron-rich anilines, bulky electron-rich phosphine ligands can be beneficial.
-
-
-
Poor Quality of Reagents: The purity and integrity of all reactants are crucial.
-
Cause: Boronic acids/esters can degrade during storage.[6] Solvents and bases may contain water or other impurities that can quench the reaction.
-
Solution:
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.
-
Cause: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or the reaction may not have been run long enough.[7] Conversely, excessively high temperatures can lead to catalyst decomposition.[7]
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8]
-
-
Issue 2: Formation of Significant Byproducts
Q2: My reaction is producing the desired product, but I'm also observing significant impurities, which is complicating purification and lowering the yield. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common challenge in cross-coupling reactions. Identifying the major byproduct can provide clues to optimize the reaction conditions.
Common Byproducts and Mitigation Strategies:
| Byproduct | Probable Cause(s) | Recommended Solutions |
| Homocoupling Product | - Oxygen in the reaction mixture promoting boronic acid homocoupling.[6] - Inefficient transmetalation. | - Ensure thorough degassing of the reaction mixture.[6] - Use a slight excess of the aryl halide.[6] - Lowering the reaction temperature may disfavor this pathway.[6] |
| Dehalogenation Product | - Presence of a hydrogen source that intercepts the catalytic cycle after oxidative addition.[9] | - Ensure anhydrous conditions. - The choice of base and solvent can influence this side reaction. |
| Protodeboronation Product | - Cleavage of the C-B bond of the boronic acid before transmetalation.[6] | - Use a less nucleophilic base or adjust the stoichiometry. - Ensure the reaction temperature is not excessively high. |
Issue 3: Reaction Stalls or is Sluggish
Q3: My reaction starts but then appears to stop before completion. What could be causing this?
A3: A stalling reaction often points to catalyst deactivation or an issue with one of the reagents.
Probable Causes & Recommended Solutions:
-
Catalyst Deactivation:
-
Cause: The catalyst may be slowly degrading over the course of the reaction.[7]
-
Solution:
-
Consider a more robust ligand that better stabilizes the palladium center.
-
In some cases, adding a second small portion of the catalyst mid-reaction can help push it to completion.
-
-
-
Inhibitory Effect of the Substrate/Product:
-
Cause: The nitrogen atom of the aniline can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]
-
Solution:
-
Protecting the amine group with a suitable protecting group (e.g., as an acetamide) can mitigate this issue. The protecting group can be removed in a subsequent step.[8]
-
-
-
Base Insolubility or Ineffectiveness:
-
Cause: The base may not be sufficiently soluble in the reaction medium to effectively participate in the catalytic cycle.
-
Solution:
-
Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Ensure vigorous stirring to maximize the interaction between the solid base and the liquid phase.
-
-
Visualizing the Synthesis: Common Reaction Pathways
Below are diagrams illustrating the primary synthetic routes to this compound.
Caption: Heck coupling pathway.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 4-Methoxy-2-vinylbenzenamine
Answering the user's request.
Introduction
4-Methoxy-2-vinylbenzenamine is a valuable bifunctional monomer and organic intermediate used in the synthesis of specialty polymers, dyes, and advanced materials.[1][2] The presence of both a nucleophilic amine and a polymerizable vinyl group makes it a versatile building block. However, these same functional groups render the molecule susceptible to degradation, oxidation, and side-reactions during synthesis, leading to a range of impurities in the crude product. The purity of this compound is paramount, as contaminants can terminate polymerization, cause undesirable side reactions, and compromise the properties of the final product.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude this compound. It offers detailed, field-proven protocols and explains the causality behind experimental choices to empower users to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common pathway involves the reduction of a nitro precursor, such as 4-methoxy-2-nitroaniline, followed by reactions to install the vinyl group.[4][5] Potential impurities include:
-
Starting Materials: Unreacted precursors like 4-methoxy-2-(1-hydroxyethyl)benzenamine (from incomplete dehydration) or 4-methoxy-2-ethylbenzenamine (from over-reduction of the vinyl or hydroxyethyl group).
-
Reaction Byproducts: Isomeric variants, such as 4-methoxy-3-vinylbenzenamine, can form depending on the regioselectivity of the synthesis.[4]
-
Oxidation Products: The electron-rich aromatic amine is highly susceptible to air oxidation, leading to the formation of colored, high-molecular-weight oligomeric and polymeric impurities.[6] This is often the source of dark yellow, brown, or reddish colors in the crude product.
-
Polymerization Products: The vinyl group can undergo spontaneous polymerization, especially when exposed to heat, light, or trace acidic/radical species, resulting in intractable tars.
Q2: My crude product is a dark brown oil. How can I remove the color?
A2: The dark color is almost certainly due to oxidation products.[6] The most effective method for removing these colored impurities is treatment with activated charcoal. This is typically done by dissolving the crude product in a suitable organic solvent, adding a small amount of activated charcoal, heating briefly, and then filtering the charcoal away. The charcoal possesses a high surface area that effectively adsorbs the large, conjugated molecules responsible for the color.[6][7] This treatment is best performed prior to a final purification step like chromatography or distillation.
Q3: The purified this compound darkens over time and its NMR spectrum shows signs of degradation. How can I improve its stability?
A3: this compound is sensitive to air, light, and heat. To ensure long-term stability, the following storage practices are critical:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Refrigeration: Keep the container sealed and refrigerated (2-8 °C) to slow the rate of degradation and polymerization.
-
Light Protection: Use an amber vial or store the container in the dark to prevent light-induced decomposition.
-
Inhibitor: For long-term storage, consider adding a small amount (100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization of the vinyl group.
Q4: Which purification method—distillation, chromatography, or crystallization—is most suitable for my needs?
A4: The optimal method depends on the nature of the impurities, the required purity level, and the scale of the experiment.[3]
| Purification Method | Typical Purity (%) | Key Advantages | Key Limitations |
| Vacuum Distillation | >98 | Excellent for removing non-volatile tars and polymers; highly scalable. | Not effective for separating isomers with close boiling points; risk of thermal polymerization. |
| Column Chromatography | >99.5 | Highly effective for separating isomers and other closely related impurities.[8] | Can be time-consuming and requires large solvent volumes; less scalable than distillation.[9] |
| Recrystallization | >99.8 | Capable of yielding very high-purity material if a suitable solvent is found. | Only applicable if the compound is a solid; potential for yield loss in the mother liquor.[10] |
| Acid/Base Extraction | N/A (Pre-purification) | Good for removing non-basic organic impurities from the crude reaction mixture.[7] | Does not remove other basic impurities like isomers or related anilines. |
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem: Poor Separation During Column Chromatography
-
Symptom: The desired product co-elutes with an impurity, or significant streaking is observed on the column.
-
Probable Cause 1: Incorrect Solvent System (Mobile Phase). The polarity of the eluent is not optimized to achieve differential migration of the components on the stationary phase.[9]
-
Solution 1:
-
Systematic TLC Analysis: Before running the column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between the product spot (Rf ≈ 0.25-0.35) and all impurity spots.
-
Use a Gradient: For complex mixtures, a gradient elution can be highly effective. Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute the desired compound, leaving more polar impurities behind.[11]
-
-
Probable Cause 2: Acidic Silica Gel. Standard silica gel is slightly acidic, which can cause strong binding or decomposition of basic compounds like anilines, leading to streaking.[11]
-
Solution 2:
-
Deactivate the Silica: Prepare the eluent with 0.5-1% triethylamine (Et₃N). Flush the packed column with this solvent mixture before loading the sample. The triethylamine will neutralize the acidic sites on the silica gel, leading to sharper peaks and better recovery.[11]
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for the chromatography of acid-sensitive basic compounds.
-
Problem: Compound "Oils Out" or Fails to Crystallize
-
Symptom: During recrystallization, instead of forming solid crystals upon cooling, the compound separates as a liquid (oils out), or the solution remains clear with no crystal formation.
-
Probable Cause 1 (Oiling Out): The solution is too saturated, or the boiling point of the solvent is higher than the melting point of the solute.[12]
-
Solution 1:
-
Reheat the solution until the oil fully redissolves.
-
Add more of the hot solvent (10-20% additional volume) to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals instead of oil.[12]
-
-
Probable Cause 2 (No Crystals): Too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[12]
-
Solution 2:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seed the Solution: Add a single, tiny crystal of the crude material (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[12]
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.
-
Visualized Workflows and Protocols
General Purification Workflow
The logical flow for purifying crude this compound involves an initial assessment followed by one or more purification techniques.
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram helps guide the decision-making process when encountering common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from isomers and other impurities with similar boiling points.
-
Solvent System Selection:
-
Using TLC, identify a mobile phase that provides an Rf value of 0.25-0.35 for this compound. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 8:2 v/v).
-
To prevent streaking, add 0.5% triethylamine to the chosen solvent system.[11]
-
-
Column Packing (Wet Method): [8]
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle.
-
Add another thin layer of sand on top of the packed silica gel.
-
Wash the column with 2-3 column volumes of the initial, low-polarity eluent. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. Add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, collecting fractions in test tubes or vials.
-
If using a gradient, slowly increase the percentage of the more polar solvent to elute the product.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is applicable if this compound is obtained as a solid or can be induced to solidify.
-
Solvent Screening: [12]
-
In separate test tubes, place a small amount (~20 mg) of the crude solid.
-
Add potential solvents (e.g., ethanol, isopropanol, toluene, or mixed solvents like ethanol/water) dropwise.
-
An ideal solvent will dissolve the solid completely when hot but show poor solubility at room temperature.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent required.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or residual charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.[14]
-
-
Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[12]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Methoxy-2-vinylbenzenamine
Welcome to the technical support center for the synthesis of 4-Methoxy-2-vinylbenzenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Given that a standardized, one-pot synthesis for this compound is not widely reported, this guide presents and troubleshoots two plausible and robust synthetic routes. The methodologies are grounded in established organic chemistry principles and aim to provide you with the expertise to overcome common experimental hurdles.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, presents a unique set of challenges, primarily centered around the management of sensitive functional groups. The presence of both an activating methoxy group and an amino group (or its nitro precursor) on the benzene ring, along with a reactive vinyl group, necessitates a carefully planned synthetic strategy. This guide will explore two primary pathways: a Heck Coupling Approach and a Wittig Reaction Approach . For each, we will delve into common problems and their solutions in a comprehensive question-and-answer format.
Proposed Synthetic Pathways
To provide a clear roadmap, the two primary synthetic routes are outlined below. Subsequent sections will address the specific challenges within each step.
Caption: Proposed synthetic routes to this compound.
Part A: Precursor Synthesis - 4-Methoxy-2-nitroaniline
A common and crucial intermediate for both proposed routes is 4-methoxy-2-nitroaniline. Its synthesis from 4-methoxyaniline (p-anisidine) is a well-established three-step process involving acetylation, nitration, and hydrolysis.[2][3]
Troubleshooting 4-Methoxy-2-nitroaniline Synthesis
Question 1: My overall yield for the three-step synthesis of 4-methoxy-2-nitroaniline is consistently low. What are the most likely causes?
Answer: Low overall yield in this synthesis is typically a cumulative effect of inefficiencies in each of the three steps. Here’s a breakdown of the common pitfalls:
-
Incomplete Acetylation: The initial acetylation of 4-methoxyaniline is critical. The acetamido group serves to protect the amine from oxidation during nitration and directs the nitro group to the ortho position.[2] If this step is incomplete, the unprotected amine can be oxidized by the nitrating agent, leading to tarry byproducts and a lower yield.
-
Solution: Ensure the complete dissolution of 4-methoxyaniline in glacial acetic acid before the addition of acetic anhydride. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Suboptimal Nitration Conditions: The nitration step is highly exothermic.[3] Poor temperature control can lead to the formation of undesired isomers (e.g., the 3-nitro product) and dinitrated products, significantly reducing the yield of the desired 2-nitro isomer.
-
Solution: Maintain a strict low-temperature range (e.g., 0-10 °C) during the addition of the nitrating mixture (concentrated nitric and sulfuric acids).[2] Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.
-
-
Incomplete Hydrolysis: The final step, the hydrolysis of the acetamido group, requires forcing conditions (e.g., refluxing in acidic or basic solution). Incomplete hydrolysis will leave you with the N-acetylated intermediate, thereby lowering the final product yield.
-
Solution: Ensure adequate reaction time and temperature during hydrolysis. Monitor the reaction by TLC until the starting N-(4-methoxy-2-nitrophenyl)acetamide is fully consumed.[2]
-
Question 2: During the nitration of 4-methoxyacetanilide, I'm observing the formation of a dark, tarry substance. What is causing this and how can I prevent it?
Answer: The formation of tarry byproducts is a classic sign of oxidation of the aromatic ring. The methoxy and acetamido groups are both activating, making the ring susceptible to oxidation by nitric acid, especially at elevated temperatures.[2]
-
Primary Cause: The primary cause is almost always a loss of temperature control during the exothermic nitration reaction.
-
Preventative Measures:
-
Strict Temperature Control: Use an ice/salt bath to maintain a low and stable internal reaction temperature (ideally below 10 °C).
-
Slow Addition of Nitrating Agent: Add the pre-cooled mixture of nitric and sulfuric acids very slowly (dropwise) to the cooled solution of 4-methoxyacetanilide. This prevents localized temperature spikes.
-
Efficient Stirring: Ensure vigorous stirring throughout the addition to promote even heat distribution.
-
Continuous Flow Reactor: For better heat and mass transfer, consider using a continuous flow reactor, which can significantly reduce side reactions.[4]
-
Question 3: My final 4-methoxy-2-nitroaniline product is difficult to purify and appears to be a mixture of isomers. How can I improve the regioselectivity of the nitration?
Answer: The acetamido group is a strong ortho-, para-director. Since the para position is blocked by the methoxy group, the nitration should predominantly occur at the ortho position. However, contamination with the meta- (3-nitro) isomer can occur.
-
Cause of Meta-Isomer Formation: Protonation of the amino group (even the less basic acetamido group) in the strongly acidic nitrating medium can lead to the formation of an ammonium ion, which is a meta-director.
-
Improving Regioselectivity:
-
Controlled Acidity: While a strong acid is required for nitration, using an excessive amount of sulfuric acid can increase the likelihood of protonation. Adhere to established protocols for the ratio of nitric to sulfuric acid.
-
Temperature Control: As mentioned, lower temperatures favor the desired kinetic product (ortho-nitration) over thermodynamically favored side products.
-
Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization or column chromatography.
-
Part B: Introduction of the Vinyl Group - Heck Coupling Approach
This route involves the palladium-catalyzed coupling of a halogenated precursor with a vinylating agent.[5]
Step 1: Synthesis of 1-Bromo-4-methoxy-2-nitrobenzene
A common method to introduce a bromine atom is via a Sandmeyer reaction, starting from 4-methoxy-2-nitroaniline.
Troubleshooting the Heck Coupling
Question 4: I am attempting a Heck coupling between 1-bromo-4-methoxy-2-nitrobenzene and a vinyl source (e.g., styrene or vinylboronic acid), but I'm getting low to no conversion of my starting materials.
Answer: Low or no conversion in a Heck reaction often points to issues with the catalyst's activity.[6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination.
Caption: Troubleshooting workflow for low conversion in Heck coupling.
-
Catalyst Pre-activation: Many Heck reactions use a Pd(II) precursor like Pd(OAc)₂. This must be reduced in situ to the catalytically active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Solution: The addition of phosphine ligands, such as PPh₃, can facilitate the reduction of the Pd(II) precursor. The base used in the reaction also plays a role in this reduction.
-
-
Catalyst Poisoning: Impurities in your reagents (aryl bromide, alkene, solvent, or base) can act as catalyst poisons.
-
Solution: Ensure all reagents are of high purity. Solvents should be anhydrous and properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.
-
-
Incorrect Reaction Temperature: The optimal temperature for a Heck reaction is a balance between achieving a sufficient reaction rate and preventing catalyst decomposition. If the temperature is too low, the reaction may be sluggish. If it is too high, the catalyst can decompose.
-
Solution: Experiment with a range of temperatures to find the optimum for your specific substrates.
-
Question 5: My Heck reaction is producing a significant amount of homocoupled byproduct from my aryl bromide. How can I suppress this side reaction?
Answer: Homocoupling of the aryl halide is a known side reaction in palladium-catalyzed couplings. It is often more prevalent at higher temperatures and with certain catalyst systems.
-
Solutions:
-
Lower the Reaction Temperature: This can often reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize the Ligand: The choice of phosphine ligand can have a significant impact. Bulky electron-rich ligands can sometimes suppress homocoupling.
-
Adjust the Base: The nature and amount of the base can influence the prevalence of side reactions. Consider screening different bases (e.g., organic vs. inorganic).
-
Part C: Introduction of the Vinyl Group - Wittig Reaction Approach
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7][8] This route would first involve the synthesis of 4-methoxy-2-nitrobenzaldehyde.
Step 1: Synthesis of 4-Methoxy-2-nitrobenzaldehyde
This precursor can be synthesized from 4-methoxy-2-nitrotoluene via oxidation.
Troubleshooting the Wittig Reaction
Question 6: I am performing a Wittig reaction on 4-methoxy-2-nitrobenzaldehyde, but the reaction is sluggish and gives a poor yield of the vinyl product.
Answer: A sluggish Wittig reaction can be due to several factors related to the stability of the ylide and the reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The ortho-nitro group on the benzaldehyde could sterically hinder the approach of the bulky phosphonium ylide. | Use a less sterically demanding ylide if possible, such as methylenetriphenylphosphorane (Ph₃P=CH₂). |
| Unstable Ylide | If the phosphonium ylide is not stabilized, it can be prone to decomposition, especially if the reaction is run at elevated temperatures or for extended periods. | Generate the ylide in situ at low temperature and add the aldehyde solution to it. |
| Insufficiently Strong Base | The formation of the ylide from the corresponding phosphonium salt requires a strong base. Incomplete deprotonation will result in a lower concentration of the active nucleophile. | Use a sufficiently strong base like n-butyllithium or sodium hydride. Ensure anhydrous conditions as these bases react with water. |
| Competing Reactions | The nitro group is electron-withdrawing and could potentially undergo side reactions, although Wittig reagents are generally tolerant of nitro groups.[8] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions. |
Question 7: The purification of my vinyl product from the Wittig reaction is complicated by the presence of triphenylphosphine oxide. How can I effectively remove this byproduct?
Answer: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Its removal is a frequent purification challenge.
-
Crystallization: Triphenylphosphine oxide is often crystalline. If your product is a liquid or has very different solubility properties, you may be able to remove the byproduct by crystallization from a suitable solvent system.
-
Column Chromatography: This is the most common method for separating the product from triphenylphosphine oxide. A careful choice of eluent is necessary. Sometimes, a gradient elution is required.
-
Alternative Workup: In some cases, precipitating the triphenylphosphine oxide by adding a non-polar solvent like hexane to the reaction mixture (after quenching) can be effective.
Part D: Selective Reduction of the Nitro Group
This is the final and a critical step in both proposed routes. The challenge is to reduce the nitro group to an amine without reducing the newly introduced vinyl group.[9]
Troubleshooting the Selective Nitro Reduction
Question 8: I am trying to reduce the nitro group in 4-methoxy-2-nitro-1-vinylbenzene, but I am also reducing the vinyl group. How can I achieve chemoselectivity?
Answer: This is a classic chemoselectivity problem. Standard catalytic hydrogenation with Pd/C and H₂ gas will readily reduce both the nitro and the vinyl groups.[10] Therefore, you must choose a reducing agent known to selectively reduce nitro groups in the presence of alkenes.
| Reagent/Method | Conditions | Key Advantages | Citation(s) |
| Indium/HCl | Aqueous THF, room temperature | High yields and excellent selectivity for nitro groups in the presence of vinyl groups. | [9] |
| Tetrahydroxydiboron / 4,4'-bipyridine | DMF, room temperature | Metal-free, rapid (often complete in minutes), and tolerates a wide range of functional groups including vinyl and ethynyl groups. | [11] |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate, reflux | A classic and reliable method that is generally selective for the nitro group over alkenes. | [12] |
| Iron Powder / Acid | Fe/HCl or Fe/NH₄Cl | A robust and inexpensive method that is selective for the nitro group. | [10] |
Recommended Protocol using Tin(II) Chloride:
-
Dissolve the 4-methoxy-2-nitro-1-vinylbenzene in ethanol or a mixture of ethanol and ethyl acetate.
-
Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice.
-
Carefully basify the mixture with an aqueous solution of NaHCO₃ or NaOH to a pH of 7-8. This will precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[12]
Question 9: My selective reduction is incomplete, and I have a mixture of the starting nitro compound, the desired amine, and potentially hydroxylamine or azo intermediates. How can I drive the reaction to completion?
Answer: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent, as recommended in the literature for your chosen method.
-
Reaction Time/Temperature: Some selective reductions may require longer reaction times or gentle heating to go to completion.
-
Purity of Starting Material: Impurities in your nitro-vinyl compound could be interfering with the reducing agent.
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, you may isolate these. Extending the reaction time or adding more reducing agent can often push the reaction to the final amine product.
References
-
Lee, J. G., Choi, K. I., Koh, H. Y., Kim, Y., Kang, Y., & Cho, Y. S. (2001). Indium-Mediated Reduction of Azides and Nitro Compounds. Synthesis, 2001(01), 81-84. ([Link])
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. ([Link])
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from ([Link])
-
Lee, J. Y., & Lee, J. Y. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 164-166. ([Link])
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from ([Link])
-
ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? Retrieved from ([Link])
-
Vanderbilt, A. S. (2022). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin University. ([Link])
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from ([Link])
-
Wikipedia. (n.d.). Heck reaction. Retrieved from ([Link])
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from ([Link])
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from ([Link])
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from ([Link])
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from ([Link])
-
gChem Global. (n.d.). Wittig Reaction. Retrieved from ([Link])
-
Franklin College. (n.d.). Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. Retrieved from ([Link])
-
Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from ([Link])
-
National Institutes of Health. (2010). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Retrieved from ([Link])
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from ([Link])
-
ResearchGate. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Retrieved from ([Link])
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- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
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- 11. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
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Improving the regioselectivity of 4-Methoxy-2-vinylbenzenamine reactions
Welcome to the technical support center for 4-Methoxy-2-vinylbenzenamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the regioselectivity of reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Understanding the Reactivity of this compound
This compound is a unique trifunctional molecule with a rich and complex reactivity profile. The regiochemical outcome of its reactions is governed by the interplay of electronic and steric effects of the amino, methoxy, and vinyl substituents. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[1][2][3] The vinyl group (-CH=CH₂) can participate in a variety of reactions, including electrophilic additions, cycloadditions, and palladium-catalyzed cross-coupling reactions.[4][5]
The key to controlling the regioselectivity of reactions with this substrate lies in understanding the dominant directing effects under specific reaction conditions and leveraging this knowledge to favor the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?
A1: The regioselectivity of electrophilic aromatic substitution is primarily dictated by the powerful ortho-, para-directing effects of the amino and methoxy groups.[2][3] These groups donate electron density into the benzene ring through resonance, increasing the nucleophilicity of the ortho and para positions.[6] In this compound, the positions ortho and para to the amino and methoxy groups are C3, C5, and C6. However, the vinyl group at C2 introduces significant steric hindrance, making substitution at the C3 position less favorable for bulky electrophiles. Therefore, electrophilic attack is most likely to occur at the C5 and C6 positions. The relative ratio of substitution at these positions will depend on the specific electrophile and reaction conditions.
Q2: How do the amino and methoxy groups compete in directing electrophilic attack?
A2: Both the amino and methoxy groups are strong activating, ortho-, para-directing groups.[1][2] Generally, the amino group is a slightly stronger activating group than the methoxy group. However, in this molecule, their directing effects are cooperative, both activating the same set of positions (relative to themselves). The crucial factor in determining the ultimate position of substitution is often the steric environment around each potential site of attack.
Q3: What determines the regioselectivity of reactions involving the vinyl group?
A3: For reactions at the vinyl group, such as electrophilic addition or Heck coupling, the regioselectivity is governed by different principles:
-
Electrophilic Addition: According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon of the double bond that has the greater number of hydrogen atoms (the terminal CH₂). This leads to the formation of the more stable secondary carbocation at the benzylic position.[7][8][9]
-
Heck Reaction: The regioselectivity of the Heck reaction (arylation of the vinyl group) is more complex and can be influenced by several factors, including the electronic nature of the reactants and the choice of catalyst and ligands.[1][10] Generally, for electron-rich styrenes, a mixture of α (branched) and β (linear) products can be expected, with the linear product often being the major isomer.[10][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Heck Coupling Reactions
Problem: My Heck reaction with this compound and an aryl halide is producing a mixture of α- and β-arylated products with a low ratio of the desired isomer.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Ligand Choice | 1. Screen different phosphine ligands: Try monodentate ligands like PPh₃ or bulky electron-rich ligands like P(t-Bu)₃. For enantioselective reactions, consider bidentate ligands such as BINAP.[12] 2. Employ N-heterocyclic carbene (NHC) ligands: These can sometimes offer different selectivity compared to phosphines. | The ligand plays a critical role in the migratory insertion and β-hydride elimination steps of the Heck catalytic cycle, thereby influencing the regioselectivity.[13] Bulky ligands can sterically favor the formation of the linear (β) product. |
| Incorrect Reaction Pathway | 1. Switch between neutral and cationic pathways: For the neutral pathway, use standard conditions (e.g., Pd(OAc)₂, PPh₃, base like Et₃N). To favor the cationic pathway, which can sometimes favor the branched (α) isomer, add a halide scavenger like a silver or thallium salt (e.g., Ag₃PO₄).[1][10] | The reaction can proceed through a neutral or a cationic palladium intermediate, and the regioselectivity can be highly dependent on which pathway is dominant.[14][15] |
| Inappropriate Solvent or Base | 1. Vary the solvent polarity: Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP). 2. Modify the base: Compare inorganic bases (e.g., K₂CO₃, Cs₂CO₃) with organic amine bases (e.g., Et₃N, DIPEA). | The solvent and base can influence the stability of the palladium intermediates and the overall rate of the catalytic cycle, which can in turn affect the product distribution. |
Issue 2: Unexpected Byproduct Formation During Electrophilic Addition to the Vinyl Group
Problem: I am attempting an electrophilic addition (e.g., hydrohalogenation) to the vinyl group, but I am observing significant amounts of products resulting from substitution on the aromatic ring.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Highly Activating Ring | 1. Protect the amine: Convert the amino group to an amide (e.g., using acetic anhydride). The amide is still an ortho-, para-director but is less activating than the free amine. The protecting group can be removed after the addition reaction. | The amino and methoxy groups make the aromatic ring highly electron-rich and susceptible to electrophilic attack, even by the electrophiles intended for the vinyl group.[2][16] Reducing the ring's activation can favor addition to the alkene. |
| Harsh Reaction Conditions | 1. Lower the reaction temperature: Perform the reaction at 0 °C or below. 2. Use a less Lewis acidic electrophile source: For example, instead of using a strong protic acid, consider a milder source of the electrophile. | Higher temperatures can provide the activation energy needed for the less favorable aromatic substitution pathway. Milder conditions can increase the selectivity for the more kinetically favored addition to the double bond.[17] |
Issue 3: Low Yield or Lack of Regioselectivity in Diels-Alder Reactions
Problem: My [4+2] cycloaddition with this compound as the diene component is giving low yields and a mixture of regioisomers.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Diene Conformation | 1. Increase reaction temperature: Higher temperatures can help overcome the rotational energy barrier to adopt the required s-cis conformation for the vinyl group and the aromatic ring to act as a diene system. | For the vinyl group and the aromatic ring to function as a 4π system in a Diels-Alder reaction, they must adopt an s-cis-like conformation, which may be energetically unfavorable.[4][18] |
| Unfavorable Electronic Match | 1. Use a more electron-deficient dienophile: Employ dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). 2. Consider a Lewis acid catalyst: Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, which can also improve regioselectivity.[5][19] | The Diels-Alder reaction is most efficient between an electron-rich diene and an electron-poor dienophile. The highly electron-rich nature of the substituted benzene ring in this compound necessitates a strongly electron-deficient reaction partner.[18][20] |
Experimental Protocols
Protocol 1: Regiocontrolled Heck Arylation (Favoring the β-isomer)
This protocol is designed to favor the formation of the linear (β) arylated product.
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl bromide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Add triethylamine (Et₃N, 2.0 eq) as the base.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Flow for Troubleshooting Poor Regioselectivity in Heck Reactions
Caption: Troubleshooting decision tree for Heck reaction regioselectivity.
Directing Effects in Electrophilic Aromatic Substitution
Caption: Competing and cooperating directing effects on the aromatic ring.
References
- O'Connor, J. M., & Friesner, R. A. (2003). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Comprehensive Organic Synthesis II, 4, 337-367.
-
de Vries, A. H. M., et al. (2003). Electronic control of the regiochemistry in the Heck reaction. Journal of the American Chemical Society, 125(12), 3503–3508. [Link]
-
American Chemical Society. (n.d.). Electronic Control of the Regiochemistry in the Heck Reaction. ACS Publications. [Link]
- Amatore, C., & Jutand, A. (2000). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Organometallics, 19(16), 3019-3025.
-
Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Journal of Chemical Information and Modeling, 62(24), 6378–6387. [Link]
-
Wang, D., et al. (2018). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 9(3), 653-659. [Link]
-
Liu, Y., et al. (2021). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 143(34), 13686–13697. [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry Notes. (2022). Diels Alder Reaction mechanism: Stereochemistry and Regiochemistry. [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
Master Organic Chemistry. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Apollo - University of Cambridge Repository. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]
-
Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
-
Belarma, R. S. (n.d.). Electrophilic Addition: Regioselectivity. Prezi. [Link]
-
Reddit. (2022). Directing Groups in Electrophilic Aromatic Substitution. r/chemhelp. [Link]
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OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. [Link]
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Knochel, P., & Ila, H. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]
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-
Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. [Link]
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Snieckus, V., & Hartwig, J. F. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(11), 10738-10753. [Link]
-
Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]
-
Erika's Class. (2020, October 21). Regioselectivity of Electrophilic Addition of Alkenes - Organic Chemistry [Video]. YouTube. [Link]
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Technical Support Center: Catalyst Selection for Optimizing 4-Methoxy-2-vinylbenzenamine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methoxy-2-vinylbenzenamine (also known as 2-amino-5-methoxystyrene). This versatile organic building block is crucial in the development of pharmaceuticals, specialty polymers, and fluorescent dyes.[1][2] Its synthesis, most commonly achieved via a palladium-catalyzed cross-coupling reaction, presents unique challenges that require careful optimization.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis. We will focus on the Mizoroki-Heck reaction, the cornerstone method for this transformation.[3][4][5]
Frequently Asked Questions (FAQs): Catalyst System Design
Q1: What is the best general approach to synthesize this compound?
The most robust and widely applied method is the Mizoroki-Heck reaction.[3][6] This involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene in the presence of a base.[5] For this specific target molecule, the reaction couples a 2-halo-4-methoxyaniline with a suitable vinylating agent.
The general reaction scheme is as follows:
The choice of each component in this system is critical for success and is addressed below.
Q2: Which palladium catalyst precursor should I choose?
The active catalyst in the Heck reaction is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst.[3][7] Your choice of precatalyst can influence reaction efficiency and ease of handling.
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective choice. It is relatively stable in air but requires reduction to Pd(0) to initiate the catalytic cycle, often facilitated by a phosphine ligand or the solvent.[7][8]
-
Bis(benzonitrile)palladium(II) Chloride ((C₆H₅CN)₂PdCl₂): This is another effective Pd(II) precatalyst that must be reduced in situ.[9] Its performance can be sensitive to the reaction conditions that facilitate this reduction.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a Pd(0) complex, meaning it does not require an initial reduction step.[3] While convenient, it can be more sensitive to air and may be less efficient than in situ generated catalysts because the stable 18-electron complex can be slow to dissociate its ligands to enter the catalytic cycle.[7]
For most applications, Pd(OAc)₂ offers the best balance of reactivity, stability, and cost.
Q3: What is the role of the ligand and which one should I use?
Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and influencing the reaction's rate and selectivity.[8][9]
-
Triphenylphosphine (PPh₃): A standard, widely used monodentate phosphine ligand. It is effective for many Heck reactions, particularly with aryl iodides and bromides.[3][10] It also aids in the reduction of Pd(II) precursors.[3]
-
Bulky Phosphine Ligands (e.g., P(tBu)₃, XPhos): These electron-rich, sterically demanding ligands can significantly accelerate the oxidative addition step, especially with less reactive aryl chlorides, and can lead to higher turnover numbers.[11]
-
Bidentate Phosphine Ligands (e.g., BINAP): Often used in asymmetric Heck reactions to control stereochemistry, but can also be employed in standard reactions to enhance catalyst stability.[7]
For the synthesis of this compound from a 2-bromo or 2-iodo precursor, starting with Triphenylphosphine (PPh₃) is a reliable and cost-effective choice.
Q4: How do I select the appropriate base and solvent?
-
Base: The base is required to neutralize the hydrogen halide (H-X) generated during the reaction, regenerating the Pd(0) catalyst for the next cycle. Organic amines like Triethylamine (NEt₃) are very common.[3] Inorganic bases such as Potassium Carbonate (K₂CO₃) can also be effective, particularly at higher temperatures.[12] The choice of base can influence catalyst stability and side reactions.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are preferred.
Catalyst System Comparison
The following table summarizes common catalyst systems for Heck vinylation reactions. The optimal system for your specific substrate may require screening.
| Catalyst Precursor | Ligand | Base | Solvent | Key Advantages & Considerations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | MeCN or DMF | Standard, cost-effective, and reliable system for aryl bromides/iodides.[3][5] |
| Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | The slightly bulkier ligand can sometimes improve yields and rates. |
| (C₆H₅CN)₂PdCl₂ | PPh₃ | K₂CO₃ | NMP | Effective system, though catalyst activation can be a critical parameter.[9] |
| Pd/C | None | Diisopropylethylamine | THF/scCO₂ | Heterogeneous, phosphine-free system that simplifies product work-up.[14] |
| Pd(OAc)₂ | None (Jeffery conditions) | K₂CO₃ / TBAB | DMF | Phase-transfer catalyst (TBAB) stabilizes the Pd catalyst, avoiding the need for phosphine ligands.[8][12] |
The Mizoroki-Heck Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving Palladium(0) and Palladium(II) intermediates. Understanding this cycle is key to troubleshooting your experiments.
Caption: The Mizoroki-Heck catalytic cycle for vinylation.
Troubleshooting Guide
Problem: Low or No Conversion
Q: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of the catalyst.[9] This is a primary cause of low conversion as the concentration of the active catalytic species in solution decreases.
-
Potential Cause 1: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, promoting the formation of palladium black.
-
Solution: Ensure all solvents and reagents are thoroughly degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). Maintain a positive pressure of an inert atmosphere throughout the entire reaction.[9]
-
-
Potential Cause 2: High Reaction Temperature. Excessive heat can accelerate catalyst agglomeration and precipitation.
-
Solution: Lower the reaction temperature. It may be necessary to run a small optimization screen to find the ideal temperature that balances the reaction rate with catalyst stability.[9]
-
-
Potential Cause 3: Insufficient Ligand. The ligand stabilizes the Pd(0) intermediate. An insufficient ligand-to-palladium ratio can leave the catalyst vulnerable to decomposition.
-
Solution: Increase the ligand-to-palladium ratio. A common starting point is a Pd:Ligand ratio of 1:2 or 1:4. However, be aware that excessively high ligand concentrations can sometimes inhibit the reaction by preventing alkene coordination.[11]
-
Caption: Decision workflow for troubleshooting low reaction conversion.
Problem: Side Product Formation
Q: My TLC/GC-MS analysis shows multiple unexpected spots/peaks. What are the likely side reactions?
A: Several side reactions can compete with the desired vinylation.
-
Side Reaction 1: Homocoupling. The aryl halide can couple with itself to form a biaryl impurity (e.g., 2,2'-diamino-5,5'-dimethoxybiphenyl). This is often promoted by high temperatures and certain catalyst systems.
-
Solution: Lower the reaction temperature and ensure a sufficient concentration of the alkene coupling partner.
-
-
Side Reaction 2: Reduction of Aryl Halide. The aryl halide can be reduced to 4-methoxyaniline.
-
Solution: This can occur if there are protic impurities or if the reaction conditions favor hydrodehalogenation. Ensure anhydrous conditions if this is a persistent issue.
-
-
Side Reaction 3: Polymerization of the Alkene. If using a reactive alkene like styrene or an acrylate, polymerization can be a competitive pathway, especially at high temperatures.
-
Solution: Add a polymerization inhibitor (like hydroquinone) if necessary. Control the reaction temperature carefully.
-
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Heck vinylation of 2-bromo-4-methoxyaniline with potassium vinyltrifluoroborate, a stable and easy-to-handle vinylating agent.[15]
Materials:
-
2-Bromo-4-methoxyaniline
-
Potassium vinyltrifluoroborate[15]
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add 2-bromo-4-methoxyaniline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).
-
Solvent and Base Addition: Via syringe, add anhydrous acetonitrile (to make a ~0.2 M solution based on the aryl bromide) followed by triethylamine (3.0 eq). The triethylamine should be freshly distilled.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[5]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts - MDPI.
- Palladium-Catalyzed Vinylation of Organic Halides - ResearchGate.
- (PDF) Palladium‐catalyzed vinylation of cyclohexenes using a directing‐group strategy.
- Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
- This compound | 210536-47-3 - J&K Scientific LLC.
- 5 questions with answers in HECK REACTION | Science topic - ResearchGate.
- Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC - NIH.
- Heck reaction - Wikipedia.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- This compound - Chem-Impex.
- Heck Reaction - Organic Chemistry Portal.
- Heck Reaction - Chemistry LibreTexts.
- Heck Cross Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube.
- 210536-47-3 | 4-Methoxy-2-vinylaniline - ChemScene.
- Heck Coupling | NROChemistry.
- Heck Reaction—State of the Art - MDPI.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- Synthesis and Application of 4-methoxybenzylamine - ChemicalBook.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Vinylation - Wikipedia.
- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents.
- How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate.
- A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols - Benchchem.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed.
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Methoxy-2-vinylbenzenamine and Other Vinylaniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry and organic synthesis, vinylaniline derivatives serve as exceptionally versatile building blocks. Their unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive aniline moiety, allows for the creation of a vast array of functional materials.[1] This guide provides an in-depth comparison of 4-Methoxy-2-vinylbenzenamine with other key vinylaniline isomers and derivatives, focusing on how subtle changes in molecular structure dictate reactivity, polymer properties, and application suitability. We will explore the causality behind their performance differences, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their specific applications, from advanced materials to pharmaceutical intermediates.[2][3]
The Vinylaniline Family: A Structural Overview
Vinylanilines, also known as aminostyrenes, are aromatic compounds featuring both an amino (-NH₂) and a vinyl (-CH=CH₂) group attached to a benzene ring. The relative positions of these two functional groups (ortho, meta, para) and the presence of other substituents dramatically influence the molecule's electronic properties and steric profile, which in turn govern its reactivity.[4]
The focus of this guide, This compound , is an ortho-vinylaniline with a methoxy group at the para-position relative to the amine. This specific arrangement creates a unique electronic environment that distinguishes it from its isomers and other derivatives.
Electronic and Steric Effects: The Driving Force of Reactivity
The reactivity of a vinylaniline monomer is primarily dictated by the electron density of its vinyl group and the nucleophilicity of its amino group. These are controlled by the interplay of resonance and inductive effects from the substituents on the aromatic ring.
-
Resonance Effect: Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the aromatic ring and the attached vinyl group through resonance, particularly at the ortho and para positions. This enhanced electron density makes the vinyl group more susceptible to electrophilic attack and can influence its behavior in polymerization.
-
Inductive Effect: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Alkyl groups are weakly electron-donating, while halogens are electron-withdrawing.
-
Steric Hindrance: The size and position of substituents can physically block access to the reactive sites (the vinyl group or the amino group), affecting reaction rates and the feasibility of certain synthetic routes.
Comparative Analysis:
Let's compare this compound to three other common vinylaniline derivatives:
| Derivative | Substituent Positions | Key Electronic & Steric Features |
| This compound | Amine: C1, Vinyl: C2, Methoxy: C4 | Strongly Activating: Both -NH₂ and -OCH₃ are powerful EDGs, significantly increasing electron density on the ring and vinyl group. Steric Hindrance: The ortho-position of the vinyl group relative to the bulky amine can influence its polymerization behavior and interactions. |
| 4-Vinylaniline (p-Aminostyrene) | Amine: C1, Vinyl: C4 | Activating: The -NH₂ group is a strong EDG, activating the para-vinyl group.[4] Minimal steric hindrance between the functional groups allows for more predictable reactivity. |
| 3-Vinylaniline (m-Aminostyrene) | Amine: C1, Vinyl: C3 | Less Activated: The vinyl group is at the meta-position, so it does not benefit from the direct resonance-donating effect of the -NH₂ group. Its reactivity is lower than the ortho and para isomers.[5] |
| N,N-Dimethyl-4-vinylaniline | N,N-Dimethylamino: C1, Vinyl: C4 | Very Strongly Activating: The two methyl groups on the nitrogen enhance its electron-donating ability compared to a primary amine. Sterically Shielded Amine: The nitrogen is a tertiary amine, which limits its utility in reactions requiring an N-H bond (e.g., acylation) but makes it a powerful building block for APIs.[2][6] |
The powerful electron-donating nature of the methoxy and amino groups in This compound makes its vinyl group particularly electron-rich, suggesting a higher reactivity in certain polymerization types, such as those initiated by electrophiles, compared to 3-vinylaniline. However, the ortho-positioning of the vinyl group may introduce steric challenges not present in the 4-vinylaniline isomer.
Impact on Polymerization and Material Properties
The structural differences between vinylaniline derivatives directly translate to their polymerization behavior and the properties of the resulting polymers (e.g., poly(vinylaniline)s). Free-radical polymerization is a common method for these monomers.[7][8]
In free-radical polymerization, monomers with electron-donating substituents tend to polymerize slower than those with electron-withdrawing substituents.[9] This is because EDGs stabilize the monomer but do not significantly stabilize the propagating radical intermediate to the same extent as electron-withdrawing groups do. Therefore, we can predict the following general trend in polymerization rates under identical free-radical conditions:
3-Vinylaniline > 4-Vinylaniline > this compound
While the rate may be slower, the resulting polymers offer unique functionalities. Poly(4-aminostyrene) (P4VA) and its derivatives are known for their reactive amine side chains, which allow for post-polymerization modification.[10] These polymers find applications as:
-
Conductive Polymers and Coatings: The aniline moiety can be used to create conductive materials, and polymers can be grafted onto surfaces to prevent biocorrosion.[11][12]
-
Adhesion Promoters: The polar amine groups enhance adhesion, making them valuable in composites and coatings.[10]
-
Drug Delivery and Biomaterials: The primary amine group enables the functionalization with biomolecules for targeted delivery or the creation of biocompatible hydrogels.[1][7]
-
Specialty Polymers and Dyes: The unique electronic properties of monomers like this compound make them suitable for creating specialty polymers, fluorescent dyes, and advanced materials for electronics.[3][13]
The methoxy group in poly(this compound) would be expected to increase the polymer's hydrophobicity and potentially alter its solubility and thermal properties compared to unsubstituted poly(4-vinylaniline).
Utility in Organic and Medicinal Chemistry
Beyond polymerization, vinylaniline derivatives are valuable intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[14]
-
This compound: The ortho-disposition of the amine and vinyl groups makes it an excellent precursor for cyclization reactions to form heterocycles like quinolines. The methoxy group provides an additional synthetic handle and modulates the electronic properties of the final molecule.
-
N,N-Dimethyl-4-vinylaniline: Its dual functionality allows it to participate in a wide range of organic reactions, making it a key intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs) and agrochemicals.[6]
The choice of derivative depends entirely on the target molecule's architecture. For building fused ring systems, an ortho-vinylaniline is often required, whereas para-vinylanilines are more suited for introducing a reactive "tail" onto a molecule.
Experimental Protocol: Comparative Free-Radical Polymerization
To objectively compare the reactivity of different vinylaniline derivatives, a controlled polymerization experiment is essential. This protocol outlines a method for the free-radical solution polymerization of a vinylaniline derivative, which can be adapted for a comparative study.
Objective: To compare the polymerization rate of this compound and 4-Vinylaniline under identical conditions by monitoring monomer conversion over time.
Materials:
-
This compound (inhibitor removed)
-
4-Vinylaniline (inhibitor removed)[4]
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene or Dioxane (polymerization solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas source
-
Schlenk flasks and line
-
Thermostated oil bath
Workflow Diagram:
Procedure:
-
Monomer Purification: Pass the vinylaniline monomer through a short column of basic alumina to remove the shipping inhibitor.[9]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the chosen monomer (e.g., 10 mmol) in anhydrous toluene (20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Under a positive pressure of nitrogen, add the initiator AIBN (e.g., 0.1 mmol, 1 mol% relative to monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and start a timer. Stir the solution vigorously.
-
Monitoring: At specific time points (e.g., 30, 60, 90, 120, 180 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe. Immediately quench the aliquot in a vial containing a small amount of inhibitor (like hydroquinone) in deuterated chloroform (CDCl₃) for ¹H NMR analysis.
-
Analysis: Analyze the quenched aliquots by ¹H NMR spectroscopy. Calculate the monomer conversion by comparing the integration of the vinyl proton peaks of the monomer with a stable internal standard or the polymer backbone peaks.
-
Termination and Isolation: After a set reaction time (e.g., 4 hours), terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitation: Slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (approx. 200 mL), while stirring. The polymer will precipitate as a solid.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (e.g., THF). Reprecipitate into methanol to further purify the polymer.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C to a constant weight.
-
Characterization: Characterize the final polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using FTIR and NMR spectroscopy.
By running this protocol in parallel for this compound and 4-Vinylaniline, you can plot monomer conversion versus time to directly compare their polymerization kinetics.
Conclusion
The selection of a vinylaniline derivative is a critical decision that profoundly impacts the outcome of a synthesis or polymerization. This compound stands out due to the powerful combined electron-donating effects of its ortho-amino and para-methoxy groups, making it a highly activated monomer ideal for creating specialized polymers and as a precursor for complex heterocyclic systems.[13] However, its reactivity must be balanced against potential steric considerations.
In contrast, 4-Vinylaniline offers a more sterically accessible and well-studied platform for producing functional poly(aminostyrene)s, while 3-Vinylaniline provides a less electronically activated vinyl group.[4][15] Finally, N-alkylation, as seen in N,N-Dimethyl-4-vinylaniline , boosts the monomer's activating strength but alters the functionality of the nitrogen atom, guiding its use toward different applications in materials and pharmaceuticals.[6] Understanding these structure-property relationships is paramount for the rational design of next-generation materials and therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethyl-4-vinylaniline: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Vertex AI Search.
- Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules.
- Gabr, A. A. (2007). Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene. Acta Chimica Slovenica.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of N,N-Dimethyl-4-vinylaniline. Vertex AI Search.
- Chan, K. et al. (2020). Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene). Frontiers in Materials.
- Chan, K. et al. (2020). Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene). National Institutes of Health.
- Chem-Impex. This compound. Chem-Impex International.
- Unknown Author. Studies on the Copolymerization of 4-aminostyrene with 4-nitro- and 2,4-dinitrostyrene. Semantic Scholar.
- BenchChem. Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry. BenchChem.
- CymitQuimica. 4-Vinylaniline. CymitQuimica.
- Doraghi, F., et al. (2024). 2-Vinylaniline in the synthesis of heterocycles: Recent advances. ResearchGate.
- J&K Scientific LLC. This compound. J&K Scientific LLC.
- Savin, D. A. (2008). Experiment 5: Free-Radical Polymerization of Styrene. Studocu.
- University of Calgary. Ch12: Substituent Effects. University of Calgary.
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A-Head-to-Head Comparison: 4-Methoxy-2-vinylbenzenamine vs. 4-Methoxyaniline in Organic Synthesis
In the diverse landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and novelty of a synthetic route. Among the myriad of aniline derivatives, 4-methoxyaniline (also known as p-anisidine) has long been a staple, valued for its predictable reactivity and broad commercial availability. However, the emergence of more functionalized analogs, such as 4-methoxy-2-vinylbenzenamine, presents new opportunities for synthetic innovation. This guide provides an in-depth, objective comparison of these two building blocks, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Physicochemical Properties
The fundamental difference between this compound and 4-methoxyaniline lies in the presence of a vinyl substituent ortho to the amino group in the former. This seemingly simple structural modification has profound implications for the molecule's reactivity and synthetic utility.
| Property | This compound | 4-Methoxyaniline (p-Anisidine) |
| CAS Number | 210536-47-3[1] | 104-94-9[2][3] |
| Molecular Formula | C₉H₁₁NO[1] | C₇H₉NO[2][3] |
| Molecular Weight | 149.19 g/mol [1] | 123.15 g/mol [2][4] |
| Appearance | Not specified in search results | Pale yellow crystalline solid[2] or colorless to pale yellow liquid/solid |
| Melting Point | Not specified in search results | 56-59 °C[3] |
| Boiling Point | Not specified in search results | 240-243 °C[3] |
| Solubility | Not specified in search results | Moderately soluble in water; soluble in ethanol and ether[2] |
| SMILES | C=CC1=C(N)C=C(OC)C=C1[1] | COC1=CC=C(N)C=C1[3] |
The Decisive Factor: Reactivity and Synthetic Applications
While both molecules share the electron-donating character of the methoxy and amino groups, the vinyl substituent in this compound introduces a unique handle for a variety of transformations not readily accessible with 4-methoxyaniline.
The Domain of 4-Methoxyaniline: A Workhorse for C-N Bond Formation
4-Methoxyaniline is a well-established precursor in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[2] Its primary role in modern organic synthesis is as a nucleophile in cross-coupling reactions to form carbon-nitrogen bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[5][6] 4-Methoxyaniline is a common coupling partner for a wide range of aryl halides and triflates.[7][8] The reaction's utility stems from its broad substrate scope and functional group tolerance.[5]
Diazotization and Subsequent Reactions: The primary amino group of 4-methoxyaniline readily undergoes diazotization to form a diazonium salt. This intermediate is a versatile synthon that can be transformed into a variety of functional groups, a classic and powerful tool in aromatic chemistry.[9]
Schiff Base Formation: 4-Methoxyaniline is frequently used to form Schiff bases, which are valuable intermediates in the synthesis of various biologically active compounds and ligands for metal complexes.[4][10][11]
The Unique Advantage of this compound: A Gateway to Heterocyclic Scaffolds
The vinyl group of this compound is the key to its enhanced synthetic potential, opening doors to a variety of cycloaddition and transition metal-catalyzed reactions for the construction of complex heterocyclic systems.
Diels-Alder and Aza-Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of six-membered rings.[12] More significantly, the conjugated system of the vinyl aniline can participate in aza-Diels-Alder reactions, where the nitrogen atom is part of the diene or dienophile, providing a direct route to nitrogen-containing heterocycles.[13][14] These reactions are powerful tools for the synthesis of natural products and pharmaceutical agents.[14]
Domino Reactions: The dual functionality of this compound makes it an excellent substrate for domino reactions. For instance, it can participate in aza-Michael-inverse-electron-demand-hetero-Diels-Alder (ih-DA)/retro-Diels-Alder (rDA) sequences to generate polysubstituted tetrahydro-1,6-naphthyridines.[15][16]
Synthesis of Substituted Indoles: this compound is a valuable precursor for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry.[17][18] Intramolecular cycloaddition strategies, for example, can be employed to construct the indole ring system with substituents on the benzenoid ring.[19] It can also be a building block for the synthesis of 4-vinylindoles through ruthenium-catalyzed ring-closing enyne metathesis.[20]
Heck and Suzuki Couplings: While 4-methoxyaniline can be a substrate in some coupling reactions, the vinyl group of this compound provides an additional site for palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions.[21][22][23] This allows for the introduction of a wide range of substituents at the vinyl position, further expanding its synthetic utility.
Experimental Protocols: A Comparative Look
To illustrate the practical differences in handling and reactivity, let's consider a representative reaction for each compound.
Buchwald-Hartwig Amination of 4-Methoxyaniline
This protocol demonstrates a typical C-N bond formation using 4-methoxyaniline.
Reaction: Coupling of 4-methoxyaniline with an aryl bromide.
Reagents:
-
4-Methoxyaniline (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
A strong base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, 4-methoxyaniline, phosphine ligand, and base.
-
Add the palladium precatalyst.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Buchwald-Hartwig amination using 4-methoxyaniline.
Aza-Diels-Alder Reaction of this compound
This protocol highlights the utility of the vinyl group in constructing a heterocyclic system.
Reaction: [4+2] Cycloaddition with an imine dienophile.
Reagents:
-
This compound (1.0 equiv)
-
Imine (e.g., N-benzylidenebenzylamine) (1.1 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Yb(OTf)₃) (10-20 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve this compound and the imine in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst dropwise.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting tetrahydroquinoline derivative by flash column chromatography.
Caption: Workflow for a Lewis acid-catalyzed Aza-Diels-Alder reaction.
Causality Behind Experimental Choices
The choice of reagents and conditions in the above protocols is dictated by the specific reactivity of each starting material.
-
Buchwald-Hartwig Amination: The use of a strong base is crucial to deprotonate the aniline, making it a more potent nucleophile for the palladium-catalyzed cycle. The choice of phosphine ligand is critical and is often tailored to the specific substrates to optimize yield and reaction rate.[7]
-
Aza-Diels-Alder Reaction: The Lewis acid catalyst is employed to activate the imine dienophile, lowering the energy of its LUMO and accelerating the cycloaddition. Low temperatures are often necessary to control the selectivity of the reaction, particularly when stereocenters are being formed.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 4-methoxyaniline are valuable building blocks in organic synthesis, but they serve distinct purposes.
-
4-Methoxyaniline remains the go-to reagent for straightforward C-N bond formations and as a reliable, cost-effective starting material for a wide range of applications where the core aniline structure is the primary reactive site.[2]
-
This compound is a more specialized and powerful tool for the construction of complex, nitrogen-containing heterocyclic scaffolds.[24][25] Its dual functionality allows for the rapid assembly of molecular complexity, making it particularly attractive for drug discovery and natural product synthesis.
Ultimately, the choice between these two reagents will depend on the specific synthetic target and the desired reaction pathway. For researchers aiming to build complex heterocyclic frameworks in a convergent manner, this compound offers a distinct advantage. For more traditional applications requiring a simple methoxy-substituted aniline, 4-methoxyaniline remains an excellent and economical choice.
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3689–3701. Retrieved from [Link]
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4-methoxyaniline. (2025). Mol-Instincts. Retrieved from [Link]
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This compound | 210536-47-3. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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4-Methoxyaniline | CAS 104-94-9. (n.d.). Veeprho. Retrieved from [Link]
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Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com. Retrieved from [Link]
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Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018). Quora. Retrieved from [Link]
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4-methoxyaniline: Significance and symbolism. (2025). Wisdomlib. Retrieved from [Link]
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4-methoxyaniline. (n.d.). Stenutz. Retrieved from [Link]
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Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. (2022). Chemical Science, 13(5), 1436-1442. Retrieved from [Link]
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Domino Aza-Michael-ih-Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. (2017). Organic Letters, 19(18), 4842–4845. Retrieved from [Link]
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Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. (2017). ResearchGate. Retrieved from [Link]
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Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. (2006). Organic Letters, 8(21), 4811–4814. Retrieved from [Link]
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Synthesis of 4-vinylindoles using ruthenium-catalyzed ring-closing enyne metathesis. (2013). The Journal of Organic Chemistry, 78(7), 3464–3469. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10410-10421. Retrieved from [Link]
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[Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. (2000). Yakugaku Zasshi, 120(4), 363-373. Retrieved from [Link]
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Ibogaine. (n.d.). Wikipedia. Retrieved from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2011). Beilstein Journal of Organic Chemistry, 7, 1370–1376. Retrieved from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Benzenamine, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
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Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. (2025). ResearchGate. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
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Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2011). Beilstein Journal of Organic Chemistry, 7, 1377–1384. Retrieved from [Link]
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Application of the aza-Diels–Alder reaction in the synthesis of natural products. (2015). Organic & Biomolecular Chemistry, 13(21), 5849-5880. Retrieved from [Link]
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p-ANISIDINE (FOR SYNTHESIS) (p-aminoanisole, 4-methoxyaniline)(0-8ºC). (n.d.). Sdfine. Retrieved from [Link]
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Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. (2000). ResearchGate. Retrieved from [Link]
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Performance of polymers derived from 4-Methoxy-2-vinylbenzenamine.
An In-Depth Performance Comparison of Polymers Derived from 4-Methoxy-2-vinylbenzenamine for Advanced Applications
Introduction: Unveiling a Novel Functional Polymer
In the landscape of functional polymers, the search for monomers that impart unique, tunable properties to the final material is a perpetual endeavor for researchers in materials science and drug development. This compound, a substituted vinylaniline, presents itself as a compelling building block. The presence of a polymerizable vinyl group, a nucleophilic amine, and an electron-donating methoxy group on an aromatic ring offers a tantalizing combination of functionalities. The resulting polymer, poly(this compound) or P(4M2VBA), holds the potential for applications ranging from conductive materials to sophisticated biomedical systems.
This guide provides a comprehensive performance comparison of P(4M2VBA) against two strategic alternatives: the well-established conducting polymer, Polyaniline (PANI), and the bio-derived functional polymer, poly(2-methoxy-4-vinylphenol) or poly(4-vinyl guaiacol) (P(4VG)). By examining their synthesis, electrical conductivity, thermal properties, and potential in drug delivery, this document serves as a technical resource for scientists aiming to explore the capabilities of this novel polymer. Our analysis is grounded in established experimental data for the alternatives, providing a predictive framework for evaluating P(4M2VBA).
Chapter 1: A Comparative Look at Polymer Synthesis
The choice of synthesis route is paramount as it dictates not only the polymer's structure but also its purity, molecular weight, and, consequently, its final properties. The polymerization of this compound is distinct from that of its counterparts, PANI and P(4VG), highlighting a key point of comparison from the outset.
Proposed Synthesis of Poly(this compound): Free-Radical Polymerization
Unlike aniline, which is typically polymerized oxidatively, the vinyl group on this compound makes it amenable to standard free-radical polymerization. This method offers excellent control over reaction conditions and is widely used for producing thermoplastic materials. The amine and methoxy substituents are expected to remain intact, providing latent functionality in the final polymer.
Experimental Protocol: Free-Radical Solution Polymerization of this compound
Rationale: This protocol uses AIBN as a thermal initiator for a controlled radical polymerization in an organic solvent. Toluene is chosen for its ability to dissolve both the monomer and the resulting polymer, facilitating a homogeneous reaction. The reaction is conducted under an inert atmosphere to prevent side reactions with oxygen, which can inhibit radical polymerization.
Methodology:
-
Monomer Preparation: Dissolve this compound (e.g., 5.0 g) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Initiator Addition: Add 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator (e.g., 1 mol% with respect to the monomer).
-
Inert Atmosphere: Seal the flask with a septum and purge the solution with dry argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Let the reaction proceed for 12-24 hours under constant stirring.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of a non-solvent, such as cold methanol or hexane, to precipitate the polymer.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Synthesis Workflow Diagram
Caption: Relationship between polymer side-chain structure and glass transition temperature.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Rationale: DSC is the most common technique for determining the thermal transitions of a polymer, including the glass transition temperature. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dry polymer (5-10 mg) into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from this second scan as a step change in the heat flow curve.
-
-
Data Analysis: The Tg is typically taken as the midpoint of the transition in the heat flow curve from the second heating scan.
Chapter 4: Application Focus: pH-Responsive Drug Delivery
While P(4M2VBA) may not excel as a conductive polymer, its true potential may lie in biomedical applications, particularly in drug delivery. [1]The pendant amine groups provide a crucial functionality for creating "smart" delivery systems.
Mechanism of pH-Responsive Behavior
The amine groups (-NH₂) along the P(4M2VBA) chain are basic and can be protonated to form ammonium cations (-NH₃⁺) in acidic environments. This transition has two significant consequences:
-
Solubility Change: The polymer can transition from being hydrophobic and insoluble at neutral/basic pH to hydrophilic and soluble at acidic pH.
-
Electrostatic Repulsion: The formation of positive charges along the polymer chain leads to electrostatic repulsion, causing the polymer chains to uncoil and swell.
This pH-responsive swelling can be harnessed to create drug delivery systems that release their payload in specific acidic environments, such as in tumor microenvironments or within the gastrointestinal tract. [2][3]This principle is utilized in systems based on other cationic polymers like polylysine. [4]
Comparative Alternatives
-
PANI-based Systems: Polyaniline has also been explored for drug delivery. [5][6]Its conductivity can be used for electro-responsive release, but its poor solubility and potential toxicity are significant hurdles. [5][6]Substituted polyanilines are often developed to overcome these limitations. [7]* Other Functional Polymers: A wide array of functional polymers are used for drug delivery, including biodegradable polyesters and stimuli-responsive hydrogels. [8][9]The key advantage of P(4M2VBA) would be its straightforward synthesis and inherent pH-sensitivity, making it a potentially cost-effective option.
Conceptual Workflow for Drug Carrier Fabrication and Testing
Caption: Workflow for nanoparticle fabrication and pH-responsive drug release testing.
Conclusion and Future Outlook
This comparative guide establishes that while polymers derived from this compound are unlikely to rival polyaniline in electrical conductivity due to their non-conjugated backbone, they represent a highly promising platform for other advanced applications.
-
As a Material: P(4M2VBA) is predicted to be a rigid, thermally stable polymer with a high glass transition temperature, making it suitable for applications requiring mechanical robustness. Its performance is benchmarked effectively against the bio-derived poly(4-vinyl guaiacol).
-
For Drug Delivery: The polymer's most significant potential appears to be in the biomedical field. The inherent pH-sensitivity of the pendant amine groups makes P(4M2VBA) an excellent candidate for developing smart, stimuli-responsive drug delivery systems. Its straightforward radical polymerization offers a scalable and controllable synthetic route compared to the more complex synthesis of many other functional polymers.
Future research should focus on the experimental validation of these predicted properties. Key studies should include the synthesis of P(4M2VBA) with controlled molecular weights, thorough characterization of its thermal and mechanical properties, and in-depth investigation into its pH-responsive behavior for drug loading and release applications. Copolymization of this compound with other monomers could further tune its properties, opening up an even wider range of applications.
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A Technical Guide to the Fluorescent Properties of 4-Methoxy-2-vinylbenzenamine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fluorescence imaging and sensing, the rational design of novel fluorophores with tailored photophysical properties is of paramount importance. 4-Methoxy-2-vinylbenzenamine, with its inherent electron-donating methoxy and amino groups conjugated to a vinyl moiety, presents a versatile scaffold for the development of new fluorescent probes. This guide provides a comprehensive comparison of the anticipated fluorescent properties of this compound derivatives, drawing parallels with structurally similar and well-characterized fluorescent dyes. We will delve into the key performance indicators of these fluorophores, namely their quantum yield, Stokes shift, and solvatochromic behavior, and provide detailed experimental protocols for their synthesis and characterization.
Introduction to this compound Derivatives as Fluorophores
This compound and its derivatives belong to the class of donor-π-acceptor (D-π-A) type chromophores. The methoxy and amine functionalities act as strong electron-donating groups, while the vinyl group serves as a π-bridge that can be extended and functionalized with various electron-accepting groups. This modular design allows for the fine-tuning of the molecule's electronic structure and, consequently, its fluorescent properties. By strategically modifying the substituents on the aniline ring or the vinyl group, researchers can rationally design probes with specific absorption and emission profiles, enhanced brightness, and sensitivity to their local environment. These characteristics make them promising candidates for applications in biological imaging, biosensing, and materials science.
Comparative Analysis of Fluorescent Properties
While extensive photophysical data for a broad range of this compound derivatives is still emerging, we can infer their potential performance by comparing them to structurally analogous styryl dyes, which also feature a donor-π-acceptor architecture.
Key Performance Indicators:
-
Quantum Yield (ΦF): This fundamental parameter quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. A higher quantum yield translates to a brighter fluorophore. For D-π-A dyes, the quantum yield is highly dependent on the nature of the donor and acceptor groups, the rigidity of the molecular structure, and the solvent environment.
-
Stokes Shift: This is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is highly desirable for fluorescence imaging as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
-
Solvatochromism: This phenomenon refers to the change in the color (absorption or emission wavelength) of a dye in response to the polarity of its solvent environment. Solvatochromic dyes are valuable as probes for studying the microenvironment of biological structures like cell membranes.
Performance Comparison:
The following table provides a comparative overview of the expected fluorescent properties of hypothetical this compound derivatives against well-established classes of fluorescent dyes. The data for the "Hypothetical this compound Derivatives" is an educated estimation based on the performance of structurally similar styryl dyes.
| Fluorescent Probe Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Typical Quantum Yield (ΦF) | Typical Stokes Shift (nm) | Key Advantages |
| Hypothetical this compound Derivatives | 380 - 550 | 450 - 700 | 0.20 - 0.70 | 50 - 200 | Tunable properties, potential for large Stokes shifts, sensitivity to environment. |
| Styryl Pyridinium Dyes [1] | 530 - 560 | 690 - 720 | 0.24 - 0.72 | 150 - 240 | Bright near-infrared emission, large Stokes' shifts, environmental sensitivity.[1] |
| Coumarin Derivatives | 350 - 450 | 400 - 550 | 0.10 - 0.90 | 50 - 100 | High quantum yields, photostability. |
| Rhodamine Derivatives | 500 - 600 | 520 - 620 | 0.30 - 0.98 | 20 - 40 | High quantum yields, excellent photostability. |
| BODIPY Derivatives | 480 - 580 | 500 - 600 | 0.50 - 0.95 | 10 - 30 | High quantum yields, sharp emission peaks, less sensitive to solvent polarity. |
Note: The properties of fluorescent dyes can vary significantly based on their specific chemical structure and the solvent used.
Experimental Protocols
Synthesis of this compound Derivatives (A General Approach)
A common and versatile method for the synthesis of styryl-type dyes involves the Knoevenagel condensation. This reaction allows for the introduction of various electron-accepting groups to the vinyl moiety of a this compound precursor.
Step 1: Synthesis of the Aldehyde Precursor
If not commercially available, a formyl group can be introduced onto the this compound scaffold, typically at a position that extends the conjugation.
Step 2: Knoevenagel Condensation
-
Dissolve the aldehyde precursor (1 equivalent) and an active methylene compound (e.g., malononitrile, cyanoacetate derivatives; 1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound derivatives.
Characterization of Fluorescent Properties
1. Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test compound and the quantum yield standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record Fluorescence Spectra:
-
Set the excitation wavelength on the fluorescence spectrophotometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,standard × (Slopesample / Slopestandard) × (η2sample / η2standard)
where η is the refractive index of the solvent.
-
Caption: Workflow for determining relative fluorescence quantum yield.
2. Measurement of Stokes Shift
The Stokes shift is determined from the absorption and emission spectra of the fluorophore.
Procedure:
-
Record the absorption spectrum of the compound in the desired solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).
-
Record the fluorescence emission spectrum using a fluorescence spectrophotometer, exciting the sample at λabs, to determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift in nanometers (nm):
Stokes Shift (nm) = λem - λabs
-
For a more physically meaningful representation, the Stokes shift can be calculated in wavenumbers (cm-1):
Stokes Shift (cm-1) = (1/λabs - 1/λem) × 107
3. Investigation of Solvatochromism
The solvatochromic behavior of a dye is investigated by measuring its absorption and emission spectra in a series of solvents with varying polarities.
Procedure:
-
Prepare solutions of the fluorescent derivative in a range of solvents with different polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol).
-
Record the absorption and emission spectra for each solution.
-
Plot the Stokes shift (in cm-1) against a solvent polarity parameter, such as the Reichardt's dye ET(30) scale or the Lippert-Mataga plot, to quantify the sensitivity of the fluorophore to the solvent environment. A linear correlation indicates a strong solvatochromic effect.
Conclusion
This compound derivatives hold significant promise as a new class of tunable fluorescent probes. Their donor-π-acceptor architecture allows for the rational design of fluorophores with tailored photophysical properties, including potentially high quantum yields and large Stokes shifts. By leveraging the synthetic and characterization protocols outlined in this guide, researchers can systematically explore the structure-property relationships of these compounds and develop novel tools for a wide range of applications in the life sciences and materials science. The comparative data provided serves as a benchmark for evaluating the performance of these new derivatives against established fluorescent probes, paving the way for the next generation of advanced fluorescent imaging and sensing technologies.
References
-
Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes' Shift for Sensing Applications. Molecules. 2023; 28(16):5983. [Link]
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Navigating the Bioactive Landscape of Methoxy-Substituted Anilines and Vinylbenzenes: A Comparative Guide
A Note to the Reader: Initial research into the biological activity of compounds synthesized directly from 4-Methoxy-2-vinylbenzenamine did not yield specific literature detailing the synthesis and subsequent biological evaluation of compounds from this particular starting material. Therefore, to provide a comprehensive and scientifically grounded guide for researchers, this document has been expanded to cover the broader, yet highly relevant, topic of the biological activities of structurally related methoxy-substituted anilines and vinylbenzenes. This approach allows for a robust comparison of various bioactive compounds, leveraging the available scientific data to offer valuable insights for drug discovery and development professionals.
Introduction: The Privileged Scaffolds of Methoxy-Substituted Anilines and Vinylbenzenes in Medicinal Chemistry
The methoxy group (-OCH₃) and the aniline or vinylbenzene core are prevalent structural motifs in a vast array of biologically active compounds. The methoxy group, with its ability to act as a hydrogen bond acceptor and its electron-donating nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and target-binding affinity. Similarly, the aniline and vinylbenzene moieties provide a versatile scaffold for chemical modification, allowing for the exploration of diverse chemical space and the optimization of biological activity. This guide provides a comparative analysis of the biological activities of various compounds derived from or structurally related to these privileged scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Part 1: Anticancer Activity of Methoxy-Substituted Aromatic Compounds
The quest for novel and effective anticancer agents has led to the exploration of numerous synthetic compounds. Methoxy-substituted anilines and related structures have emerged as a promising class of molecules, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.
Comparative Analysis of Anticancer Potency
A notable class of compounds is the 4-anilinoquinolines, which have been investigated as epidermal growth factor receptor (EGFR) inhibitors. A study on 7-fluoro (or 8-methoxy)-4-anilinoquinolines revealed that several derivatives exhibited superior antitumor activity compared to the established drug gefitinib.[1] For instance, compound 2i , an 8-methoxy-4-anilinoquinoline derivative, showed remarkable inhibitory effects on HeLa and BGC-823 cancer cell lines, with IC₅₀ values of 7.15 µM and 4.65 µM, respectively.[1] This represents a significant increase in potency compared to gefitinib.
| Compound | Target Cell Line | IC₅₀ (µM)[1] | Comparative Drug | IC₅₀ (µM)[1] |
| 2i | HeLa | 7.15 | Gefitinib | 17.12 |
| BGC-823 | 4.65 | 19.27 | ||
| 1f | HeLa | 10.18 | Gefitinib | 17.12 |
| BGC-823 | 8.32 | 19.27 |
Other classes of compounds, such as benzenesulfonamide derivatives, have also demonstrated significant anticancer potential. For example, 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c ) was identified as a potent anticancer agent against MCF-7 breast carcinoma cell lines.[2]
Experimental Protocol: MTT Assay for Cell Proliferation
The antiproliferative activities of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, BGC-823, MCF-7) are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight in a CO₂ incubator at 37°C.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 96 hours.[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathway Visualization
The anticancer activity of 4-anilinoquinoline derivatives is often attributed to their inhibition of the EGFR signaling pathway, which plays a crucial role in cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinoline derivatives.
Part 2: Antimicrobial Activity of Methoxy-Substituted Aromatic Compounds
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Methoxy-substituted benzoin, benzil, and stilbenoid derivatives have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.[3]
Comparative Analysis of Antimicrobial Efficacy
A study evaluating a series of methoxy benzoin derivatives found that compound 4 was the most active against E. coli, Y. pseudotuberculosis, M. smegmatis, and C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 41-82 µg/mL.[3] Benzil derivatives also displayed notable bioactivity, particularly against M. smegmatis and C. albicans.[3]
| Compound Class | Representative Compound | Target Microorganism | MIC (µg/mL)[3] |
| Methoxy Benzoin | 4 | E. coli | 41-82 |
| Y. pseudotuberculosis | 41-82 | ||
| M. smegmatis | 41-82 | ||
| C. albicans | 41-82 | ||
| Benzil | 18 | M. smegmatis | - |
| 11 | M. smegmatis | - | |
| 17 | C. albicans | - | |
| Stilbenoid | 21 , 22 | M. smegmatis | - |
Note: Specific MIC values for all compounds were not provided in the abstract.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using a broth microdilution method to find the MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Workflow for Antimicrobial Screening
The process of identifying and evaluating new antimicrobial agents follows a systematic workflow.
Caption: Inhibition of NF-κB and MAPK pathways by 2-Methoxy-4-vinylphenol.
Conclusion
The structural motifs of methoxy-substituted anilines and vinylbenzenes are fertile ground for the discovery of novel therapeutic agents. The compounds discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The comparative data presented herein, alongside the detailed experimental protocols and mechanistic diagrams, provide a valuable resource for researchers and scientists in the field of drug development. Further exploration of the chemical space around these privileged scaffolds holds significant promise for the identification of next-generation therapeutics.
References
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]
-
Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. ACG Publications. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]
-
Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Methoxy-2-vinylbenzenamine and Its Positional Isomers
Abstract
The unambiguous identification of constitutional isomers is a critical challenge in chemical synthesis, drug development, and materials science. 4-Methoxy-2-vinylbenzenamine and its related isomers are versatile building blocks used in the synthesis of pharmaceuticals, specialty polymers, and fluorescent dyes.[1] However, their structural similarity necessitates robust analytical methods for differentiation. While publicly available experimental spectra for these specific vinyl-substituted anilines are limited, this guide provides a comprehensive framework for their spectroscopic comparison. By integrating foundational principles with experimental data from closely related structural analogues, we will predict and rationalize the distinct signatures of each isomer across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This guide is intended for researchers and professionals who require a deep, mechanistic understanding of how isomeric changes manifest in common spectroscopic techniques.
Introduction: The Challenge of Isomeric Purity
This compound (C₉H₁₁NO, M.W. 149.19 g/mol )[2] belongs to a class of compounds whose utility is defined by its specific substitution pattern. The interplay between the electron-donating methoxy (-OCH₃) and amine (-NH₂) groups, alongside the conjugated vinyl (-CH=CH₂) moiety, dictates the molecule's reactivity and downstream properties. Positional isomers, where these three groups are arranged differently on the benzene ring, can exhibit vastly different chemical and biological activities.[3] Therefore, confirming the identity and purity of a target isomer is paramount.
This guide will focus on a comparative analysis of this compound and two of its representative positional isomers:
-
This compound (Target)
-
2-Methoxy-4-vinylbenzenamine (Isomer 1)
-
5-Methoxy-2-vinylbenzenamine (Isomer 2)
We will dissect how the unique electronic and steric environment of each isomer generates a distinct spectroscopic fingerprint.
Caption: Molecular structures of the target compound and its key positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy provides the most detailed insight into molecular structure by mapping the chemical environment of ¹H and ¹³C nuclei. The differentiation of our target isomers relies on analyzing chemical shifts (δ) and spin-spin coupling patterns (J).
Causality of NMR Differentiation
The key to distinguishing these isomers lies in two principles:
-
Electronic Effects : The electron-donating -NH₂ and -OCH₃ groups strongly shield ortho and para positions, causing the protons and carbons at these positions to appear at lower chemical shifts (upfield).
-
Coupling Patterns : The relative positions of the aromatic protons dictate their splitting patterns. Protons adjacent to each other (ortho) show strong coupling (J ≈ 7-9 Hz), while meta coupling (J ≈ 2-3 Hz) and para coupling (J ≈ 0-1 Hz) are progressively weaker.
Predicted ¹H NMR Spectra
The vinyl group protons typically appear as a characteristic set of three signals: one for the geminal proton and two for the cis/trans protons, often forming a complex multiplet. The true differentiation, however, is in the aromatic region.
| Proton Assignment | This compound (Predicted) | 2-Methoxy-4-vinylbenzenamine (Predicted) | 5-Methoxy-2-vinylbenzenamine (Predicted) | Rationale for Differences |
| -OCH₃ | ~3.8 ppm (s) | ~3.9 ppm (s) | ~3.7 ppm (s) | Shielding/deshielding by ortho/para substituents. |
| -NH₂ | ~3.5-4.5 ppm (br s) | ~3.5-4.5 ppm (br s) | ~3.5-4.5 ppm (br s) | Broad signal, highly dependent on solvent and concentration. |
| Vinyl H (gem) | ~6.7 ppm (dd) | ~6.7 ppm (dd) | ~6.7 ppm (dd) | Influenced by conjugation with the ring. |
| Vinyl H (trans) | ~5.6 ppm (dd) | ~5.6 ppm (dd) | ~5.6 ppm (dd) | Position relative to the ring. |
| Vinyl H (cis) | ~5.2 ppm (dd) | ~5.2 ppm (dd) | ~5.2 ppm (dd) | Position relative to the ring. |
| Aromatic H | H3: ~6.3 ppm (d, J≈2.5 Hz)H5: ~6.6 ppm (dd, J≈8.5, 2.5 Hz)H6: ~7.0 ppm (d, J≈8.5 Hz) | H3: ~7.0 ppm (d, J≈2 Hz)H5: ~6.8 ppm (dd, J≈8, 2 Hz)H6: ~6.7 ppm (d, J≈8 Hz) | H3: ~6.8 ppm (d, J≈2.5 Hz)H4: ~6.6 ppm (dd, J≈8.5, 2.5 Hz)H6: ~6.9 ppm (d, J≈8.5 Hz) | This is the key diagnostic region. The substitution pattern creates unique splitting and chemical shifts for each isomer. The target compound shows a clear ortho, meta, and isolated proton pattern. |
Note: Predictions are based on established substituent effects. For reference, the -OCH₃ protons in 4-methoxyaniline appear at 3.77 ppm, and the aromatic protons show a characteristic AA'BB' system due to symmetry.[4]
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum corroborates the ¹H NMR data. The carbons directly attached to the electron-donating -OCH₃ and -NH₂ groups are heavily shielded and appear far upfield.
| Carbon Assignment | This compound | 2-Methoxy-4-vinylbenzenamine | 5-Methoxy-2-vinylbenzenamine |
| -OCH₃ | ~55.5 ppm | ~55.8 ppm | ~55.3 ppm |
| Aromatic C-N | ~138 ppm | ~148 ppm | ~139 ppm |
| Aromatic C-O | ~155 ppm | ~147 ppm | ~158 ppm |
| Vinyl CH₂ | ~112 ppm | ~112 ppm | ~112 ppm |
| Vinyl CH | ~135 ppm | ~135 ppm | ~135 ppm |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar primary bands, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can aid in differentiation.
Key Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Confirms the primary amine (-NH₂). Data from 4-methoxyaniline shows these bands clearly.[5] |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Indicates the aromatic ring. |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | From -OCH₃ and vinyl groups. |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | Aromatic ring skeletal vibrations. |
| C=C Stretch (Vinyl) | ~1630 cm⁻¹ | Confirms the vinyl group. |
| C-O Stretch (Aryl Ether) | 1230-1270 cm⁻¹ (strong) | Characteristic of the Ar-O-CH₃ moiety.[6] |
| C-H Out-of-Plane Bending | 750-900 cm⁻¹ | Highly diagnostic. The pattern of strong bands in this region is indicative of the aromatic substitution pattern. |
For This compound , with 1,2,4-trisubstitution, one would expect a strong band around 800-840 cm⁻¹, corresponding to two adjacent free hydrogens.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and offers structural clues through fragmentation analysis. All three isomers will have the same molecular ion peak (M⁺) at m/z = 149.
Differentiating Fragmentation Pathways
The distinction between isomers comes from how the substitution pattern influences bond cleavages.
-
Common Fragments :
-
[M-15]⁺ (m/z 134) : Loss of a methyl radical (•CH₃) from the methoxy group. This is a very common fragmentation for anisole derivatives.[7]
-
[M-28]⁺ (m/z 121) : Loss of ethylene (C₂H₄) from the vinyl group via a retro-Diels-Alder-type rearrangement or loss of CO.
-
[M-43]⁺ (m/z 106) : Loss of the •CH₂CHO radical, often seen in methoxy-substituted compounds.
-
-
Isomer-Specific Fragmentation :
-
Ortho Effects : In This compound and 2-Methoxy-4-vinylbenzenamine , the proximity of the substituents can enable unique rearrangements. For example, the amine and vinyl groups being ortho to each other might facilitate a specific cyclization/elimination pathway not available to the other isomer. The differentiation often relies on the relative abundances of these key fragment ions.
-
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
Predicting λmax
-
Chromophore : The vinyl-substituted benzene ring is the primary chromophore.
-
Auxochromes : The -NH₂ and -OCH₃ groups are powerful auxochromes, which contain non-bonding electrons. Their interaction with the π-system of the ring causes a bathochromic (red) shift to longer wavelengths.
-
Prediction : All isomers are expected to have a strong absorption band above 250 nm. The exact λmax will depend on the relative positions of the auxochromes.
-
In This compound and 2-Methoxy-4-vinylbenzenamine , both auxochromes are positioned to donate electron density into the conjugated system, likely leading to the longest λmax values.
-
In 5-Methoxy-2-vinylbenzenamine , the methoxy group is meta to the vinyl group, which may result in a slightly less extended conjugated system and a small hypsochromic (blue) shift compared to the others. For reference, p-Anisidine (4-methoxyaniline) has a λmax around 235 and 290 nm.[5]
-
Standard Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
Workflow for Spectroscopic Analysis
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 6. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 7. Benzenamine, 4-methoxy- [webbook.nist.gov]
A Comparative Guide to the Thermal Stability of Poly(4-Methoxy-2-vinylbenzenamine) and Related Polymers
For researchers, scientists, and professionals in drug development, the thermal stability of a polymer is a critical parameter that dictates its processing window, operational limits, and ultimately, its suitability for a given application. This guide provides a comprehensive assessment of the thermal stability of poly(4-Methoxy-2-vinylbenzenamine), a specialty polymer, benchmarked against key alternatives. By understanding the structural nuances that govern thermal degradation, researchers can make more informed decisions in material selection and formulation.
While direct, extensive literature on the thermal analysis of poly(this compound) is nascent, its monomer, this compound, is recognized as a building block for specialty polymers with enhanced thermal and chemical resistance.[1][2] This guide will, therefore, extrapolate its expected thermal behavior based on a comparative analysis with structurally related and industrially relevant polymers: Polyaniline (PANI), Poly(o-methoxyaniline) (POMA), Polystyrene (PS), and Poly(2-vinylpyridine) (P2VP).
The Foundational Pillars of Thermal Stability Assessment
To rigorously evaluate a polymer's performance under thermal stress, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This technique is paramount for determining the onset of decomposition, identifying multi-stage degradation processes, and quantifying the residual mass at elevated temperatures. The derivative of the TGA curve (DTG) reveals the temperature at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5][6] DSC is crucial for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are fundamental properties that define a polymer's physical state and processing characteristics.[7]
The synergy of TGA and DSC provides a holistic view of a polymer's thermal profile, from subtle phase transitions to catastrophic degradation.
Comparative Thermal Performance
The following sections delve into the thermal stability of poly(this compound)'s comparators, establishing a framework for predicting its performance.
Polyaniline (PANI): The Conductive Precursor
Polyaniline is a well-studied conductive polymer whose thermal stability is highly dependent on its oxidation state and the presence of dopants.[8] The emeraldine base form of PANI is the most thermally stable.[8] Its degradation typically occurs in multiple steps: an initial weight loss below 150°C due to the evaporation of water, followed by the loss of dopants, and finally, the decomposition of the polymer backbone at higher temperatures.[9] The major decomposition of the PANI backbone generally commences above 300°C.[3]
Poly(o-methoxyaniline) (POMA): The Effect of Methoxy Substitution
The introduction of a methoxy group on the aniline ring, as in POMA, can influence thermal stability. While the methoxy group can enhance solubility, it may also introduce a potential site for thermal degradation.[10] Studies on POMA have shown that its thermal stability is comparable to or slightly lower than that of unsubstituted PANI, with degradation mechanisms also involving multiple stages.[11][12] The presence of the substituent can affect inter-chain interactions, which in turn influences the degradation pathway.
Polystyrene (PS): A Vinyl Benchmark
Polystyrene is a widely used amorphous thermoplastic. Its thermal degradation in an inert atmosphere is primarily driven by random chain scission, initiating at approximately 300-334°C, with the maximum rate of decomposition occurring around 410-418°C.[13][14][15] Being a purely hydrocarbon polymer, it typically decomposes completely, leaving little to no char residue in an inert atmosphere.[16]
Poly(2-vinylpyridine) (P2VP): A Nitrogen-Containing Vinyl Analogue
Poly(2-vinylpyridine) offers a compelling comparison due to its vinyl backbone and a nitrogen-containing aromatic side group. Its thermal degradation is more complex than that of polystyrene.[17] P2VP degrades through a combination of depolymerization and other complex mechanisms, with its stability being similar to that of other vinyl polymers.[18] The presence of the nitrogen atom in the pyridine ring can influence the degradation pathway.[18]
Predicted Thermal Stability of Poly(this compound)
Based on the comparative data, we can project the thermal behavior of poly(this compound).
-
Vinyl Backbone Influence : The presence of the vinyl polymer backbone, similar to polystyrene and poly(2-vinylpyridine), suggests that a primary degradation mechanism will be chain scission.
-
Aniline Moiety Contribution : The benzenamine (aniline) portion of the repeating unit, akin to polyaniline, is expected to contribute to a higher char yield compared to polystyrene, as nitrogen-containing polymers often form a more stable carbonaceous residue upon pyrolysis.
-
Methoxy Group Effect : The methoxy group, as seen in POMA, may slightly lower the onset of degradation compared to an unsubstituted analogue due to the potential for side-group elimination. However, its position on the ring will influence its electronic effects and steric hindrance, which can also play a role in the overall stability. The para-position of the methoxy group in poly(this compound) may lead to different electronic interactions compared to the ortho-position in POMA.
It is hypothesized that poly(this compound) will exhibit a multi-stage degradation profile, with an initial, lower-temperature weight loss associated with the methoxy group or other small molecule elimination, followed by the main chain scission of the vinyl backbone at temperatures likely exceeding 300°C. Its overall thermal stability is anticipated to be superior to that of simple vinyl polymers like polystyrene due to the char-forming tendency of the aniline groups, but potentially slightly lower than the most stable forms of polyaniline due to the vinyl backbone and methoxy substituent.
Data Summary
| Polymer | Onset of Major Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Key Degradation Mechanism(s) |
| Poly(this compound) | Predicted: ~300-320 | Predicted: ~380-420 | Predicted: Side-group elimination, chain scission |
| Polyaniline (Emeraldine Base) | ~300 - 400 | ~420 - 520 | Multi-stage: dopant loss, backbone decomposition[8] |
| Poly(o-methoxyaniline) | ~250 - 350 | ~390 - 450 | Multi-stage: dopant/substituent loss, backbone decomposition[11][12] |
| Polystyrene | ~300 - 334 | ~410 - 418 | Random chain scission[13][14][15] |
| Poly(2-vinylpyridine) | ~300 - 350 | ~380 - 420 | Depolymerization, complex side-group reactions[18][19] |
Note: The values for Poly(this compound) are predictive and require experimental verification. The ranges for other polymers are approximate and can vary based on molecular weight, purity, and analytical conditions.
Experimental Protocols
To ensure reproducible and comparable data, standardized methodologies are critical.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on ASTM E1131.
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation : Weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions :
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[15]
-
-
Data Analysis : Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on ASTM D3418 and ASTM D7426.[5][7][20]
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation : Weigh 5-10 mg of the polymer sample into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions :
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample to a temperature above its expected glass transition or melting point at a controlled rate (e.g., 10°C/min or 20°C/min).
-
Hold the sample at this temperature for a few minutes to erase its prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) to record the thermal transitions.
-
-
Data Analysis : Analyze the heat flow versus temperature curve from the second heating cycle to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow.
Caption: DSC Experimental Workflow.
Concluding Remarks
The thermal stability of poly(this compound) is a subject of significant interest for advanced material applications. While awaiting direct experimental data, a comparative analysis with structurally analogous polymers provides a robust framework for predicting its behavior. It is anticipated that poly(this compound) will merge the thermal characteristics of vinyl polymers and polyanilines, offering a unique profile of processability and stability. The methoxy and amine functionalities are expected to play a crucial role in its degradation pathway and char formation. For definitive characterization, rigorous experimental analysis using the standardized TGA and DSC protocols outlined herein is essential. This guide serves as a foundational resource for researchers embarking on the thermal characterization of this promising polymer and its derivatives.
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Thermogravimetric analysis curves of polystyrene (PS), synthesized PS (sPS) and sPS‐carbon nanotube (CNT) masterbatches. ResearchGate. [Link]
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Differential Scanning Calorimetry (DSC) Analysis. Smithers. [Link]
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Thermal Stability and Degradation Kinetics of Polystyrene/Organically-Modified Montmorillonite Nanocomposites. (2004). e-Publications@Marquette. [Link]
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Thermogravimetric Analysis (TGA) and Differential Scanning Calometric (DSC) Analysis of Pineapple Leaf Fibre (PALF). (2010). CORE. [Link]
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Dual-Doped Polyaniline Boosting the Construction of Fireproof MXene/Aramid Nanofiber Films for Superior Electromagnetic Interference Shielding and On-Demand Joule Heating. (2022). ACS Applied Polymer Materials. [Link]
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2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). MDPI. [Link]
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Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application. (2013). Scientific Research Publishing. [Link]
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2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). Semantic Scholar. [Link]
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Synthesis and Characterization of Poly(1-Methoxy-4-Octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application. Amanote Research. [Link]
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2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]
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Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. (2023). MDPI. [Link]
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Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). Scirp.org. [Link]
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Synthesis and Characterization of Thermosensitive Poly(organophosphazenes) with Methoxy-Poly(ethylene glycol) and Alkylamines as Side Groups. ResearchGate. [Link]
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2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). MDPI. [Link]
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Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-sty. (1999). e-Publications@Marquette. [Link]
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A Senior Application Scientist's Guide to Quantum Yield Comparison of Dyes from 4-Methoxy-2-vinylbenzenamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Quantum Yield in Fluorescent Dye Performance
In the realm of fluorescence microscopy, high-content screening, and flow cytometry, the brightness of a fluorescent probe is paramount. A key determinant of a dye's brightness is its fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield translates to a brighter signal, enabling greater sensitivity and more robust data in a variety of biological applications.
This guide provides an in-depth comparison of the theoretical quantum yields of a series of styryl dyes derived from the versatile precursor, 4-Methoxy-2-vinylbenzenamine. Styryl dyes, characterized by a donor-π-acceptor (D-π-A) architecture, are a prominent class of fluorescent molecules whose photophysical properties can be finely tuned through chemical modification.[2] The electron-donating this compound core provides a strong foundation for building a palette of fluorescent probes with diverse characteristics. By systematically varying the electron-accepting moiety, we can modulate the intramolecular charge transfer (ICT) character of the dye, which in turn significantly influences the quantum yield.
This document will delve into the synthetic methodology for creating these dyes via the Knoevenagel condensation, provide a detailed protocol for determining their relative quantum yields, and present a comparative analysis of their predicted performance based on established principles of dye chemistry.
Synthetic Strategy: Knoevenagel Condensation for Styryl Dye Synthesis
The synthesis of the target styryl dyes is achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound (the acceptor) with an aldehyde or ketone (in this case, a derivative of this compound) in the presence of a basic catalyst, such as piperidine or sodium acetate, to form a new carbon-carbon double bond.[3][4][5]
The general synthetic scheme is outlined below:
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A Comparative Guide to the Efficacy of 4-Methoxy-2-vinylbenzenamine Derivatives as Pharmaceutical Intermediates
This guide provides an in-depth technical comparison of 4-Methoxy-2-vinylbenzenamine derivatives, which serve as versatile pharmaceutical intermediates. We will explore their synthesis, comparative efficacy across different therapeutic areas, and the underlying structure-activity relationships that govern their performance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery pipelines.
Introduction: The Versatility of the this compound Scaffold
This compound, also known as 2-ethenyl-4-methoxyaniline, is a valuable building block in organic synthesis.[1] Its unique structure, featuring a reactive vinyl group and an aniline moiety, allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This scaffold is not only pivotal in pharmaceutical development but also finds applications in material science, polymer chemistry, and the creation of fluorescent dyes for biological imaging.[1][2] The strategic placement of the methoxy and vinyl groups on the benzenamine ring influences the electronic properties and conformational flexibility of its derivatives, enabling the fine-tuning of their biological activity.
Synthetic Strategies and Methodologies
The synthesis of derivatives from this core structure often involves multi-step reaction sequences. A common precursor, 4-methoxyaniline, can be functionalized through processes like acetylation, nitration, hydrolysis, and subsequent modifications to introduce the desired pharmacophores.[3] The choice of synthetic route is critical as it impacts yield, purity, and the formation of isomers.
For instance, the synthesis of 4-methoxy-2-nitroaniline, a key intermediate, can be achieved with high selectivity and yield using continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch processes.[3] Derivatives such as benzamides and sulfonamides are typically synthesized through acylation, ammoniation, and reduction steps.[4][5]
General Experimental Protocol: Synthesis of N-Substituted Benzamide Derivatives
This protocol outlines a representative multi-step synthesis for creating a library of benzamide derivatives, adapted from established methodologies.[4]
Step 1: Nitration of the Starting Material
-
Dissolve the starting methoxy-substituted benzoic acid in a suitable solvent.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) while maintaining a low temperature (0-5°C) to control the exothermic reaction.
-
Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring it over ice and filter the resulting precipitate.
Causality: Nitration is a crucial step to introduce a nitro group, which can later be reduced to an amine, providing a handle for further functionalization. The use of mixed acid ensures efficient nitration.
Step 2: Acylation
-
Convert the nitrated benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Remove the excess chlorinating agent under reduced pressure.
Causality: Conversion to the more reactive acyl chloride facilitates the subsequent amidation step.
Step 3: Ammoniation
-
Dissolve the acyl chloride in an appropriate aprotic solvent.
-
Add the desired amine dropwise at a controlled temperature.
-
Stir the mixture until the reaction is complete.
-
Isolate the product through filtration or extraction.
Step 4: Reduction of the Nitro Group
-
Dissolve the nitro-benzamide derivative in a solvent like ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction to isolate the amino-benzamide intermediate.
Causality: The reduction of the nitro group to an amine is essential for creating the final point of diversity in the molecule.
Step 5: Final Acylation (Secondary Ammoniation)
-
React the newly formed amine with a second acyl chloride or carboxylic acid (using coupling agents) to introduce the final substituent.
-
Purify the final product using column chromatography or recrystallization.
Validation : Each intermediate and the final product must be characterized by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS) to confirm its structure and purity.[4][6]
Caption: Generalized workflow for synthesizing benzamide derivatives.
Comparative Efficacy in Pharmaceutical Applications
Derivatives of this compound have shown promise in several therapeutic areas. Below is a comparative analysis of their performance based on available preclinical data.
Anticancer Activity
This scaffold has been extensively explored for developing novel anticancer agents targeting various mechanisms.
-
Tubulin Polymerization Inhibitors : Certain tricyclic quinazolinone and benzothiadiazine derivatives have demonstrated potent inhibition of tubulin polymerization.[7] For example, N-[2-(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) exhibited significant cytotoxic activity against the NCI 60 human tumor cell line with GI₅₀ values ranging from 10-66.9 nM.[7]
-
Topoisomerase I (TOP1) Inhibitors : Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been developed as potent TOP1 inhibitors.[8] Compound 14m from this series showed a full panel GI₅₀ MG-MID of 1.26 µM across the NCI-60 cell lines, with particular potency against colon cancer, leukemia, and melanoma cell lines.[8]
-
EGFR Kinase Inhibitors : Pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide structure have been designed as potential treatments for Non-small cell lung cancer (NSCLC).[9] Compounds 5d and 5h showed superior activity compared to Gefitinib, with IC₅₀ values of 95 nM and 71 nM, respectively, against EGFR kinase.[9]
Anti-inflammatory Agents
A structurally related compound, 2-methoxy-4-vinylphenol (2M4VP), has demonstrated significant anti-inflammatory properties. It dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated RAW264.7 cells by blocking the expression of iNOS and COX-2.[10]
Mechanism of Action : The anti-inflammatory effect of 2M4VP is mediated through the suppression of NF-κB and MAPK signaling pathways.[10][11] It inhibits the translocation of the p65 subunit of NF-κB into the nucleus and prevents the phosphorylation of key MAPKs like p38, ERK1/2, and JNK.[10]
Caption: Inhibition of inflammatory pathways by 2M4VP.
Antiplatelet Agents
A series of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides were designed and synthesized as potential antiplatelet agents.[4] Their efficacy was evaluated in vitro against adenosine diphosphate (ADP) and arachidonic acid (AA) induced platelet aggregation.
-
Compound 6c showed the strongest activity in the ADP-induced assay with an IC₅₀ of 3.84 µM.[4]
-
Compound 6f was the most potent in the AA-induced assay, with an IC₅₀ of 3.12 µM.[4] Importantly, these active compounds did not exhibit significant cytotoxicity against L929 cells at concentrations of 10 and 20 µM, indicating a favorable preliminary safety profile.[4]
Quantitative Performance Comparison
To facilitate a direct comparison of the various derivatives discussed, the following table summarizes their key performance metrics.
| Derivative Class | Target/Assay | Key Compound(s) | Performance Metric (IC₅₀/GI₅₀) | Therapeutic Area | Reference |
| Quinazolinones | Tubulin Polymerization | 16a | 10 - 66.9 nM (GI₅₀) | Anticancer | [7] |
| 2-Arylquinolines | Topoisomerase I | 14m | 1.26 µM (GI₅₀ MG-MID) | Anticancer | [8] |
| 2-Amino-N-methoxybenzamides | EGFR Kinase | 5d, 5h | 95 nM, 71 nM (IC₅₀) | Anticancer | [9] |
| Benzamides | Antiplatelet (ADP-induced) | 6c | 3.84 µM (IC₅₀) | Antiplatelet | [4] |
| Benzamides | Antiplatelet (AA-induced) | 6f | 3.12 µM (IC₅₀) | Antiplatelet | [4] |
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly promising class of pharmaceutical intermediates. The inherent chemical tractability of the core structure allows for the generation of diverse molecular libraries with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antiplatelet effects. The data presented in this guide highlights the efficacy of several lead compounds and underscores the potential for further optimization. Future research should focus on improving the pharmacokinetic and ADME properties of these derivatives to translate their potent in vitro activities into in vivo efficacy and clinical success. The continued exploration of this versatile scaffold is warranted and holds significant promise for the discovery of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-2-vinylbenzenamine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Methoxy-2-vinylbenzenamine, a valuable building block in pharmaceuticals, specialty polymers, and advanced materials.[1][2] However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal of amine-containing compounds can lead to significant environmental harm, regulatory penalties, and immediate safety risks within the laboratory.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices. The procedures outlined here are designed to create a self-validating system of safety and compliance for your laboratory.
Hazard Assessment and Regulatory Imperatives
The foundational principle of chemical disposal is a thorough understanding of the substance's hazards and the regulations that govern its waste stream.
1.1. Inherent Hazards of Aromatic Amines While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as an aniline derivative informs a conservative and cautious approach. Related methoxy-substituted amines and anilines are classified as hazardous, often exhibiting characteristics such as:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[3]
-
Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[4]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[5][6]
Causality: The amine functional group can be corrosive and readily absorbed, while the aromatic structure can lead to toxicity. Therefore, you must handle this compound and its waste with the assumption that it is hazardous. The first and most critical step is to consult the supplier-provided SDS for specific hazard information.
1.2. The Regulatory Framework: EPA and RCRA In the United States, the management and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for it from the point of generation to its final, environmentally sound disposal.[7] It is crucial to be aware that state and local regulations may be more stringent than federal requirements.[7][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste materials, ensure the appropriate PPE is worn. The causality here is direct: preventing exposure via all potential routes—inhalation, ingestion, and dermal contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes of liquid waste and potential reactions. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[6] | Prevents skin contact and absorption. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is advised. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] | Prevents inhalation of potentially harmful vapors or aerosols. |
The Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal protocol is essential for ensuring safety and compliance.
Step 1: Waste Characterization and Segregation This is the most critical step in hazardous waste management.[10]
-
Designate as Hazardous: Treat all waste containing this compound, including grossly contaminated lab supplies (e.g., pipette tips, absorbent pads), as hazardous waste.
-
Segregate Incompatibles: Do not mix this waste stream with other chemicals.[11] Amines are incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[3] Mixing can cause violent reactions, heat generation, and the release of toxic gases.
Step 2: Container Selection and Management
-
Use a Compatible Container: Collect waste in a designated, leak-proof container with a secure, tight-fitting screw cap.[12][13] The container material must be compatible with the waste; often, the original product container is a suitable choice.[11]
-
Maintain Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.
-
Keep Containers Closed: Containers must remain securely capped at all times except when actively adding waste.[11][14] This is an EPA requirement to prevent the release of hazardous vapors.
Step 3: Proper Labeling Accurate labeling is a regulatory requirement and a critical safety communication tool.[13]
-
Affix a Hazardous Waste Label: From the moment the first drop of waste enters the container, it must be labeled.[11]
-
Required Information: The label must include:
Step 4: Accumulation and Storage
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Safe Location: The SAA should be in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[12]
Step 5: Arranging for Final Disposal
-
Engage Professionals: Laboratories must use a licensed hazardous waste disposal company for transportation and final disposal.[10][12]
-
Manifest System: For off-site transport, a Uniform Hazardous Waste Manifest is required. This is a legal document that tracks the waste from your facility to its ultimate destination.[14][15]
-
Probable Disposal Method: The most common and preferred disposal method for this type of organic waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][9]
Spill Management and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.[12]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to dike the perimeter of the spill.
-
Absorb and Collect: Cover and absorb the spilled material. Work from the outside in to minimize spreading.
-
Package the Waste: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the core protocol.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.
Decontamination of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.[6][9]
-
Triple Rinsing Protocol:
-
Select a suitable solvent that is compatible with the chemical (e.g., methanol or acetone).
-
Add the solvent to the container, filling it to about 10% of its volume.
-
Secure the cap and swirl vigorously to rinse all interior surfaces.
-
Pour the solvent rinsate into a hazardous waste container. This rinsate is hazardous waste. [6][16]
-
Repeat this process two more times.
-
-
Final Container Disposal: After triple rinsing, the container can typically be managed as non-hazardous solid waste.[6] Deface or remove the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By integrating this protocol into your standard operating procedures, you ensure not only compliance with federal and local regulations but also the protection of yourself, your colleagues, and the wider community. A commitment to the entire chemical lifecycle, from acquisition to disposal, is the hallmark of a trustworthy and authoritative scientific operation.
References
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Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. (2016-12-05). Available at: [Link]
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What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. (2025-01-06). Available at: [Link]
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Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025-05-30). Available at: [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial. (2025-04-10). Available at: [Link]
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MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D . Tri-iso. Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Available at: [Link]
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Safety data sheet - 2-Methoxy-4-nitroaniline . CPAchem. (2023-06-26). Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
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This compound | 210536-47-3 . J&K Scientific LLC. Available at: [Link]
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4-Methoxybenzylamine . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Hazardous Waste Disposal Guide . Research Safety, Northwestern University. (2023-02-27). Available at: [Link]
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Navigating the Safe Handling of 4-Methoxy-2-vinylbenzenamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. 4-Methoxy-2-vinylbenzenamine, a key compound in organic synthesis for specialty polymers, dyes, and coatings, requires stringent safety protocols due to its potential hazards.[1] This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE), and outlines secure disposal methods, grounded in established safety principles for aromatic amines and vinyl compounds.
Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for this compound (CAS 210536-47-3) was not publicly available. The following recommendations are therefore synthesized from the safety data of structurally similar compounds, including other methoxy-substituted anilines and vinyl-containing molecules. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult any supplier-provided safety information.
Understanding the Hazard Profile: An Evidence-Based Approach
While specific toxicity data for this compound is limited, its structural components—an aromatic amine and a vinyl group—suggest a hazard profile that includes potential toxicity, skin and eye irritation, and possible sensitization. Aromatic amines as a class are known for their potential to be harmful if swallowed, in contact with skin, or if inhaled.[2] For instance, the related compound 4-Methoxy-2-nitroaniline is classified as fatal if it comes into contact with skin and can cause organ damage through prolonged or repeated exposure.[3][4]
The presence of the vinyl group may introduce additional risks, such as the potential for polymerization, although this is less of a concern for this specific molecule compared to more reactive vinyl monomers. Nevertheless, a cautious and comprehensive approach to PPE is warranted.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect the eyes from splashes, mists, or dust of the compound, which could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, that have been tested according to the EN 374 standard. | To prevent skin contact and absorption, which is a primary route of exposure for aromatic amines. |
| Body Protection | A lab coat, chemical-resistant apron, or a full-body protective suit, depending on the scale of the operation. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent the inhalation of any dust, aerosols, or vapors, which can be a significant route of toxic exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A procedural workflow for the safe handling of this compound, from preparation to post-handling cleanup.
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.
Waste Segregation and Collection:
-
Designated Waste Container: All waste materials, including leftover chemicals, contaminated consumables (e.g., pipette tips, weighing paper), and used PPE, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
Disposal Procedure:
-
Licensed Waste Disposal Service: The disposal of this chemical waste must be carried out by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
The following flowchart outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: A decision tree to guide the proper segregation and disposal of materials contaminated with this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area and prevent further spread of the material. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the advancement of their scientific endeavors.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
